molecular formula C15H28O9 B605143 Acid-PEG5-mono-methyl ester

Acid-PEG5-mono-methyl ester

货号: B605143
分子量: 352.38 g/mol
InChI 键: LSGMOHWEFFVQEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acid-PEG5-mono-methyl ester is a PEG derivative.

属性

IUPAC Name

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGMOHWEFFVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a discrete polyethylene (B3416737) glycol (PEG) derivative that functions as a heterobifunctional linker.[1][] It is a valuable tool in bioconjugation and drug development, enabling the covalent linkage of two different molecules.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The structure of this compound consists of a five-unit PEG chain, which imparts hydrophilicity and biocompatibility to the molecules it links.[] One terminus of the PEG chain is capped with a carboxylic acid group, while the other end is a methyl ester. This heterobifunctional nature allows for selective and sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid for further modification.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for accurate experimental design, including stoichiometry calculations and buffer preparation.

PropertyValueReferences
CAS Number 1309460-30-7[3]
Molecular Formula C15H28O9[3]
Molecular Weight 352.38 g/mol [3]
Appearance Colorless to light yellow liquid
Purity ≥95% - 98%[3]
Polydispersity Index (PDI) ~1.0 (Monodisperse)[4][5]
Solubility Soluble in DMSO (≥ 100 mg/mL), DCM
Storage Conditions Store at -20°C for long-term stability[]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several advanced applications:

  • Proteolysis-Targeting Chimeras (PROTACs): This linker is frequently used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.

  • Peptide and Protein Modification (PEGylation): The process of attaching PEG chains to therapeutic proteins and peptides, known as PEGylation, can enhance their stability, reduce immunogenicity, and prolong their circulation half-life. This compound provides a discrete and defined PEG chain for such modifications.

  • Surface Modification: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.

Experimental Protocols

The most common application of this compound involves the conjugation of its carboxylic acid group to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved through activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Step-by-Step Conjugation Protocol

This protocol describes the conjugation of this compound to a protein.

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Prepare a stock solution of EDC in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use as EDC is moisture-sensitive.

  • Prepare a stock solution of NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use.

  • Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

Step 2: Activation of the Carboxylic Acid

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A typical molar ratio is 1:1.5:1.5 (this compound : EDC : NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes. This reaction forms a more stable, amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Role of this compound in a PROTAC

The following diagrams illustrate the experimental workflow for protein conjugation and the mechanism of action of a PROTAC synthesized using this compound.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification A This compound C Amine-Reactive NHS Ester A->C 15-30 min, RT B EDC + NHS (Activation Buffer, pH 4.5-6.0) E PEGylated Protein C->E 2h RT or O/N 4°C D Amine-Containing Protein (Conjugation Buffer, pH 7.2-8.0) G Purified PEGylated Protein E->G SEC or Dialysis F Quenching Buffer (Tris or Hydroxylamine)

Caption: Experimental workflow for protein PEGylation.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand - PEG5 Linker - E3 Ligase Ligand) PROTAC->PROTAC Recycled Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degrades Target

Caption: PROTAC mechanism of action.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for sequential and controlled conjugation to two different molecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Core Chemical Properties

This compound is a liquid at room temperature, typically appearing as a colorless to light yellow substance.[3] Its structure consists of a five-unit polyethylene glycol chain, providing a balance of hydrophilicity and a defined spacer length for various applications.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1309460-30-7[3]
Molecular Formula C15H28O9[3]
Molecular Weight 352.38 g/mol [3]
Physical Form Liquid[3]
Color Colorless to light yellow[3]
Predicted pKa 4.27 ± 0.10[5]
Solubility and Storage
SolventSolubilityNotesSource(s)
DMSO ≥ 100 mg/mL (283.78 mM)[3]
In Vivo Formulations ≥ 2.5 mg/mL (7.09 mM)Can be formulated in various solvent systems such as 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[3]
Storage -20°C (long-term)[6]

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further modification.

Protocol 1: Amine Coupling via EDC/HATU Activation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel under inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Add this compound to the solution (typically a 1.1 to 1.5 molar excess).

  • In a separate vial, dissolve EDC (1.5 equivalents) and HATU (1.5 equivalents) in a small amount of anhydrous DMF.

  • Add the EDC/HATU solution to the reaction mixture containing the amine and PEG linker.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to ~8-9.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.[7]

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified using chromatographic techniques like reversed-phase HPLC to isolate the conjugated product.[][9][10]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol outlines the cleavage of the methyl ester group to yield a terminal carboxylic acid, which can then be used for a subsequent conjugation step.

Materials:

  • This compound conjugate from Protocol 1

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Acidic solution (e.g., 1N HCl) for neutralization

  • Reaction vessel

Procedure:

  • Dissolve the PEG-conjugate in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (typically 1.5 to 3 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.

  • Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH ~7 with a dilute acid solution.

  • The product can then be extracted with an organic solvent or purified directly by reversed-phase HPLC.

Application in PROTAC Synthesis

A primary application of this compound is in the construction of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker serves to connect the target protein ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.[11][12]

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Ligand1_NH2 E3 Ligase Ligand (with primary amine) Start->Ligand1_NH2 Coupling Amine Coupling (EDC/HATU) Ligand1_NH2->Coupling PEG_Linker This compound PEG_Linker->Coupling Intermediate Ligand1-PEG5-methyl ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Activated_Intermediate Ligand1-PEG5-Acid Hydrolysis->Activated_Intermediate Final_Coupling Amine Coupling (EDC/HATU) Activated_Intermediate->Final_Coupling Ligand2_NH2 Target Protein Ligand (with primary amine) Ligand2_NH2->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Purification Purification (RP-HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End Characterization->End

PROTAC Synthesis Workflow

Stability and Degradation

PEG linkers are generally considered stable under physiological conditions. However, the ester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.[6] The rate of hydrolysis is influenced by pH and temperature.[13] Studies on similar PEG esters have shown that they are relatively stable at neutral pH but will degrade more rapidly in acidic or basic environments.[14] For long-term storage of the pure compound, it is recommended to keep it at -20°C to minimize degradation.[6]

Analytical Methods

The characterization and purity assessment of this compound and its conjugates are crucial for their application.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for the purification and analysis of PEGylated molecules.[][9][10] A C18 or C4 column can be used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of the starting material, intermediates, and the final conjugated product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the molecule and its conjugates.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its well-defined structure and heterobifunctional nature provide a versatile platform for the synthesis of complex biomolecules, most notably PROTACs. The experimental protocols and data presented in this guide offer a foundation for the effective utilization of this PEG linker in various research applications. Careful consideration of reaction conditions, purification methods, and analytical characterization is essential to ensure the successful synthesis and application of conjugates derived from this compound.

References

An In-depth Technical Guide to Acid-PEG5-mono-methyl ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in targeted protein degradation.

Structure and Physicochemical Properties

This compound, with the chemical formula C15H28O9 and a molecular weight of approximately 352.38 g/mol , is a derivative of pentaethylene glycol.[1] Its linear structure incorporates a terminal carboxylic acid group and a terminal methyl ester group, rendering it a valuable heterobifunctional linker. The presence of the hydrophilic PEG chain enhances the water solubility of molecules to which it is conjugated.[1]

The carboxylic acid moiety can be readily activated to react with primary amine groups on biomolecules, such as proteins and peptides, to form stable amide bonds.[1] The methyl ester group, on the other hand, can be hydrolyzed under basic conditions to reveal a second carboxylic acid, providing further opportunities for conjugation or modification.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C15H28O9[2]
Molecular Weight 352.38 g/mol [2]
CAS Number 1309460-30-7[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 469.4 ± 45.0 °C at 760 mmHg
Density 1.151 g/cm³[2]
Solubility Soluble in DMSO and other organic solvents.[2]
Storage Temperature -20°C for long-term storage.[1][2]
SMILES O=C(OC)CCOCCOCCOCCOCCOCCC(O)=O[2]

Synthesis of this compound

The synthesis of heterobifunctional PEGs such as this compound typically involves the selective monofunctionalization of a symmetrical PEG diol. A plausible and commonly employed strategy is the Williamson ether synthesis to introduce a protected carboxylic acid at one terminus, followed by modification of the other terminus. Below is a representative experimental protocol for the synthesis of this compound starting from pentaethylene glycol.

Experimental Protocol:

Step 1: Mono-O-alkylation of Pentaethylene Glycol with a Protected Carboxylic Acid Precursor

This step introduces a protected carboxylic acid group onto one end of the pentaethylene glycol chain. A tert-butyl ester is a suitable protecting group as it is stable under the basic conditions of the Williamson ether synthesis and can be selectively removed later under acidic conditions.

  • Materials:

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the formation of the mono-alkoxide.

    • Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mono-tert-butyl ester protected PEG by column chromatography on silica (B1680970) gel to isolate the desired product from unreacted diol and the bis-alkylated product.

Step 2: Methylation of the Remaining Hydroxyl Group

This step converts the free hydroxyl group at the other end of the PEG chain to a methyl ether.

  • Materials:

    • Mono-tert-butyl ester protected PEG from Step 1

    • Sodium hydride (NaH)

    • Methyl iodide (CH3I)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the mono-tert-butyl ester protected PEG (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (1.1 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the solution back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate as in Step 1.

    • Purify the product by column chromatography to obtain the fully protected PEG derivative.

Step 3: Deprotection of the tert-Butyl Ester

The final step is the selective removal of the tert-butyl protecting group to yield the free carboxylic acid.

  • Materials:

    • Fully protected PEG derivative from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected PEG derivative (1 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (excess, e.g., 20-50% v/v) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by a suitable method, such as precipitation or chromatography, to yield the final this compound.

Application in PROTAC Technology

A primary and highly significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4][5][6] The PEG linker plays a crucial role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4]

The carboxylic acid end of this compound can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon) or a POI ligand. The methyl ester end can be hydrolyzed to a carboxylic acid and subsequently coupled to the other binding moiety. The flexibility and hydrophilicity of the PEG5 chain can improve the solubility and cell permeability of the resulting PROTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the synthesis workflow and the mechanism of action of a PROTAC.

Synthesis_Workflow cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection Pentaethylene_glycol Pentaethylene Glycol NaH_tBu_Bromoacetate 1. NaH 2. tert-Butyl Bromoacetate Pentaethylene_glycol->NaH_tBu_Bromoacetate Mono_tBu_ester_PEG Mono-tert-butyl ester PEG NaH_tBu_Bromoacetate->Mono_tBu_ester_PEG NaH_CH3I 1. NaH 2. CH3I Mono_tBu_ester_PEG->NaH_CH3I Fully_protected_PEG Fully Protected PEG NaH_CH3I->Fully_protected_PEG TFA TFA Fully_protected_PEG->TFA Final_Product This compound TFA->Final_Product

A representative workflow for the synthesis of this compound.

PROTAC_Mechanism cluster_Cell Intracellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with Acid-PEG5-linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

The mechanism of action of a PROTAC utilizing a PEG linker.

References

An In-depth Technical Guide on the Application of Acid-PEG5-mono-methyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid-PEG5-mono-methyl ester is not a therapeutic agent with a direct biological mechanism of action, but rather a critical chemical tool known as a heterobifunctional linker. Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. PROTACs function by inducing the degradation of specific disease-causing proteins through the cell's own ubiquitin-proteasome system. This guide details the role and application of this compound as a central component in PROTAC design, enabling the linkage of a target protein ligand to an E3 ubiquitin ligase ligand. We will explore the chemistry of its functional groups, its impact on the properties of the final PROTAC molecule, and provide detailed protocols for the synthesis and evaluation of PROTACs constructed using this linker.

The Role of this compound in PROTAC Design

A PROTAC molecule's architecture consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound is a commonly employed linker that provides a flexible polyethylene (B3416737) glycol (PEG) spacer of five units.[3][4]

Key Attributes:

  • Heterobifunctional Nature: It possesses two distinct reactive ends: a carboxylic acid and a methyl ester.[3] This allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, a crucial step in PROTAC synthesis.[5]

  • PEG Spacer: The PEG chain imparts several advantageous properties to the final PROTAC molecule:

    • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTACs.[4][6]

    • Increased Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[7]

    • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]

The carboxylic acid group is typically activated to react with an amine on one of the ligands (either for the POI or the E3 ligase). The methyl ester represents a more stable group, which can be seen as a protected carboxylic acid, requiring specific conditions for hydrolysis.

Below is a diagram illustrating the structure and functional groups of this compound.

PROTAC_Mechanism cluster_ternary 1. Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG5 Linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Poly-ubiquitinated Target Protein E3->Ub_POI 2. Ubiquitin Transfer Recycled_PROTAC PROTAC (Recycled) E3->Recycled_PROTAC 4. Release & Recycling Ub_E2 Ubiquitin-loaded E2 Enzyme Ub_E2->E3 Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification & Characterization Linker Acid-PEG-R (1.2 eq) Reagents1 HATU (1.2 eq) DIPEA (3.0 eq) Anhydrous DMF Linker->Reagents1 Activated Activated Ester Intermediate Reagents1->Activated Coupled Ligand-Linker Conjugate Activated->Coupled Ligand Amine-Ligand (POI or E3) (1.0 eq) Ligand->Coupled Purification Preparative HPLC Coupled->Purification Analysis LC-MS, NMR Purification->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC

References

An In-depth Technical Guide to the Heterobifunctional Nature of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Acid-PEG5-mono-methyl ester, a versatile tool in modern bioconjugation and drug development. We will delve into its chemical properties, functional characteristics, and applications, with a focus on its role in creating precisely engineered biomolecules.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses two distinct reactive functionalities at its termini: a carboxylic acid and a methyl ester. This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable linker for creating complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The central PEG5 core, consisting of five ethylene (B1197577) glycol units, imparts increased hydrophilicity to the molecule and any conjugate it is a part of, which can improve solubility and pharmacokinetic properties.[1]

The strategic placement of a stable carboxylic acid and a readily hydrolyzable methyl ester allows for controlled, stepwise synthesis, a crucial aspect in the development of targeted therapeutics.

Physicochemical and Functional Properties

A thorough understanding of the quantitative properties of this compound is essential for its effective application. The following tables summarize key data for this linker.

PropertyValueReference
Molecular Formula C15H28O9[2]
Molecular Weight 352.38 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Purity ≥97%[2]
Density ~1.151 g/cm³[2]
Boiling Point 469.4 ± 45.0 °C at 760 mmHg[2]
pKa (predicted) 4.28 ± 0.10[2]
Solubility Information
Organic Solvents Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF).
≥ 100 mg/mL in Dimethyl sulfoxide (B87167) (DMSO).
Aqueous Solutions for In Vivo Use A stock solution can be prepared by dissolving in DMSO first, followed by dilution in aqueous buffers. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can achieve a solubility of ≥ 2.5 mg/mL.
Storage and Stability
Pure Form -20°C for up to 3 years.
4°C for up to 2 years.
In Solvent -80°C for up to 6 months.
-20°C for up to 1 month.
pH Stability The carboxylic acid is stable under a wide range of pH conditions. The methyl ester is stable at neutral and acidic pH but is susceptible to hydrolysis under basic conditions.

The Heterobifunctional Reactivity of this compound

The core utility of this compound lies in its ability to selectively react its two terminal groups. This allows for a modular and controlled approach to building complex biomolecular constructs.

Amine-Reactive Carboxylic Acid Terminus

The carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on amine-functionalized small molecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.[3] The activation is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with amines is favored at a pH of 7-8.[3]

Hydrolyzable Methyl Ester Terminus

The methyl ester group is relatively stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to reveal a second carboxylic acid.[2] This newly formed carboxylic acid can then be subjected to the same EDC/NHS activation chemistry to conjugate a second molecule. This selective deprotection strategy is fundamental to the linker's use in multi-step syntheses.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for EDC/NHS Coupling of the Carboxylic Acid Terminus to a Protein

This protocol outlines the steps for conjugating the carboxylic acid end of the linker to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein of Interest:

    • Add the activated linker solution to the protein solution. A starting point of a 10-20 fold molar excess of the linker to the protein is recommended, though this should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for the Hydrolysis of the Methyl Ester Terminus

This protocol describes the selective cleavage of the methyl ester to generate a free carboxylic acid.

Materials:

  • PEG-conjugate with a terminal methyl ester

  • Lithium hydroxide (B78521) (LiOH)

  • Solvent system (e.g., a mixture of Tetrahydrofuran (THF) and water)

  • Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolution: Dissolve the PEG-conjugate in a suitable solvent system, such as a 2:1 mixture of THF and water.

  • Saponification: Add an excess of LiOH (e.g., 2-5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS.

  • Neutralization and Work-up: Carefully neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl) to a pH of ~7. The product can then be purified by methods such as reverse-phase HPLC.

Characterization of the Conjugate

The success of the conjugation reaction can be confirmed using various analytical techniques.

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.[5][6]

  • HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from the unreacted protein and linker and to assess purity.

Application in PROTAC Synthesis

A prominent application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. A PROTAC is a molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand and optimizing the formation of a productive ternary complex.[7][8]

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Reaction E3_ligand E3 Ligase Ligand (amine-functionalized) activate Activate Carboxylic Acid (EDC, NHS) E3_ligand->activate linker This compound linker->activate intermediate1 Linker-E3 Ligase Intermediate (methyl ester terminus) activate->intermediate1 Amide Bond Formation hydrolysis Hydrolyze Methyl Ester (e.g., LiOH) intermediate1->hydrolysis intermediate1->hydrolysis intermediate2 Linker-E3 Ligase Intermediate (carboxylic acid terminus) hydrolysis->intermediate2 activate2 Activate Carboxylic Acid (EDC, NHS) intermediate2->activate2 intermediate2->activate2 POI_ligand Protein of Interest (POI) Ligand (amine-functionalized) POI_ligand->activate2 final_protac Final PROTAC Molecule activate2->final_protac Amide Bond Formation

A generalized workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and controlled synthesis of complex biomolecular architectures. Its defined length, hydrophilicity, and orthogonal reactive ends make it an essential tool for researchers in drug discovery, particularly in the development of ADCs and PROTACs. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in creating next-generation therapeutics.

References

In-Depth Technical Guide: Acid-PEG5-mono-methyl ester for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acid-PEG5-mono-methyl ester, a critical component in the development of next-generation therapeutics. We will delve into its chemical properties, its principal application in Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its use.

Core Properties of this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for the sequential conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

PropertyValueSource(s)
CAS Number 1309460-30-7[1][2][3][4]
Molecular Weight 352.38 g/mol [1]
Molecular Formula C15H28O9[5]
Appearance Liquid[1]
Purity ≥97%[1]
Storage Conditions -20°C[3]

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[6][7] A PROTAC consists of three main components: a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8][9]

The PEG5 linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[10] This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[6][11]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ub_POI Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

I. Synthesis of a PROTAC using this compound

This protocol outlines the general steps for conjugating this compound to a ligand for a protein of interest (POI ligand) that contains a primary or secondary amine.

Materials:

  • This compound

  • POI ligand with an amine functional group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO in the reaction vessel under an inert atmosphere.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS or HOBt to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Amide Coupling:

    • In a separate vessel, dissolve the POI ligand in a minimal amount of anhydrous DMF or DMSO.

    • Slowly add the solution of the POI ligand to the activated this compound solution.

    • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

    • Once the reaction is complete, quench the reaction with water.

    • Purify the resulting PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates the logical workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start activation Activate Carboxylic Acid of this compound start->activation coupling Amide Coupling with POI Ligand activation->coupling monitoring Monitor Reaction (LC-MS) coupling->monitoring monitoring->coupling Incomplete purification Purify PROTAC (RP-HPLC) monitoring->purification Reaction Complete characterization Characterize Product (LC-MS, NMR) purification->characterization end End characterization->end

PROTAC Synthesis Workflow
II. In Vitro Assessment of PROTAC Activity

This protocol provides a general method for evaluating the protein degradation activity of a newly synthesized PROTAC in a cell-based assay.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line in the appropriate medium until they reach 70-80% confluency.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.

    • Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

References

Solubility Profile of Acid-PEG5-mono-methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Compound Properties

This compound possesses both a hydrophilic polyethylene glycol chain and terminal functional groups—a carboxylic acid and a methyl ester—that influence its solubility profile. The PEG chain, consisting of five ethylene (B1197577) glycol units, is primarily responsible for its aqueous solubility, a key feature for its use in biological applications.

PropertyValue
Chemical Name 3,6,9,12,15-Pentaoxa-17-heptadecanoic acid, 17-methyl ester
Molecular Formula C15H28O9
Molecular Weight 352.38 g/mol
CAS Number 1309460-30-7
Physical Form Liquid

Quantitative and Qualitative Solubility Data

The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that while specific quantitative data for this exact compound is limited, the general solubility characteristics of PEG derivatives provide valuable guidance.

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO) Organic≥ 100 mg/mL (283.78 mM)[1][2]Quantitative data is available. Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.
Water AqueousSolubleThe PEG5 linker enhances water solubility.[3][4] General information for PEG derivatives indicates high solubility in water.[5]
Phosphate-Buffered Saline (PBS) Aqueous BufferSolubleGeneral information for PEG derivatives indicates high solubility in aqueous buffers like PBS.[5]
Dichloromethane (DCM) OrganicSolubleGeneral information for PEG derivatives indicates high solubility in dichloromethane.[5]
Chloroform OrganicSolubleGeneral information for PEG derivatives indicates high solubility in chloroform.[5]
Dimethylformamide (DMF) OrganicSolubleGeneral information for PEG derivatives indicates solubility in DMF.[5]
Acetonitrile OrganicSolubleGeneral information for PEG derivatives indicates solubility in acetonitrile.[6]
Ethanol Organic (Alcohol)Less SolubleGeneral information for PEG derivatives indicates lower solubility in alcohols compared to more polar organic solvents.[5]
Methanol Organic (Alcohol)Less SolubleInferred from the general solubility of PEG derivatives in alcohols.
Isopropanol Organic (Alcohol)Less SolubleGeneral information for PEG derivatives indicates lower solubility in alcohols. Solubility can be improved by warming.[5]
Tetrahydrofuran (THF) Organic (Ether)Sparingly Soluble to InsolubleWhile some sources suggest PEG is soluble in THF, others indicate it is not soluble in ether.[5] Caution is advised.

Experimental Protocols

A standard method for determining the solubility of a compound is the shake-flask method . For PEGylated compounds, a variation of this method is often employed.

General Shake-Flask Solubility Determination Protocol:
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solute.

  • Sampling: Carefully extract a known volume of the supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting start Define Solvents of Interest compound Obtain Pure Compound start->compound prepare Prepare Supersaturated Solutions compound->prepare equilibrate Equilibrate (Shake/Stir) prepare->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify calculate Calculate Solubility (mg/mL, mM) quantify->calculate report Summarize in Data Table calculate->report

References

An In-depth Technical Guide to the Purity and Quality Specifications of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control parameters for this critical reagent used in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a discrete PEG (dPEG®) linker with a terminal carboxylic acid and a mono-methyl ester. The defined length of the five ethylene (B1197577) glycol units provides precise control over spacing and hydrophilicity in conjugated molecules. Ensuring the purity and quality of this linker is paramount for the reproducibility of research and the safety and efficacy of therapeutic products. This guide outlines the key quality attributes, potential impurities, and analytical methodologies for the comprehensive characterization of this compound.

Quality Control Specifications

A comprehensive quality control strategy for this compound involves a battery of tests to assess its identity, purity, and quality. The following tables summarize the recommended specifications and acceptance criteria.

Table 1: General Properties and Identification

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow viscous liquid or solidVisual Inspection
Solubility Soluble in water, methanol, ethanol, and most organic solventsVisual Inspection
Molecular Formula C15H28O9[1]Mass Spectrometry
Molecular Weight 352.38 g/mol [1]Mass Spectrometry
Identity by FTIR Conforms to the reference spectrumInfrared Spectroscopy
Identity by ¹H-NMR Conforms to the reference spectrumNuclear Magnetic Resonance Spectroscopy

Table 2: Purity and Impurity Profile

ParameterAcceptance CriteriaAnalytical Method
Purity (by HPLC) ≥ 95%[2][3]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD or CAD
Polydispersity Index (PDI) ≤ 1.05Size Exclusion Chromatography (SEC)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsGas Chromatography (GC)
Ethylene Glycol & Diethylene Glycol Report values (typically ≤ 0.1% each)Gas Chromatography (GC)
Ethylene Oxide & 1,4-Dioxane Report values (typically not detected)Gas Chromatography-Mass Spectrometry (GC-MS)
Heavy Metals ≤ 10 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Potential Impurities

The manufacturing process of this compound can introduce several impurities that need to be monitored and controlled.

Diagram 1: Potential Impurities in this compound Synthesis

G Potential Impurities in Synthesis StartingMaterials Starting Materials (e.g., Pentaethylene Glycol, Methyl Acrylate) Synthesis Synthesis Process StartingMaterials->Synthesis Impurity4 Higher/Lower PEG Oligomers StartingMaterials->Impurity4 Impure Starting Material Product This compound Synthesis->Product Impurity1 Unreacted Starting Materials Synthesis->Impurity1 Incomplete Reaction Impurity2 Di-acid PEG5 Synthesis->Impurity2 Side Reaction Impurity3 Di-ester PEG5 Synthesis->Impurity3 Side Reaction Impurity5 Process-Related Impurities (Catalysts, Solvents) Synthesis->Impurity5 Carryover G HPLC-ELSD Workflow for Purity Analysis SamplePrep Sample Preparation (1-2 mg/mL in Mobile Phase) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC Injection ELSD ELSD Detector (Nebulization, Evaporation, Detection) HPLC->ELSD Eluent Data Data Acquisition & Analysis (Peak Integration, Purity Calculation) ELSD->Data Signal G Product Release Decision Logic Start Start Analysis Identity Identity Confirmed? (NMR, MS) Start->Identity Purity Purity ≥ 95%? Identity->Purity Yes Reject Reject Product Identity->Reject No Impurities Impurities within Limits? Purity->Impurities Yes Purity->Reject No Release Release Product Impurities->Release Yes Impurities->Reject No

References

Key Features of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized the pharmaceutical industry by significantly improving the therapeutic efficacy of proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the core features of PEG linkers, their impact on the physicochemical and pharmacological properties of bioconjugates, detailed experimental protocols for their use, and a framework for selecting the optimal linker for a given application.

Core Principles and Advantages of PEGylation

The conjugation of PEG linkers to therapeutic molecules imparts several key advantages that enhance their performance in vivo. These benefits stem from the unique physicochemical properties of the PEG polymer, which is biocompatible, non-toxic, and highly soluble in aqueous environments.

  • Enhanced Solubility: PEGylation can dramatically increase the solubility of hydrophobic drugs and proteins, which is a significant hurdle in formulation and administration. The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, improving its solubility.[1][2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.[3][4] This extended half-life often translates to less frequent dosing for patients.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, thereby reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[]

  • Increased Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and proteolysis, enhancing its stability in biological fluids.[2] Covalent attachment of PEG has also been shown to increase the thermal stability of proteins.[6][7]

  • Improved Pharmacokinetics: By extending the circulation time and protecting the bioconjugate from degradation, PEGylation leads to a more favorable pharmacokinetic profile, with sustained plasma concentrations.

Architectures of PEG Linkers

PEG linkers are available in a variety of architectures, each offering distinct advantages for specific bioconjugation applications.

  • Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene (B1197577) glycol units. They can be functionalized at one or both ends.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance in vivo half-life.[8][9] Branched linkers can also offer a greater shielding effect.[10]

  • Multi-Arm PEG Linkers: These are an extension of branched PEGs, with several arms that can be used to attach multiple molecules, increasing the payload in applications like antibody-drug conjugates (ADCs).

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable Linkers: These are designed to release the conjugated molecule under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This is particularly important for ADCs, where the cytotoxic payload must be released inside the target cell.[]

    • Non-Cleavable Linkers: These form a stable bond that is not readily broken. In ADCs, non-cleavable linkers require the degradation of the antibody component to release the drug.[]

G cluster_linear Linear PEG Linkers cluster_branched Branched PEG Linkers cluster_cleavability Cleavability Linear_Homobifunctional Homobifunctional Linear_Heterobifunctional Heterobifunctional Branched_2_arm 2-Arm (Y-shaped) Branched_4_arm 4-Arm Branched_8_arm 8-Arm Cleavable Cleavable (e.g., Hydrazone, Disulfide) Non_Cleavable Non-Cleavable (e.g., Thioether) PEG_Linker_Architectures PEG Linker Architectures PEG_Linker_Architectures->Linear_Homobifunctional PEG_Linker_Architectures->Branched_2_arm PEG_Linker_Architectures->Cleavable G start Start: Define Application (e.g., ADC, Protein Therapeutic) q1 Payload Release Required? start->q1 cleavable Select Cleavable Linker (e.g., Hydrazone, Disulfide) q1->cleavable Yes non_cleavable Select Non-Cleavable Linker (e.g., Thioether) q1->non_cleavable No q2 Target Functional Group? cleavable->q2 non_cleavable->q2 amine Amine (-NH2) Use NHS Ester, etc. q2->amine Amine thiol Thiol (-SH) Use Maleimide, etc. q2->thiol Thiol other Other (e.g., Azide) Use Click Chemistry q2->other Other q3 Desired Pharmacokinetics? amine->q3 thiol->q3 other->q3 short_hl Shorter Half-Life Consider Shorter PEG Chain q3->short_hl Shorter long_hl Longer Half-Life Consider Longer or Branched PEG q3->long_hl Longer q4 High Drug Loading Needed? short_hl->q4 long_hl->q4 high_dar Yes Consider Branched/Multi-Arm PEG q4->high_dar Yes low_dar No Linear PEG may be sufficient q4->low_dar No end Final Linker Design high_dar->end low_dar->end G cluster_selection Component Selection cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody Selection (Target Antigen) Linker PEG Linker Selection (Cleavable/Non-cleavable, Architecture) Payload Payload Selection (Cytotoxic Drug) Conjugation_Step Conjugation Reaction (e.g., NHS ester or Maleimide chemistry) Payload->Conjugation_Step Purification Purification of ADC (e.g., SEC, IEX, HIC) Conjugation_Step->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, SDS-PAGE) Binding_Assay Antigen Binding Assay (ELISA, SPR) In_Vitro In Vitro Cytotoxicity Assays Binding_Assay->In_Vitro In_Vivo In Vivo Efficacy & PK Studies In_Vitro->In_Vivo G ADC_Circulation 1. ADC circulates in bloodstream. PEG linker enhances stability and half-life. Target_Binding 2. Antibody binds to target antigen on tumor cell surface. ADC_Circulation->Target_Binding Internalization 3. ADC-antigen complex is internalized via endocytosis. Target_Binding->Internalization Lysosomal_Trafficking 4. ADC is trafficked to the lysosome. Internalization->Lysosomal_Trafficking Payload_Release 5. Linker is cleaved by lysosomal enzymes or acidic pH, releasing the payload. Lysosomal_Trafficking->Payload_Release Cell_Death 6. Cytotoxic payload induces tumor cell apoptosis. Payload_Release->Cell_Death

References

The Role of PEGylation in Improving Drug Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, a significant portion of newly identified therapeutic candidates exhibit poor aqueous solubility.[1][2][3][4] This characteristic presents a major hurdle in drug development, as it often leads to low bioavailability, suboptimal therapeutic efficacy, and challenges in formulating stable and effective dosage forms.[5] PEGylation, the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles, has emerged as a cornerstone technology to address this challenge.[6][7][8][9] By modifying the physicochemical properties of the parent molecule, PEGylation can dramatically enhance its water solubility, thereby improving its overall therapeutic potential.[7][10][11][12] This in-depth guide explores the core mechanisms, experimental protocols, and quantitative impact of PEGylation on drug solubility for an audience of researchers, scientists, and drug development professionals.

Core Mechanisms of Solubility Enhancement

The remarkable ability of PEGylation to increase the solubility of hydrophobic molecules stems from the intrinsic properties of the polyethylene glycol polymer.

  • Inherent Hydrophilicity : PEG is a synthetic, hydrophilic polymer characterized by repeating oxyethylene units (-O-CH2-CH2-).[6][11] This structure allows for extensive hydrogen bonding with water molecules. When a PEG chain is conjugated to a poorly soluble drug, it imparts its hydrophilic nature to the entire conjugate, effectively increasing its affinity for aqueous environments.[6][7][8]

  • Formation of a Hydration Shell : The flexible PEG chain creates a dynamic, protective "hydration shell" around the drug molecule.[8] This layer of associated water molecules acts as a physical barrier, preventing the hydrophobic drug core from self-aggregating, a common cause of low solubility.[8][9] This steric shielding effect is crucial for maintaining the drug in a dissolved state.

  • Alteration of Physicochemical Properties : PEGylation increases the hydrodynamic volume (the effective size in solution) of the drug molecule.[7] This alteration, combined with the increased hydrophilicity, changes the overall solubility and partitioning behavior of the conjugate, favoring its presence in the aqueous phase over organic phases.[7][12]

Quantitative Impact of PEGylation on Drug Solubility

The effect of PEGylation on solubility can be substantial. The table below summarizes quantitative data from various studies, demonstrating the significant increase in aqueous solubility for several poorly soluble drug molecules after conjugation with PEG.

DrugOriginal Water SolubilityPEG Conjugate DetailsSolubility of PEG-Drug ConjugateFold Increase in SolubilityReference
Silybin 0.0401 mg/mLLinear PEG-succinic ester linkage52.5 mg/mL (equivalent silybin)~1300x[13]
Curcumin Highly hydrophobicCovalently linked to 35 kDa PEGWater-solubleNot quantified, but significant[13]
Probucol Not detectedEntrapped in 1% (w/v) LA-PEG "PEGosome"84614.3% increase over baseline>846x[14]
Ciprofloxacin Poorly solubleEntrapped in 2% (w/v) LA-PEG "PEGosome"562.7% increase over baseline>5.6x[14]
Domperidone Poorly solubleSolid dispersion with PEG 8000 (1:7 ratio)10.26-fold increase10.26x[15]

Experimental Protocols

Detailed methodologies are critical for the successful PEGylation of a drug and the subsequent assessment of its solubility.

Protocol 1: General Method for Covalent PEGylation of a Small Molecule Drug

This protocol outlines a standard procedure for conjugating a drug containing a primary amine group with an NHS-ester activated PEG.

1. Materials and Reagents:

  • Poorly soluble drug with a reactive functional group (e.g., -NH2, -SH, -COOH).
  • Activated PEG derivative (e.g., mPEG-succinimidyl valerate, mPEG-NHS). Select a PEG with appropriate molecular weight (e.g., 2 kDa, 5 kDa, 20 kDa).
  • Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)) to dissolve the drug.
  • Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).
  • Quenching reagent (e.g., Tris or glycine (B1666218) solution).
  • Purification system: Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Analytical instruments: HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).

2. Procedure:

  • Drug Dissolution: Dissolve the drug in a minimal amount of a suitable organic solvent like DMSO.
  • PEG Activation (if necessary) and Dissolution: Dissolve the activated PEG in the reaction buffer.
  • Conjugation Reaction: Add the dissolved drug solution dropwise to the stirring PEG solution. A typical molar ratio is 1:1 to 1:5 (drug:PEG), but this must be optimized. Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring.
  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them via HPLC to observe the formation of the conjugate and consumption of the parent drug.
  • Quenching: Once the reaction is complete, add a quenching reagent to consume any unreacted activated PEG.
  • Purification: Purify the PEG-drug conjugate from unreacted drug, PEG, and by-products using an appropriate chromatography technique such as SEC, which separates molecules based on size.
  • Characterization: Confirm the identity and purity of the final PEG-drug conjugate using techniques like SDS-PAGE (for larger molecules), MS (to confirm mass), and NMR (to verify structure).

Protocol 2: Measurement of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

1. Materials and Reagents:

  • Native (un-PEGylated) drug powder.
  • PEG-drug conjugate (lyophilized powder).
  • Aqueous buffer of interest (e.g., PBS pH 7.4).
  • Scintillation vials or sealed tubes.
  • Shaking incubator or orbital shaker.
  • Centrifuge.
  • Syringe filters (e.g., 0.22 µm).
  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

2. Procedure:

  • Sample Preparation: Add an excess amount of the compound (either native drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
  • Sample Collection: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining particulates.
  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved drug using a pre-validated analytical method (e.g., HPLC-UV).
  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations of Key Processes and Concepts

To better illustrate the workflows and mechanisms involved, the following diagrams are provided in the DOT language for Graphviz.

PEGylation_Workflow start_end start_end process process decision decision output output start Start select_drug Select Poorly Soluble Drug start->select_drug conjugation Conjugation Reaction (pH, Temp, Ratio) select_drug->conjugation select_peg Select Activated PEG (Size, Linker) select_peg->conjugation monitoring Reaction Monitoring (e.g., HPLC) conjugation->monitoring is_complete Reaction Complete? monitoring->is_complete is_complete->conjugation No purification Purification (e.g., SEC) is_complete->purification Yes characterization Characterization (MS, NMR) purification->characterization final_product Pure PEG-Drug Conjugate characterization->final_product end_node End final_product->end_node

Caption: A generalized workflow for the synthesis and purification of a PEG-drug conjugate.

Solubility_Mechanism cluster_0 Poor Solubility cluster_1 Enhanced Solubility drug1 Drug drug_agg Aggregate (Precipitate) drug1->drug_agg drug2 Drug drug2->drug_agg drug3 Drug drug3->drug_agg water1 peg_drug Drug p1 peg_drug->p1 peg_chain p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 w1 H2O w2 H2O w3 H2O w4 H2O w5 H2O w6 H2O w7 H2O w8 H2O

Caption: Mechanism of PEGylation preventing drug aggregation and promoting hydration.

Logical_Relationships cause cause effect1 effect1 effect2 effect2 consequence consequence pegylation PEGylation of Hydrophobic Drug hydrophilicity Increased Hydrophilicity pegylation->hydrophilicity hydro_size Increased Hydrodynamic Size pegylation->hydro_size aggregation Reduced Aggregation pegylation->aggregation solubility Enhanced Aqueous Solubility hydrophilicity->solubility clearance Reduced Renal Clearance hydro_size->clearance aggregation->solubility bioavailability Improved Bioavailability solubility->bioavailability

Caption: Logical flow from PEGylation to improved solubility and pharmacokinetic outcomes.

Challenges and Broader Implications

While PEGylation is a powerful tool, it is not without its challenges. The conjugation process can be complex, requiring precise control to ensure batch-to-batch consistency.[6] Furthermore, the attachment of a large PEG polymer can sometimes lead to a reduction in the drug's biological activity due to steric hindrance at the target receptor.[10][16] A significant emerging concern is the potential for immunogenicity, where patients develop anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug.[6][17][18]

Despite these challenges, the benefits of PEGylation, particularly in enhancing the solubility and stability of promising but difficult-to-formulate drugs, are undeniable.[16][19] The technology has enabled the clinical development and market approval of numerous therapeutic products that would have otherwise failed due to poor pharmacokinetic properties.[9]

Conclusion

PEGylation stands as a clinically validated and highly effective strategy for overcoming the challenge of poor aqueous solubility in drug development. By covalently attaching the hydrophilic PEG polymer, the resulting conjugate gains significantly improved solubility, reduced aggregation, and often, a superior pharmacokinetic profile. The ability to transform a poorly soluble compound into a viable drug candidate underscores the critical role of PEGylation in modern pharmaceutical science. Through well-defined experimental protocols for synthesis and characterization, researchers can harness this technology to unlock the full therapeutic potential of a wide range of molecules.

References

A Technical Guide to Mono-Methyl Ester Functionality in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The mono-methyl ester is a fundamental functional group in organic chemistry, characterized by the replacement of the acidic proton of a carboxylic acid with a methyl group (R-COOCH₃). This seemingly simple modification imparts significant changes to a molecule's physicochemical properties, playing a crucial role in various scientific domains, from the production of biofuels to the intricate design of pharmaceuticals.[1][2] In drug development, the conversion of a parent drug into its mono-methyl ester derivative is a key strategy in prodrug design.[3] This approach is often employed to enhance a drug's lipophilicity, thereby improving its absorption and membrane permeability.[3][4] Once absorbed, these ester prodrugs are typically hydrolyzed by endogenous enzymes, such as carboxylesterases, to release the active parent drug.[4][5] Beyond pharmacology, mono-methylation of molecules plays a vital role in cellular signaling, influencing processes from innate immunity to stress responses.[6][7] This guide provides an in-depth technical overview of the mono-methyl ester functionality, covering its properties, synthesis, analytical characterization, and its pivotal roles in pharmacology and biological signaling.

Physicochemical Properties

The introduction of a methyl ester group significantly alters a molecule's physical and chemical characteristics. Generally, esterification of a carboxylic acid increases lipophilicity (fat solubility) while decreasing water solubility.[4] This conversion also typically lowers the melting and boiling points compared to the parent carboxylic acid due to the elimination of intermolecular hydrogen bonding. Quantitative properties vary depending on the overall structure of the molecule.

Table 1: Physicochemical Properties of Representative Mono-Methyl Esters

Property Methyl Acetate Methyl Stearate Fatty Acid Methyl Esters (FAMEs)
Molecular Formula C₃H₆O₂ C₁₉H₃₈O₂ RCOOCH₃
Molecular Weight 74.079 g/mol [1] 298.5 g/mol [8] Varies
Melting Point -98 °C[1] 100 °F (37.8 °C)[8] Varies
Boiling Point 56.9 °C[1] 828 to 829 °F (442-443 °C) at 747 mmHg[8] Varies
Density 0.92 g/cm³[1] 0.8498 g/cm³ at 104 °F (40 °C)[8] ~0.87-0.90 g/cm³[1]
Viscosity - - 1.9-6.0 mm²/s[1]
Solubility in Water ~25% (20 °C)[1] < 1 mg/mL at 72 °F (22 °C)[8] Generally low[1]
LogP (Kow) - 8.35[8] Varies

| Appearance | Fruity smelling liquid[1] | White crystals or solid[8] | Varies |

Synthesis and Preparation

The synthesis of mono-methyl esters from carboxylic acids, known as esterification, can be achieved through several methods. The most common approach is the direct reaction of a carboxylic acid with methanol (B129727) in the presence of a catalyst.

Experimental Protocol 1: Acid-Catalyzed Esterification

This is a classic and widely used method for preparing methyl esters.[9] The reaction is an equilibrium process, and measures are often taken to drive it towards the product side, such as using an excess of methanol or removing the water formed during the reaction.[9]

  • Reactants: Combine the carboxylic acid (1 equivalent) with an excess of methanol (e.g., 3-50 equivalents).[9][10]

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9]

  • Reaction Conditions: Heat the mixture, typically at reflux, for several hours (e.g., 6 to 15 hours).[9] The reaction temperature is generally maintained between 100°C and 150°C.[9]

  • Workup: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The excess methanol is often removed by rotary evaporation.

  • Purification: The crude product is typically dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried, filtered, and concentrated to yield the methyl ester, which can be further purified by chromatography if necessary.[11]

Experimental Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This method provides a convenient and efficient way to prepare amino acid methyl esters at room temperature, avoiding harsh conditions that might compromise sensitive functional groups.[12]

  • Reactants: Place the amino acid (0.1 mol) in a round-bottom flask.

  • Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (B32843) (TMSCl) (0.2 mol) to the flask while stirring.

  • Solvent: Add methanol (100 mL) to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, typically as an amino acid ester hydrochloride salt.[12]

Role in Drug Development and Pharmacology

The Prodrug Concept

A primary application of the mono-methyl ester functionality in medicine is the creation of prodrugs.[3] Many active drug molecules possess polar groups like carboxylic acids, which can lead to poor membrane permeability and low oral bioavailability.[4] By masking this polar group through methyl esterification, the molecule's lipophilicity is increased, facilitating its passage across biological membranes.[3] This inactive or less active prodrug is then converted back to the active parent drug within the body by enzymatic hydrolysis.[3][5]

Prodrug_Activation Diagram 1: Mono-Methyl Ester Prodrug Activation Workflow. cluster_absorption Gastrointestinal Tract / Administration Site cluster_circulation Systemic Circulation / Target Tissue Parent_Drug Parent Drug (Polar, Poorly Permeable) Prodrug Mono-Methyl Ester Prodrug (Lipophilic, Permeable) Parent_Drug->Prodrug Chemical Synthesis (Esterification) Active_Drug Active Parent Drug (at Target Site) Prodrug->Active_Drug Enzymatic Hydrolysis (e.g., Carboxylesterases)

Caption: Mono-Methyl Ester Prodrug Activation Workflow.

Case Study: Olmesartan (B1677269) Medoxomil

Olmesartan is an angiotensin II receptor blocker used to treat hypertension.[4] Its parent form, olmesartan, contains two acidic groups, making it highly ionized and poorly permeable in the gastrointestinal tract. To overcome this, it is administered as the prodrug olmesartan medoxomil, where one of the carboxyl groups is esterified. This masking of the acidic group enhances its lipophilicity and permeability, allowing for effective oral absorption.[4] Following absorption, the ester bond is rapidly and completely hydrolyzed by esterases in the blood and liver, releasing the active olmesartan.[4]

Metabolism by Carboxylesterases

Human carboxylesterases (hCEs) are key enzymes in the metabolism of many ester-containing drugs.[5] These enzymes, primarily hCE1 and hCE2, are responsible for hydrolyzing the ester bond of prodrugs to release the active carboxylic acid and an alcohol. For example, the stimulant methylphenidate is actively metabolized and inactivated by hCE1, which hydrolyzes the methyl ester to form ritalinic acid.[5] Similarly, cocaine contains two ester functionalities, and its metabolism involves hydrolysis of the methyl ester by hCE1.[5]

Biological Signaling Pathways

Mono-methylation is not just a synthetic tool for drug design; it is also a critical post-translational modification that regulates cellular signaling pathways.

Arginine Monomethylation in Innate Immunity

The innate immune system relies on the recognition of viral components to initiate an antiviral response. A key pathway involves the RIG-I-like receptors (RLRs) and the mitochondrial antiviral signaling protein (MAVS). Recent research has shown that MAVS activity is regulated by arginine methylation.[6] The enzyme Protein Arginine Methyltransferase 7 (PRMT7) acts as a negative regulator by catalyzing the monomethylation of MAVS at arginine residue 232 (R232me1). This modification disrupts the interaction between MAVS and RIG-I, thereby inhibiting MAVS aggregation and suppressing the downstream activation of type I interferon signaling.[6] Upon viral infection, PRMT7 is downregulated and dissociates from MAVS, leading to reduced methylation and activation of the antiviral response.[6]

PRMT7_MAVS_Pathway Diagram 2: PRMT7-Mediated Regulation of MAVS Signaling. cluster_resting Resting State (No Virus) cluster_infected Viral Infection PRMT7 PRMT7 MAVS_R MAVS PRMT7->MAVS_R Catalyzes Monomethylation MAVS_R232 MAVS-R232me1 (Monomethylated) RIGI_R RIG-I MAVS_R232->RIGI_R Interaction Blocked Virus RNA Virus PRMT7_I PRMT7 (Downregulated) Virus->PRMT7_I Inhibits MAVS_I MAVS (Active) Aggregation MAVS Aggregation MAVS_I->Aggregation RIGI_I RIG-I RIGI_I->MAVS_I Binds IFN_Signal Type I Interferon Signaling Aggregation->IFN_Signal Activates

Caption: PRMT7-Mediated Regulation of MAVS Signaling.

Yeast Invasive Growth Signaling

In Saccharomyces cerevisiae, the mono-methyl ester of 3-isopropylmalate (an intermediate in leucine (B10760876) biosynthesis) acts as an extracellular signal.[13][14] Under amino acid starvation, the Tmt1 methyltransferase is induced, which methylates 3-isopropylmalate. This methyl ester is then secreted and acts as an autoinductive signal, prompting the yeast to switch from vegetative to invasive growth.[13][14]

Analytical Characterization Techniques

Accurate characterization of mono-methyl esters is crucial for purity assessment, structural elucidation, and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs).[15] It separates the components of a mixture and provides mass spectra for identification.

  • Sample Preparation: Prepare a stock solution of the methyl ester sample (e.g., 1 mg/mL) in a suitable non-polar solvent like hexane (B92381) or ethyl acetate.[15]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to around 250°C.[15]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane stationary phase).[15]

    • Oven Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature up (e.g., at 10°C/min) to a final temperature (e.g., 250°C) and hold.[15]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[15]

    • Mass Scan Range: m/z 40-300 (or a range appropriate for the target molecule).[15]

  • Data Analysis: The resulting mass spectrum can be analyzed for key fragmentation patterns. For many fatty acid methyl esters, a characteristic base peak at m/z 74 is observed due to the McLafferty rearrangement, which is diagnostic for this class of compounds.[15]

Analytical_Workflow Diagram 3: General Analytical Workflow for Characterization. cluster_analysis Instrumental Analysis start Methyl Ester Sample prep Sample Preparation (Dissolve in Solvent) start->prep gcms GC-MS (Separation & Fragmentation) prep->gcms Inject/Analyze nmr NMR Spectroscopy (Structural Elucidation) prep->nmr Inject/Analyze hplc HPLC (Quantification & Purity) prep->hplc Inject/Analyze data Data Processing & Interpretation gcms->data nmr->data hplc->data report Characterization Report (Structure, Purity, Quantity) data->report

Caption: General Analytical Workflow for Characterization.

Other critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR can identify the distinct protons of the ester methyl group (a singlet typically around 3.7 ppm) and adjacent methylene (B1212753) groups.[12][15][16] ¹³C NMR is used to identify the carbonyl carbon and the methyl carbon of the ester.[16]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of methyl esters, especially for less volatile or thermally labile compounds.[17]

Conclusion

The mono-methyl ester functionality, while structurally simple, is a versatile and powerful tool in modern science, particularly within drug development and molecular biology. Its ability to modulate physicochemical properties like lipophilicity makes it indispensable for the design of orally bioavailable prodrugs, enabling the effective delivery of otherwise poorly permeable therapeutic agents. Furthermore, the discovery of its role as a key post-translational modification in regulating critical cellular signaling pathways, such as the innate immune response, opens new avenues for therapeutic intervention. A thorough understanding of the synthesis, properties, and biological behavior of mono-methyl esters is therefore essential for researchers and scientists aiming to innovate in medicine and biology.

References

An In-depth Technical Guide to Acid-PEG5-mono-methyl ester for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, designed for researchers new to the field of bioconjugation, drug delivery, and surface modification.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool used to link molecules together. Its structure consists of a five-unit polyethylene glycol (PEG) chain with two different functional groups at each end: a carboxylic acid and a methyl ester. This heterobifunctional nature is key to its utility, allowing for sequential or selective reactions with different chemical moieties.[1]

The PEG component of the molecule is a hydrophilic polymer that offers several advantages in biological applications. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of proteins, peptides, and other biomolecules.[2] It can also increase their circulation time in the body by reducing kidney filtration and protecting them from enzymatic degradation.[2][3]

The terminal carboxylic acid group can be activated to react with primary amine groups, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.[4][5] The methyl ester group, on the other hand, can be hydrolyzed under basic conditions to reveal a second carboxylic acid, providing another reactive site for further modifications.[4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Molecular Formula C15H28O9[6]
Molecular Weight 352.4 g/mol [6]
Appearance Colorless to light yellow liquidMedChemExpress
Purity Typically ≥95%AxisPharm
Storage Conditions -20°C for long-term storage[5]

Solubility and Stability

The solubility and stability of this compound are critical parameters for designing and performing conjugation reactions. While specific data for this exact molecule is not extensively published, the following tables provide representative data based on the properties of similar short-chain PEG derivatives and methyl esters.

Solubility of Short-Chain PEG Derivatives in Common Laboratory Solvents

SolventSolubilityReference
WaterHighly Soluble[7][8]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLMedChemExpress
Dimethylformamide (DMF)Soluble[7]
Dichloromethane (DCM)Soluble
EthanolSoluble[8]
AcetonitrileSoluble[8]
TolueneLess Soluble (Solubility increases with temperature)
Diethyl EtherInsoluble[7]

Stability Profile

The stability of this compound is influenced by pH and temperature, primarily affecting the hydrolysis of the methyl ester and the reactivity of the carboxylic acid.

ConditionEffectReference
Acidic pH (e.g., pH 4-6) The carboxylic acid is protonated and less reactive towards amine coupling. The methyl ester is relatively stable.[9][10]
Neutral pH (e.g., pH 7-7.5) The carboxylic acid can be activated for amine coupling. The methyl ester is generally stable.[9][10]
Basic pH (e.g., pH > 8) Promotes the hydrolysis of the methyl ester to a carboxylic acid. Can also lead to hydrolysis of the NHS ester if formed.[9][10]
Elevated Temperature Can accelerate the hydrolysis of the methyl ester and degradation of the PEG chain, especially in the presence of oxygen.[11][12][13]

Experimental Protocols

Bioconjugation: Covalent Attachment to a Protein

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer like HEPES or borate)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette

  • Anhydrous DMSO or DMF

Experimental Workflow:

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution in Coupling Buffer E Conjugation: Add activated PEG linker to protein solution A->E B Prepare Acid-PEG5-mono-methyl ester Stock Solution in DMSO/DMF D Activate Carboxylic Acid: Mix this compound with EDC/NHS B->D C Prepare Fresh EDC/NHS Solution in Activation Buffer C->D D->E Incubate 15-30 min at RT F Quench Reaction: Add Tris or Glycine E->F Incubate 1-2 hours at RT or overnight at 4°C G Purify Conjugate: Desalting column or Dialysis F->G Incubate 15 min at RT H Characterize Conjugate: SDS-PAGE, HPLC, Mass Spec G->H Nanoparticle_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Disperse Amine-Modified Nanoparticles in Reaction Buffer C Add Activated PEG Linker to Nanoparticle Dispersion A->C B Prepare Activated This compound (as in bioconjugation) B->C D Incubate with Mixing C->D 1-2 hours at RT E Wash Nanoparticles: Centrifugation/Resuspension or Magnetic Separation D->E F Characterize PEGylated Nanoparticles (e.g., DLS, Zeta Potential) E->F PROTAC_Mechanism cluster_components Components cluster_action Mechanism of Action cluster_outcome Outcome A Target Protein D Formation of Ternary Complex A->D B PROTAC B->A Binds C E3 Ubiquitin Ligase B->C Binds B->D C->D E Ubiquitination of Target Protein D->E F Proteasomal Degradation E->F G Target Protein Degraded F->G EphB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphrinB2 EphrinB2 (Ligand) EphB4 EphB4 Receptor EphrinB2->EphB4 Binds & Activates PI3K PI3K EphB4->PI3K Forward Signaling MAPK MAPK EphB4->MAPK PEG_Ligand PEGylated Ligand PEG_Ligand->EphB4 Modulates Binding Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription CellResponse Cellular Response (Migration, Proliferation) Transcription->CellResponse

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, triggering the polyubiquitination of the POI and its subsequent degradation by the proteasome.[2][3] While the warhead and anchor determine the "what" and "how" of this process, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[4][5] This guide provides a comprehensive exploration of the PROTAC linker, its components, design principles, and the experimental methodologies for its evaluation.

The Central Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[3]

PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action for PROTACs involves hijacking the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation & Optimization Target_Selection Target Protein (POI) Selection Ligand_ID Identify POI & E3 Ligase Ligands Target_Selection->Ligand_ID Linker_Design Linker Design (Length, Composition) Ligand_ID->Linker_Design Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Synthesis->Degradation_Assay Degradation_Assay->Linker_Design If inactive, redesign linker Binding_Assay Binding Affinity Assays (SPR, ITC, FP) Degradation_Assay->Binding_Assay If active Ternary_Complex_Assay Ternary Complex Formation (SPR, FRET) Binding_Assay->Ternary_Complex_Assay Lead_Optimization Lead Optimization Ternary_Complex_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement

References

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated therapeutic modality is the chemical linker, a component that dictates the stability, pharmacokinetics, and efficacy of the entire conjugate. This technical guide provides a comprehensive exploration of the fundamental principles of ADC linkers, detailing their classification, mechanisms of action, and the critical role they play in the design and optimization of next-generation ADCs. We present a synthesis of quantitative data, detailed experimental protocols for linker characterization, and visual representations of key concepts to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of ADC linker technology.

Introduction: The Pivotal Role of the Linker in ADC Design

An antibody-drug conjugate is a tripartite molecular entity comprising a monoclonal antibody (mAb) that provides tumor antigen specificity, a highly potent cytotoxic payload, and a chemical linker that covalently connects the two.[1][2] The ideal linker must maintain a stable bond between the antibody and the payload during systemic circulation to prevent premature drug release and associated off-target toxicities.[3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic agent to induce cell death.[4] Consequently, the design and selection of the linker are critical determinants of an ADC's therapeutic index, influencing its overall efficacy and safety profile.[]

Classification of ADC Linkers

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers, based on their mechanism of payload release.[]

Cleavable Linkers

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells.[3] This conditional cleavage allows for targeted drug release. There are three primary subclasses of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[6] The most common example is the valine-citrulline (vc) dipeptide linker.[7]

  • pH-Sensitive Linkers: These linkers utilize acid-labile functional groups, most notably hydrazones, which are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[]

  • Redox-Sensitive Linkers: These linkers contain disulfide bonds that are susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond with the payload and do not possess a specific cleavage site.[] The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone following internalization of the ADC into the lysosome.[1] This process liberates the payload, which remains attached to the linker and the amino acid residue to which it was conjugated. A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond.[7]

Quantitative Data on Linker Properties

The selection of a linker has a profound impact on the pharmacokinetic properties and overall performance of an ADC. The following tables summarize key quantitative data related to linker stability and the drug-to-antibody ratio (DAR) of several approved ADCs.

Table 1: In Vivo Stability of Various ADC Linkers

Linker TypeExample LinkerADCAnimal ModelHalf-life (t1/2)Reference
Enzyme-CleavableVal-Cit DipeptidecAC10-MMAEMouse~144 hours (6.0 days)[9]
Enzyme-CleavableVal-Cit DipeptidecAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[9]
Enzyme-CleavableVC-PABCITC6104ROMouseUnstable[3]
Enzyme-CleavableEVCitanti-HER2-MMAFMouseAlmost no cleavage after 14 days[3]
Enzyme-CleavableSVCitanti-HER2-MMAFMouseLost ~70% of payload after 14 days[3]
Non-CleavableSMCCTrastuzumab-DM1Mouse10.4 days[3]
Non-CleavableMCCTrastuzumab emtansineRat4.56 ± 1.11 days[10]

Table 2: Drug-to-Antibody Ratio (DAR) of Selected Approved ADCs

ADC Name (Brand Name)Target AntigenLinker TypePayloadAverage DARReference(s)
Brentuximab vedotin (Adcetris®)CD30Enzyme-cleavable (Val-Cit)MMAE~4[7]
Trastuzumab emtansine (Kadcyla®)HER2Non-cleavable (SMCC)DM1~3.5[7]
Inotuzumab ozogamicin (B1678132) (Besponsa®)CD22pH-sensitive (Hydrazone)Calicheamicin~6[11]
Polatuzumab vedotin (Polivy®)CD79bEnzyme-cleavable (Val-Cit)MMAE~3.5[7]
Enfortumab vedotin (Padcev®)Nectin-4Enzyme-cleavable (Val-Cit)MMAE~4[11]
Sacituzumab govitecan (Trodelvy®)Trop-2pH-sensitive (Hydrazone)SN-38~7.6[11]
Loncastuximab tesirine (B3181916) (Zynlonta®)CD19Enzyme-cleavable (Val-Ala)PBD~2[11]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Proteases (e.g., Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / ADC Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Intracellular Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action of an antibody-drug conjugate.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment Conjugation Antibody-Payload Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification DAR_Analysis DAR Determination (HIC-HPLC, RP-HPLC) Purification->DAR_Analysis Aggregation Aggregation Analysis (SEC) Purification->Aggregation Stability In Vitro Plasma Stability Assay DAR_Analysis->Stability Aggregation->Stability Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Stability->Cytotoxicity InVivo In Vivo Efficacy Studies (Xenograft Models) Cytotoxicity->InVivo

Caption: Experimental workflow for the characterization of an ADC.

Linker_Selection_Logic Start Start: ADC Design Payload_Properties Payload Properties (e.g., membrane permeability) Start->Payload_Properties Tumor_Microenvironment Tumor Microenvironment (e.g., enzyme expression, pH) Start->Tumor_Microenvironment Bystander_Effect Bystander Effect Desired? Payload_Properties->Bystander_Effect Cleavable Cleavable Linker Tumor_Microenvironment->Cleavable Specific Triggers Present High_Stability High Systemic Stability Required? Tumor_Microenvironment->High_Stability Final_Linker Optimized Linker Choice Cleavable->Final_Linker NonCleavable Non-Cleavable Linker NonCleavable->High_Stability NonCleavable->Final_Linker Bystander_Effect->Cleavable Yes Bystander_Effect->NonCleavable No High_Stability->Cleavable No High_Stability->NonCleavable Yes

Caption: Logical relationships in the selection of an ADC linker.

Experimental Protocols for Key Assays

In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo stability of an ADC and the potential for premature payload release.[12]

  • Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.

  • Materials:

    • Test ADC

    • Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Sample collection tubes

    • Protein A or antigen-coated magnetic beads for immunocapture

    • LC-MS/MS system

  • Protocol:

    • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species.

    • Incubate the plasma-ADC mixture at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the mixture.

    • Immediately freeze the collected samples at -80°C to quench any further reaction.

    • For analysis, thaw the samples and perform immunocapture of the ADC from the plasma matrix using Protein A or antigen-coated beads.

    • Analyze the captured ADC using LC-MS/MS to determine the amount of conjugated payload remaining at each time point.

    • Alternatively, the plasma supernatant can be analyzed for the presence of free, released payload.

    • Calculate the percentage of remaining conjugated drug or the percentage of released drug over time to determine the linker's stability.

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[13]

  • Objective: To separate and quantify the different drug-loaded species of an ADC to calculate the average DAR.

  • Materials:

    • ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system with a UV detector

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • Protocol:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR, as hydrophobicity increases with drug load.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each species (DAR=0, DAR=2, DAR=4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability, to determine the potency of an ADC.[14][15]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

  • Materials:

    • Target and non-target cell lines

    • Complete cell culture medium

    • 96-well plates

    • Test ADC, unconjugated antibody, and free payload

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plate for a duration that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The linker is a critical and highly sophisticated component of an antibody-drug conjugate that profoundly influences its therapeutic success. A deep understanding of the different linker technologies, their mechanisms of payload release, and their impact on the overall properties of the ADC is paramount for the rational design of safe and effective cancer therapies. The choice between a cleavable and a non-cleavable linker, and the specific chemistry within each class, must be carefully considered in the context of the target antigen, the payload, and the tumor microenvironment. As the field of ADCs continues to evolve, innovative linker designs that offer enhanced stability, more specific cleavage mechanisms, and the ability to conjugate novel payloads will be instrumental in developing the next generation of highly targeted and potent anti-cancer agents.

References

Navigating the Nexus of Bioconjugation: A Technical Guide to the Safe Handling and Application of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the essential safety protocols, handling procedures, and detailed experimental methodologies to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a versatile tool for researchers, featuring a carboxylic acid group at one terminus and a methyl ester at the other, connected by a 5-unit polyethylene glycol chain. This structure allows for covalent modification of molecules, enhancing their solubility, stability, and pharmacokinetic profiles.[1][2] The physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1309460-30-7[3]
Molecular Formula C15H28O9[3]
Molecular Weight 352.38 g/mol [4]
Appearance Liquid[3]
Boiling Point 469.4 ± 45.0 °C at 760 mmHg[3]
Purity ≥97%[3]
IUPAC Name 3-oxo-2,6,9,12,15,18-hexaoxahenicosan-21-oic acid[3]
InChI Key LSGMOHWEFFVQEO-UHFFFAOYSA-N[3]

Safety and Handling

Strict adherence to safety protocols is paramount when handling this compound. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[3]

Hazard Identification
Hazard StatementCodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315May cause redness and irritation upon skin contact.
Causes serious eye irritationH319May cause significant eye irritation.
May cause respiratory irritationH335May cause irritation to the respiratory tract if inhaled.
Precautionary Measures

A comprehensive list of precautionary statements is provided below, outlining the necessary steps for safe handling, storage, and disposal.[3]

Statement CodePrecautionary Measure
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container in accordance with local/regional/national/international regulations.
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionTemperatureDuration
Pure Form -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

For stock solutions, it is recommended to store them sealed and away from moisture.[5]

Experimental Protocols

The primary application of this compound is in bioconjugation, specifically through the formation of stable amide bonds with primary amines.[6][7] This is typically achieved by activating the terminal carboxylic acid group.

Preparation of Stock Solutions

For in vitro and in vivo experiments, stock solutions can be prepared in various solvents.

ProtocolSolvent SystemSolubility
In Vitro DMSO≥ 100 mg/mL (283.78 mM)
In Vivo 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.09 mM)
In Vivo 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.09 mM)
In Vivo 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.09 mM)

If precipitation occurs during the preparation of in vivo solutions, gentle heating and/or sonication can be used to aid dissolution.[8] For in vivo applications, it is recommended to prepare the working solution fresh on the day of use.[8]

General Protocol for Amide Coupling to Primary Amines

This protocol describes the activation of the carboxylic acid terminus of this compound and subsequent coupling to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule). This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.[9]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., Tris or glycine (B1666218) solution, 20-50 mM)

Procedure:

  • Dissolution of PEG Linker: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Activation of Carboxylic Acid: Add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the PEG linker solution. Stir the mixture at room temperature for 30-60 minutes. This forms a more stable, amine-reactive NHS ester.

  • Preparation of Amine-Containing Molecule: In a separate vial, dissolve the amine-containing molecule (1.0-1.5 equivalents) in anhydrous DMF or DCM.

  • Conjugation Reaction: Add the solution of the amine-containing molecule to the activated PEG linker mixture. Add DIPEA (1.5-2.0 equivalents) to the reaction to act as a base.

  • Incubation: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: To stop the reaction, add the Quenching Buffer to the mixture.

  • Purification: The final PEGylated product can be purified using standard techniques such as column chromatography.

Visualized Workflows and Relationships

To further clarify the experimental processes and the molecule's utility, the following diagrams are provided.

G cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_reaction Amide Coupling Reaction storage_conditions Store at -20°C (pure) or -80°C (in solvent) handling_precautions Wear PPE (Gloves, Eye Protection) Use in a well-ventilated area storage_conditions->handling_precautions Follow dissolve Dissolve this compound in appropriate solvent (e.g., DMSO) handling_precautions->dissolve Proceed to in_vivo_prep Prepare in vivo formulation (e.g., with PEG300, Tween-80) dissolve->in_vivo_prep For in vivo use conjugation Add Amine-Containing Molecule and DIPEA activation Activate Carboxylic Acid with EDC and NHS activation->conjugation incubation Incubate for 2-24 hours conjugation->incubation quenching Quench reaction with Tris or Glycine buffer incubation->quenching purification Purify final product quenching->purification

Caption: General workflow for the safe handling, preparation, and use of this compound.

G peg_acid This compound (R-COOH) activated_ester Amine-Reactive NHS Ester (R-CO-NHS) peg_acid->activated_ester Activation edc_nhs EDC / NHS amine Primary Amine (R'-NH2) amide_product Stable Amide Bond (R-CO-NH-R') amine->amide_product activated_ester->amide_product Coupling

Caption: Chemical pathway for amide bond formation using this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Acid-PEG5-mono-methyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3] The length and flexibility of the PEG chain are crucial for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[4] Acid-PEG5-mono-methyl ester is a bifunctional PEG linker that offers a strategic advantage in the stepwise and directional synthesis of PROTACs. It possesses a free carboxylic acid for coupling to an amine-functionalized ligand and a methyl ester-protected carboxylic acid, which allows for subsequent deprotection and coupling to a second amine-containing ligand.[5]

This document provides detailed application notes and experimental protocols for the synthesis of a PROTAC utilizing this compound as the linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a three-step process involving two amide coupling reactions and an intermediary ester hydrolysis. This stepwise approach allows for the controlled and directional assembly of the final PROTAC molecule.

PROTAC Synthesis Workflow

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Starting Materials: - POI-NH2 - this compound - E3-NH2 Step1 Step 1: First Amide Coupling Start->Step1 Intermediate1 Intermediate 1: POI-NH-CO-PEG5-COOMe Step1->Intermediate1 Step2 Step 2: Methyl Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate 2: POI-NH-CO-PEG5-COOH Step2->Intermediate2 Step3 Step 3: Second Amide Coupling Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-E3 Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Stepwise synthesis of a PROTAC using this compound.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the POI-NH-CO-PEG5-COOMe intermediate.

ParameterValue
Reactants POI-NH2, this compound
Reagents HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90%
Step 2: Hydrolysis of the Methyl Ester

This step deprotects the second carboxylic acid functional group on the linker.

Materials:

Procedure:

  • Dissolve the POI-NH-CO-PEG5-COOMe intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (2-3 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the POI-NH-CO-PEG5-COOH intermediate, which can often be used in the next step without further purification.

ParameterValue
Reactant POI-NH-CO-PEG5-COOMe
Reagent Lithium hydroxide (LiOH)
Solvent Methanol/Water
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield >90% (often quantitative)
Step 3: Synthesis of the Final PROTAC

This step involves the second amide coupling to connect the E3 ligase ligand.

Materials:

  • POI-NH-CO-PEG5-COOH intermediate

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • To a solution of the POI-NH-CO-PEG5-COOH intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

ParameterValue
Reactants POI-NH-CO-PEG5-COOH, E3-NH2
Reagents HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time Overnight
Typical Yield 30-60%

Purification and Characterization

High purity of the final PROTAC is essential for accurate biological evaluation.

Purification by Preparative RP-HPLC
  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B is used to elute the PROTAC.

  • Detection: UV detection at an appropriate wavelength.

  • Post-Purification: Fractions containing the pure product are pooled and lyophilized.

Characterization
TechniqueExpected Results
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand, with appropriate integrations.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the PROTAC, confirming its elemental composition.

Conclusion

This compound is a versatile and valuable building block for the modular and directional synthesis of PROTACs. The provided protocols offer a general framework for the synthesis, purification, and characterization of PROTACs containing this linker. Researchers can adapt these methods to their specific POI and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The use of PEG linkers, such as this compound, continues to be a key strategy in the development of potent and effective protein degraders for therapeutic applications.

References

Step-by-Step Guide for Peptide Conjugation with Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the conjugation of peptides with Acid-PEG5-mono-methyl ester. This bifunctional linker is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The protocol herein details the chemical conjugation of a peptide or a small molecule ligand containing a primary or secondary amine to the carboxylic acid terminus of this compound. A common and effective method for this conjugation is through the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

A prominent application of this linker is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various cancers. In this context, the this compound can be used to connect a ligand for the Cereblon (CRBN) E3 ligase (such as a thalidomide (B1683933) derivative) to a BRD4 inhibitor (like a JQ1 derivative).[1][2]

Data Presentation

The success of the peptide conjugation can be evaluated through various analytical techniques. The following tables summarize typical quantitative data obtained from characterization experiments.

Table 1: Reaction Components and Stoichiometry

ComponentMolecular Weight ( g/mol )Molar Ratio (Example)
Peptide/Amine-LigandVaries1.0
This compound352.381.2
EDC191.701.5
NHS115.091.5

Table 2: Representative Characterization Data for a BRD4-Targeting PROTAC

ParameterResultMethod of Analysis
Purity (Crude) >85%HPLC
Purity (Purified) >98%HPLC
Identity Confirmation Expected Mass ObservedLC-MS
Yield (after purification) 30-50%Gravimetric/UV-Vis
Binding Affinity (to BRD4) VariesIsothermal Titration Calorimetry
Binding Affinity (to CRBN) VariesSurface Plasmon Resonance
DC50 (BRD4 Degradation) <100 nMWestern Blot/In-Cell ELISA
Dmax (BRD4 Degradation) >90%Western Blot/In-Cell ELISA

Experimental Protocols

Materials and Reagents
  • Peptide or amine-containing ligand of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, desalting columns.

  • Analytical Instruments: HPLC, LC-MS

Protocol for Peptide Conjugation

This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS to form a more stable NHS ester, which then reacts with the amine group of the peptide.

Step 1: Activation of this compound

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

  • Add the EDC/NHS solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.

Step 2: Conjugation to the Peptide

  • Dissolve the peptide or amine-containing ligand (1.0 equivalent) in Coupling Buffer.

  • Add the activated this compound solution dropwise to the peptide solution while stirring.

  • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using DIPEA.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC or LC-MS.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • The crude reaction mixture can be purified by RP-HPLC. The choice of column and gradient will depend on the properties of the peptide and the conjugate.

  • Alternatively, for removal of excess small molecule reagents, a desalting column can be used.

  • Collect the fractions containing the desired conjugate and confirm its purity and identity using HPLC and LC-MS.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the conjugation of a peptide to this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound C Activated PEG-NHS Ester A->C Anhydrous DMF/DMSO rt, 15-30 min B EDC + NHS B->C E Peptide-PEG-Conjugate C->E Coupling Buffer (pH 7.2-7.5) rt, 2-4h or 4°C overnight D Peptide-NH2 D->E F Quenching E->F G RP-HPLC Purification F->G H Characterization (HPLC, LC-MS) G->H I Lyophilization H->I J Final Product I->J G cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (BRD4 Ligand-PEG5-CRBN Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ligase (CRBN) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI E1, E2 Enzymes PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

References

Application Notes and Protocols for Acid-PEG5-mono-methyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Acid-PEG5-mono-methyl ester in ADCs

This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of next-generation antibody-drug conjugates (ADCs).[][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload.[3] The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[][4]

The this compound linker possesses a discrete PEG length of five ethylene (B1197577) glycol units, which imparts beneficial properties to the resulting ADC. The hydrophilic nature of the PEG spacer enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the propensity for aggregation.[][][4][5] This improved solubility and stability can lead to a longer circulation half-life and better tumor accumulation.[][4][5] The terminal carboxylic acid group allows for versatile conjugation chemistry, typically through activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[]

Key Advantages of PEGylation in ADCs

The incorporation of PEG linkers, such as this compound, offers several advantages in ADC design:

  • Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the payload, which can reduce clearance rates and extend the ADC's half-life in circulation.[][4][5][6][7]

  • Enhanced Solubility and Stability: PEGylation helps to solubilize hydrophobic payloads, preventing aggregation and improving the overall stability of the ADC.[][][4][5]

  • Reduced Immunogenicity: The PEG moiety can mask potential epitopes on the payload or linker, potentially reducing the immunogenicity of the ADC.[][4][5]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined PEG linkers allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a consistent DAR.[5]

Mechanism of Action of ADCs with PEG Linkers

The general mechanism of action for an ADC utilizing a linker like this compound involves several key steps. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[8] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[8] The complex is then trafficked to the lysosome, where the linker may be cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload.[8] The released drug can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage.[9]

II. Quantitative Data Summary

Table 1: Characterization of a Hypothetical ADC (ADC-X) with this compound Linker

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8UV/Vis Spectroscopy, HIC
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days)>90%LC-MS

Table 2: In Vitro Cytotoxicity of ADC-X

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh5.2
Cell Line BLow150.7
Cell Line CNegative>1000

Table 3: In Vivo Efficacy of ADC-X in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Naked Antibody1025
ADC-X585
ADC-X1098

III. Experimental Protocols

Protocol 1: ADC Conjugation using this compound

This protocol describes the conjugation of a payload to an antibody via the this compound linker, proceeding through the activation of the carboxylic acid to an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or Protein A)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Linker:NHS:EDC) is a good starting point.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final DAR and should be optimized (e.g., start with a 5 to 10-fold molar excess of linker).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-linker and other small molecules using a suitable chromatography method such as SEC or Protein A affinity chromatography.

    • Elute the ADC in a desired formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average DAR using UV/Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[][11]

    • Assess the purity and aggregation state by SEC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method is a straightforward approach to estimate the average DAR.[][11]

Procedure:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εbc), accounting for the contribution of the payload's absorbance at 280 nm.

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[12][13][14][15]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in vivo.[3][16][17][18][19]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Tumor cells for implantation

  • ADC, naked antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, different doses of ADC).

    • Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point.

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Plot tumor growth curves and perform statistical analysis.

IV. Visualizations

ADC_Mechanism_of_Action Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Conjugation_Workflow Workflow for ADC Conjugation mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker This compound Activation Linker Activation (EDC/NHS) Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC Characterization Characterization (DAR, Purity) ADC->Characterization FinalADC Final Characterized ADC Characterization->FinalADC

Caption: Experimental workflow for ADC synthesis and characterization.

In_Vivo_Efficacy_Workflow Workflow for In Vivo Efficacy Study Start Start TumorImplant Tumor Cell Implantation in Mice Start->TumorImplant TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Dosing ADC Administration Grouping->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical in vivo ADC efficacy study.

References

Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development. It features a carboxylic acid group at one end of a five-unit polyethylene (B3416737) glycol (PEG) chain and a methyl ester at the other. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] This molecule is particularly prominent in the design of Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in optimizing the efficacy of these novel therapeutic agents.[3][4]

The amine-reactive chemistry of this compound is typically achieved through activation of the carboxylic acid group using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step process first forms a semi-stable NHS ester, which then readily reacts with primary amines in a slightly alkaline environment to yield a stable amide linkage.[7]

Key Applications

  • PROTAC Linker: this compound is a commonly used linker in the synthesis of PROTACs. The linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9][10] The length of the PEG linker is a critical parameter for PROTAC efficacy, with studies on BRD4 degradation suggesting that a PEG5 linker can provide an optimal balance of flexibility and distance for potent protein degradation.[3]

  • Bioconjugation: This molecule can be used to PEGylate proteins, peptides, and other biomolecules. PEGylation can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of therapeutic molecules.[11][12]

  • Surface Modification: The carboxylic acid group can be used to attach the PEG linker to amine-functionalized surfaces for various biomedical and research applications.

Quantitative Data Summary

Table 1: Comparative Efficacy of Thalidomide-Based PROTACs with Varying PEG Linker Lengths for BRD4 Degradation [3]

PROTAC LinkerDC50 (nM)Dmax (%)
Thalidomide-O-PEG2-Acid>1000<50
Thalidomide-O-PEG3-Acid100 - 500~70
Thalidomide-O-PEG5-Acid 10 - 50 >90
Thalidomide-O-PEG7-Acid50 - 100~85
Thalidomide-O-PEG9-Acid100 - 200~80

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Table 2: General Physicochemical Properties of PROTACs with PEG Linkers

PropertyObservationReference
Solubility PEG linkers generally increase the aqueous solubility of PROTACs.[1]
Cell Permeability The relationship is complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can promote folded conformations that shield polar surface area, potentially improving permeability. Optimal PEG length is determined empirically.[13][14]
Ternary Complex Formation Linker length is critical. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex. The PEG linker can also participate in protein-protein interactions within the ternary complex.[15][16]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes a two-step process for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to prepare fresh stock solutions (e.g., 10 mg/mL). Note: EDC solutions are unstable and should be used immediately.[7]

  • In a reaction tube, add the desired amount of this compound stock solution.

  • Add a 2- to 10-fold molar excess of EDC stock solution to the this compound solution.[7]

  • Immediately add a 1.25- to 2.5-fold molar excess of NHS/Sulfo-NHS stock solution over EDC.[7]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]

Step 2: Conjugation to Protein

  • Dissolve BSA in Coupling Buffer to a concentration of 1-10 mg/mL.

  • Optional but recommended: To remove excess activating reagents, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer.

  • If the desalting step is skipped, raise the pH of the activated PEG solution to 7.2-7.5 by adding a small volume of concentrated Coupling Buffer.[6]

  • Immediately add the activated this compound solution to the BSA solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling, with a starting point of a 10-20 fold molar excess of the linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Step 4: Characterization

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Assess the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.[11][12][17][18][19]

Visualizations

Amine_Reactive_Chemistry PEG_Acid This compound Activated_Ester NHS-activated PEG5 ester PEG_Acid->Activated_Ester Activation EDC_NHS EDC / NHS pH 4.5-6.0 EDC_NHS->Activated_Ester Conjugate Protein-NH-CO-PEG5-mono-methyl ester (Stable Amide Bond) Activated_Ester->Conjugate Conjugation pH 7.2-8.0 Byproducts EDC-urea byproduct + NHS Activated_Ester->Byproducts Hydrolysis Protein Protein-NH2 (Primary Amine) Protein->Conjugate

Figure 1: Amine-reactive chemistry of this compound.

Experimental_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification and Analysis A1 Dissolve Acid-PEG5- mono-methyl ester A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min A2->A3 C2 Add Activated PEG A3->C2 Activated PEG C1 Prepare Protein Solution C1->C2 C3 Incubate 1-2h RT or O/N 4°C C2->C3 P1 Quench Reaction C3->P1 P2 Purify Conjugate (Desalting/Dialysis) P1->P2 P3 Characterize (SDS-PAGE, MS) P2->P3

Figure 2: Experimental workflow for protein conjugation.

PROTAC_Pathway PROTAC PROTAC (with PEG5 Linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 3: PROTAC-mediated ubiquitin-proteasome pathway.

References

Application Notes and Protocols for EDC/NHS Coupling Reactions with Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the successful conjugation of amine-containing molecules with Acid-PEG5-mono-methyl ester using the versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed in bioconjugation to enhance the therapeutic properties of proteins, peptides, and small molecule drugs through PEGylation.

Introduction to EDC/NHS Coupling Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product. This two-step process facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).

The reaction proceeds in two main stages:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: To enhance stability and improve coupling efficiency in aqueous environments, NHS is added. It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate has a longer half-life, allowing for a more controlled reaction with the amine-containing molecule.

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct.[1][2]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[3][4] Benefits of PEGylation include increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.[5][6]

Data Presentation: Quantitative Parameters for Successful Conjugation

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data to guide the optimization of your PEGylation protocol.

ReagentRecommended Molar Ratio (relative to Amine-containing Molecule)Purpose
This compound10 to 20-fold molar excessTo drive the reaction towards the formation of the PEGylated product.[7]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 to 10-fold molar excess (relative to this compound)To ensure efficient activation of the carboxylic acid groups.[7]
NHS (N-hydroxysuccinimide) or sulfo-NHS2 to 5-fold molar excess (relative to this compound)To stabilize the active intermediate and improve coupling efficiency.[7] A common EDC to NHS ratio is 1:1 or 2:1.[2]
ParameterRecommended ConditionRationale
Activation Step
pH4.5 - 6.0Most efficient activation of the carboxyl group by EDC occurs in a slightly acidic environment.[7]
BufferMES (2-(N-morpholino)ethanesulfonic acid)Use of a non-amine, non-carboxylate buffer is crucial to avoid competing reactions.[7]
TemperatureRoom Temperature (20-25°C)Provides a balance between reaction rate and stability of the active intermediate.
Time15 - 30 minutesSufficient time for the activation of the carboxylic acid and formation of the NHS ester.[2]
Coupling Step
pH7.2 - 8.0The reaction of the NHS ester with primary amines is most efficient at neutral to slightly alkaline pH.[7]
BufferPBS (Phosphate-Buffered Saline) or Borate BufferAmine-free buffers are essential to prevent quenching of the reaction.[2]
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature for faster reaction, or 4°C overnight for sensitive molecules to maintain their stability.[7]
Time2 hours to overnightAllows for efficient coupling of the activated PEG to the amine-containing molecule.[7]
OutcomeTypical RangeFactors Influencing Outcome
Yield of Mono-PEGylated Protein 85% (for specific mutants)[8]Site-specific mutation can significantly increase the yield of the desired mono-PEGylated product.
Conjugation Efficiency 60-79%Highly dependent on the specific reactants, their concentrations, and the reaction conditions.[2]
Retention of Biological Activity VariableThe site of PEGylation and the size of the PEG chain can impact the biological activity of the molecule.[8]

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of an amine-containing protein with this compound using EDC and NHS.

Materials Required:
  • Amine-containing molecule (e.g., protein, peptide)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents

  • Desalting columns or dialysis equipment for purification

Protocol:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

  • Prepare a fresh stock solution of NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

  • Dissolve the this compound in the Activation Buffer to the desired concentration.

  • Add the EDC stock solution to the this compound solution. The molar ratio should be optimized, but a starting point is a 2 to 10-fold molar excess of EDC over the PEG linker.[7]

  • Immediately add the NHS stock solution to the reaction mixture. A common starting molar ratio is a 2 to 5-fold molar excess of NHS over the PEG linker.[7]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., a protein) in the Coupling Buffer to a concentration of 1-10 mg/mL.

  • Add the activated this compound solution from Step 1 to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0. A 10 to 20-fold molar excess of the activated PEG linker over the protein is a good starting point for optimization.[7]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters. Tris buffer will react with any remaining NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 4: Purification of the PEGylated Product

  • Remove excess reagents and byproducts by using a desalting column, size-exclusion chromatography (SEC), or dialysis. The choice of purification method will depend on the size of the conjugated molecule.

Step 5: Characterization of the Conjugate

  • Analyze the purified product using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry (e.g., MALDI-TOF) to confirm the degree of PEGylation.[9][10]

Visualizations

Reaction Mechanism

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid_PEG This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive & Unstable) Acid_PEG->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis Hydrolysis (Side Reaction) NHS NHS NHS->NHS_Ester PEGylated_Product PEGylated Product (Stable Amide Bond) NHS_Ester->PEGylated_Product + Protein-NH2 Amine_Molecule Amine-containing Molecule (Protein-NH2) Amine_Molecule->PEGylated_Product Released_NHS Released NHS PEGylated_Product->Released_NHS

Caption: Chemical reaction mechanism of EDC/NHS coupling.

Experimental Workflow

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Acid-PEG, EDC, NHS, Buffers) start->prepare_reagents activation Activate Acid-PEG with EDC and NHS (15-30 min, RT) prepare_reagents->activation prepare_protein Prepare Amine-containing Molecule Solution prepare_reagents->prepare_protein coupling Couple Activated PEG to Molecule (2h RT or O/N 4°C) activation->coupling prepare_protein->coupling quench Quench Reaction (Tris or Hydroxylamine) coupling->quench purification Purify Conjugate (SEC or Dialysis) quench->purification characterization Characterize Product (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for PEGylation.

Signaling Pathway of PEGylated G-CSF (Pegfilgrastim)

Granulocyte-colony stimulating factor (G-CSF) is a therapeutic protein that is often PEGylated to increase its half-life, a product known as Pegfilgrastim.[11] Pegfilgrastim binds to the G-CSF receptor on myeloid progenitor cells, stimulating their proliferation and differentiation into mature neutrophils.[1][12] This action is mediated through several key intracellular signaling pathways.

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peg_GCSF Pegfilgrastim (PEGylated G-CSF) GCSF_R G-CSF Receptor Peg_GCSF->GCSF_R Binding JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K Activation RAS RAS JAK->RAS Activation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization AKT AKT PI3K->AKT Activation Gene_Expression Gene Expression AKT->Gene_Expression Transcription Factor Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription Factor Activation STAT_dimer->Gene_Expression Transcription Regulation Cellular_Response Proliferation, Differentiation, Survival of Neutrophil Progenitors Gene_Expression->Cellular_Response

Caption: G-CSF receptor signaling cascade initiated by Pegfilgrastim.

References

Application Notes and Protocols for Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]

Polyethylene glycol (PEG) derivatives are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5][] The incorporation of a PEG chain can enhance the aqueous solubility of the PROTAC, a common challenge for these relatively large molecules.[5][7] Furthermore, the length of the PEG linker is a crucial parameter that must be optimized to ensure the proper spatial orientation of the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.[8][9] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex.[8][9]

These application notes provide a comprehensive guide to optimizing PROTAC linker length using PEG derivatives, including quantitative data on the impact of linker length on efficacy, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Activates Ub_E2 Ub-E2 E2->Ub_E2 Conjugates Ub_E2->Ternary_Complex Poly_Ub_POI->PROTAC Release Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The optimization of PEG linker length is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the impact of the number of PEG units on key performance metrics such as half-maximal degradation concentration (DC50), maximum degradation (Dmax), and cell permeability.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC (E3 Ligase)Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
Thalidomide-based (CRBN)Thalidomide-O-PEG2-Acid>1000<20HEK293T[3]
Thalidomide-based (CRBN)Thalidomide-O-PEG3-Acid~500~50HEK293T[3]
Thalidomide-based (CRBN)Thalidomide-O-PEG4-Acid~100~80HEK293T[3]
Thalidomide-based (CRBN)Thalidomide-O-PEG5-Acid<50>90HEK293T[3]
Thalidomide-based (CRBN)Thalidomide-O-PEG6-Acid~80~85HEK293T[3]
VHL-basedJQ1-PEG3-VHL1090HeLa[10]
VHL-basedJQ1-PEG4-VHL1595HeLa[10]
VHL-basedJQ1-PEG5-VHL18>95HeLa[10]
VHL-basedJQ1-PEG6-VHL1290HeLa[10]

Table 2: Effect of Linker Length on TBK1 Degradation

PROTAC (VHL-based)Linker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
TBK1 Degrader<12No activityN/AMM.1S[4][9]
TBK1 Degrader12-29<1000>75MM.1S[4][9]
TBK1 Degrader21396MM.1S[4]
TBK1 Degrader2929276MM.1S[4]

Table 3: Effect of PEG Linker Length on Cell Permeability (PAMPA)

PROTAC SeriesLinker CompositionApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
VH032-based1 PEG unit0.005[11]
VH032-basedAlkyl (similar length to 1 PEG unit)0.002[11]
Androgen Receptor PROTACsPEG-linkerVery low (<1.0)[12][13]

Experimental Workflow for Linker Optimization

A systematic approach is required to identify the optimal PEG linker length for a given PROTAC. The following workflow outlines the key stages, from initial design and synthesis to comprehensive in vitro and cellular evaluation.

Linker_Optimization_Workflow cluster_workflow PEG Linker Optimization Workflow Design 1. Design & Synthesis (Varying PEG units: n=2, 3, 4, 5, 6, etc.) Biochem_Assays 2. Biochemical Assays (SPR/ITC/BLI for Ternary Complex) Design->Biochem_Assays Cell_Perm 3. Cell Permeability (PAMPA) Biochem_Assays->Cell_Perm Cell_Degradation 4. Cellular Degradation Assays (Western Blot, HiBiT/NanoBRET) Cell_Perm->Cell_Degradation Tox 5. Cytotoxicity Assays (MTT/MTS) Cell_Degradation->Tox Lead_Opt 6. Lead Optimization Tox->Lead_Opt

Experimental workflow for PEG linker optimization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PROTACs with varying PEG linker lengths.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol outlines the steps for treating cells with PROTACs and analyzing target protein levels via Western blot.[14]

Materials and Reagents:

  • Cell Line: Appropriate cell line expressing the target protein.

  • PROTACs: Stock solutions of PROTACs with different PEG linker lengths in DMSO.

  • Control Compounds: DMSO (vehicle control), non-degrading inhibitor (negative control).

  • Cell Culture Medium: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: BCA or Bradford assay kit.

  • SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, and ECL substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of each PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include vehicle (DMSO) and negative controls.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the binding kinetics and affinity of the ternary complex.[1][15][16]

Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore with a Series S Sensor Chip SA).

  • Proteins: Purified, biotinylated E3 ligase and purified target protein.

  • PROTACs: Stock solutions in DMSO.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Procedure:

  • E3 Ligase Immobilization:

    • Activate the sensor chip surface.

    • Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to the desired response level.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for the ternary complex formation.[15]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary).

    • An α value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes.

Protocol 3: HiBiT/NanoBRET Assay for Live-Cell Target Degradation

This protocol uses NanoLuciferase Binary Technology (NanoBiT) to quantitatively measure target protein degradation in real-time in living cells.[17][18][19]

Materials and Reagents:

  • Cell Line: CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.

  • LgBiT Protein/Plasmid: For complementation with HiBiT.

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection System: Substrate and buffer.

  • PROTACs: Stock solutions in DMSO.

  • White, opaque 96- or 384-well plates.

Procedure:

  • Cell Plating:

    • Plate the HiBiT-tagged cell line in white, opaque multi-well plates and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the PROTACs.

    • Add the compounds to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours for endpoint analysis, or monitor continuously for kinetic analysis).

  • Luminescence Detection (Endpoint Assay):

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.

    • Add the reagent to each well, mix, and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle (DMSO) control to determine the percentage of remaining protein.

    • Plot the percentage of degradation against PROTAC concentration to calculate DC50 and Dmax values.[17][19]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a non-cell-based method to assess the passive permeability of PROTACs.[20][21][22]

Materials and Reagents:

  • PAMPA Plate System: Donor and acceptor plates (e.g., 96-well format).

  • Lipid Solution: e.g., 1% lecithin (B1663433) in dodecane.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • PROTACs: Stock solutions in DMSO.

  • Analytical Instrument: LC-MS/MS or UV-Vis spectrophotometer.

Procedure:

  • Membrane Coating:

    • Gently add 5 µL of the lipid solution to each well of the donor plate filter membrane.

  • Compound Preparation:

    • Prepare the PROTAC solutions in PBS (typically with a small percentage of DMSO, e.g., 1-5%) at a known concentration (e.g., 10 µM).

  • Assay Assembly:

    • Add the PROTAC solution to the donor wells.

    • Add fresh buffer to the acceptor wells.

    • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.

  • Permeability Calculation:

    • Calculate the effective permeability (Pe) using the appropriate formula, taking into account the incubation time, membrane area, and well volumes.

Linker Length and Ternary Complex Formation

The length and flexibility of the PEG linker are paramount for the successful formation of a productive ternary complex. An optimal linker allows the POI-binding and E3-binding moieties to engage their respective proteins simultaneously without steric clash, facilitating an ideal orientation for ubiquitin transfer.

Influence of linker length on ternary complex formation.

Conclusion

The optimization of linker length is a critical, albeit empirical, process in the development of effective PROTACs. PEG derivatives offer a versatile platform for this optimization, providing a means to systematically vary linker length while imparting favorable physicochemical properties. By employing a structured experimental workflow that includes biochemical, cellular, and permeability assays, researchers can identify the optimal PEG linker length to maximize ternary complex formation and achieve potent and selective protein degradation. The protocols and data presented herein serve as a valuable resource for scientists and drug development professionals working to advance the field of targeted protein degradation.

References

Application Notes and Protocols for Acid-PEG5-mono-methyl Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for the covalent conjugation of a wide range of molecules, including targeting ligands, drugs, and nanoparticles. The short, discrete PEG chain (PEG5) enhances the water solubility and biocompatibility of the resulting conjugates while providing a flexible spacer arm.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery platforms.

The carboxylic acid terminus can be activated to react with primary amine groups on targeting moieties such as antibodies or peptides, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further conjugation or can be used as is in specific synthetic strategies. This versatility makes this compound a key component in creating sophisticated drug delivery vehicles designed to enhance therapeutic efficacy and minimize off-target effects.[3][4]

Applications in Targeted Drug Delivery

The primary application of this compound is as a linker to connect targeting ligands to drug-loaded nanoparticles or directly to drug molecules. This strategy is pivotal in cancer therapy, where targeting specific receptors overexpressed on tumor cells can significantly improve the therapeutic index of potent cytotoxic agents.

Key Applications Include:

  • Surface Functionalization of Nanoparticles: this compound can be used to coat the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their stability, reduce immunogenicity, and provide a reactive handle for the attachment of targeting ligands.[5][6]

  • Antibody-Drug Conjugate (ADC) Development: While longer PEG chains are more common in classical ADCs, short linkers like this compound can be employed in novel ADC-like constructs and for the PEGylation of antibody fragments.

  • Targeted Micelle Formation: Incorporation of this linker into self-assembling block copolymers allows for the formation of micelles with a PEG corona that can be decorated with targeting molecules for tissue-specific drug delivery.

  • PROTAC Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies involving targeted drug delivery systems utilizing heterobifunctional PEG linkers similar to this compound. These values serve as a reference for expected outcomes in experimental designs.

Table 1: Physicochemical Properties of Targeted Nanoparticles

ParameterNanoparticle TypeUntargeted NanoparticlesTargeted Nanoparticles (with PEG Linker)
Hydrodynamic Diameter (nm) PLGA Nanoparticles150 ± 15165 ± 18
Polydispersity Index (PDI) PLGA Nanoparticles0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) PLGA Nanoparticles-25 ± 5-18 ± 4
Drug Loading Content (%) Doxorubicin-loaded Liposomes8.5 ± 1.28.2 ± 1.5
Encapsulation Efficiency (%) Doxorubicin-loaded Liposomes92 ± 490 ± 5

Table 2: In Vitro Performance of Targeted Nanoparticles

ParameterCell LineUntargeted NanoparticlesTargeted Nanoparticles (with PEG Linker)
Cellular Uptake (Fold Increase vs. Free Drug) MCF-7 (Breast Cancer)2.5 ± 0.55.8 ± 0.9
IC50 (µM) MCF-7 (Breast Cancer)1.2 ± 0.30.4 ± 0.1
Drug Release at pH 5.5 (%, 24h) Doxorubicin-loaded Micelles65 ± 768 ± 6
Drug Release at pH 7.4 (%, 24h) Doxorubicin-loaded Micelles25 ± 423 ± 5

Table 3: In Vivo Pharmacokinetic Parameters of Targeted Nanoparticles

ParameterFormulationValue
Half-life (t1/2) in plasma (h) Free Doxorubicin0.5 ± 0.1
Untargeted Nanoparticles8 ± 2
Targeted Nanoparticles (with PEG Linker)12 ± 3
Area Under the Curve (AUC) (µg·h/mL) Free Doxorubicin10 ± 2
Untargeted Nanoparticles150 ± 30
Targeted Nanoparticles (with PEG Linker)210 ± 40
Tumor Accumulation (% Injected Dose/g) Untargeted Nanoparticles3 ± 1
Targeted Nanoparticles (with PEG Linker)9 ± 2.5

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide to this compound

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a peptide containing a primary amine (e.g., a lysine (B10760008) residue).

Materials:

  • This compound

  • Targeting peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to form the NHS ester.

  • Conjugation to the Targeting Peptide:

    • Dissolve the targeting peptide (1 equivalent) in PBS (pH 7.4).

    • Slowly add the activated this compound-NHS ester solution to the peptide solution with gentle stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

    • Freeze-dry the purified conjugate to obtain a solid product.

  • Characterization:

    • Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) and HPLC (to assess purity).

Protocol 2: Formulation of Targeted Polymeric Nanoparticles

This protocol details the preparation of drug-loaded PLGA nanoparticles and their surface functionalization with a targeting peptide-PEG conjugate prepared in Protocol 1.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-PEG-COOH (for blending, to introduce carboxyl groups on the surface)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Peptide-PEG5-mono-methyl ester conjugate (from Protocol 1)

  • EDC and NHS

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Centrifuge

Procedure:

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve PLGA, PLGA-PEG-COOH (e.g., in a 9:1 ratio), and the hydrophobic drug in DCM.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.

    • Collect the nanoparticles by ultracentrifugation, wash twice with deionized water to remove excess PVA, and resuspend in MES buffer (pH 6.0).

  • Surface Functionalization with Targeting Peptide:

    • Activate the carboxyl groups on the nanoparticle surface by adding EDC (5 equivalents to surface carboxyls) and NHS (5 equivalents) and incubating for 30 minutes at room temperature.

    • Centrifuge the activated nanoparticles and resuspend them in PBS (pH 7.4).

    • Immediately add the Peptide-PEG5-mono-methyl ester conjugate (2 equivalents to surface carboxyls) to the activated nanoparticle suspension.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Purification and Storage:

    • Quench the reaction by adding a small amount of Tris buffer or hydroxylamine.

    • Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unconjugated peptides and reagents.

    • Store the final targeted nanoparticle suspension at 4°C.

Visualizations

Signaling Pathway: EGFR-PI3K-Akt Signaling Cascade

Many targeted therapies aim to disrupt signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target. The following diagram illustrates a simplified EGFR-PI3K-Akt signaling cascade, which can be targeted by nanoparticles functionalized with EGFR-inhibiting ligands.

EGFR_PI3K_Akt_Pathway Ligand Targeting Ligand (e.g., EGF, Antibody) EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug Drug-loaded Nanoparticle Drug->EGFR Inhibits

Caption: EGFR-PI3K-Akt signaling pathway targeted by drug-loaded nanoparticles.

Experimental Workflow: Synthesis of Targeted Nanoparticles

The following diagram outlines the key steps involved in the synthesis and functionalization of targeted nanoparticles using this compound.

Targeted_NP_Workflow cluster_linker_prep Linker-Ligand Conjugation cluster_np_prep Nanoparticle Formulation & Functionalization cluster_analysis Characterization A This compound B EDC/NHS Activation A->B C Activated PEG Linker B->C E Conjugation Reaction C->E D Targeting Ligand (e.g., Peptide) D->E F Purified Ligand-PEG Conjugate E->F L Conjugation to Ligand-PEG F->L G PLGA + Drug H Nanoprecipitation/ Emulsification G->H I Drug-loaded Nanoparticles H->I J Surface Activation (EDC/NHS) I->J K Activated Nanoparticles J->K K->L M Purified Targeted Nanoparticles L->M N Size & Zeta Potential (DLS) M->N O Drug Loading & Release (HPLC) M->O P In Vitro & In Vivo Studies M->P

Caption: Workflow for synthesizing targeted drug-loaded nanoparticles.

Logical Relationship: Advantages of PEGylation in Drug Delivery

This diagram illustrates the key benefits of incorporating PEG linkers like this compound into drug delivery systems.

PEGylation_Advantages PEGylation PEGylation (using this compound) Solubility Increased Solubility PEGylation->Solubility Stability Enhanced Stability PEGylation->Stability Circulation Prolonged Circulation Time PEGylation->Circulation Immunogenicity Reduced Immunogenicity PEGylation->Immunogenicity Targeting Facilitates Targeting PEGylation->Targeting

Caption: Key advantages of PEGylation in targeted drug delivery systems.

References

Application Notes and Protocols for In Vivo Formulation of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a hydrophilic, heterobifunctional PEG linker commonly utilized in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its polyethylene (B3416737) glycol (PEG) chain enhances the water solubility of conjugated molecules, a critical attribute for improving pharmacokinetic profiles in vivo.[3][4] This document provides detailed protocols for the formulation of this compound for in vivo studies, along with key data and visualizations to guide researchers in their experimental design.

The primary challenge in administering hydrophobic compounds in vivo is ensuring adequate solubility in a biocompatible vehicle to prevent precipitation and ensure accurate dosing. The following protocols offer three distinct solvent systems to achieve a clear and stable solution of this compound suitable for administration in animal models.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective formulation.

PropertyValueReference
Molecular FormulaC15H28O9[1]
Molecular Weight352.38 g/mol [1]
AppearanceColorless to light yellow liquid[2]
In Vitro Solubility≥ 100 mg/mL in DMSO[1]

In Vivo Formulation Protocols

The following are established protocols for the formulation of this compound for in vivo administration. The choice of formulation will depend on the specific requirements of the study, including the desired dosing volume and the route of administration.

Important Pre-formulation Steps:

  • Equilibrate the this compound reagent to room temperature before opening the vial to prevent moisture condensation.

  • To facilitate handling, it is recommended to first prepare a stock solution of the compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).

Protocol 1: Aqueous Formulation with PEG 300 and Tween-80

This formulation is a common choice for creating a clear, aqueous solution suitable for various routes of administration.

ReagentPercentage of Final VolumeExample Volume for 1 mL
DMSO10%100 µL
PEG 30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Achievable Solubility ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG 300 to the DMSO solution and mix thoroughly until a homogenous solution is formed.

  • Add Tween-80 to the mixture and vortex until clear.

  • Finally, add saline to the mixture to reach the final desired volume and mix thoroughly.

Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound in an aqueous vehicle.

ReagentPercentage of Final VolumeExample Volume for 1 mL
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL
Achievable Solubility ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Dissolve the required amount of this compound in DMSO to make a stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix until a clear solution is obtained.

Protocol 3: Oil-Based Formulation

For certain applications, such as subcutaneous or intramuscular injections, an oil-based formulation may be preferred.

ReagentPercentage of Final VolumeExample Volume for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL
Achievable Solubility ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the corn oil to the DMSO stock and mix thoroughly until a clear and uniform solution is achieved.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for preparing an in vivo formulation of this compound.

G cluster_0 Preparation of Stock Solution cluster_1 Formulation Vehicle Preparation cluster_2 Final Formulation weigh Weigh Acid-PEG5-mono- methyl ester dissolve Dissolve in DMSO weigh->dissolve add_stock Add Stock Solution to Vehicle dissolve->add_stock prep_vehicle Prepare Vehicle Components (e.g., PEG 300, Tween-80, Saline) prep_vehicle->add_stock mix Mix Thoroughly add_stock->mix qc Quality Control (Clarity, pH) mix->qc admin Administer to Animal Model qc->admin Ready for In Vivo Administration

References

Application Notes and Protocols for the Characterization of Acid-PEG5-mono-methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of Acid-PEG5-mono-methyl ester and its conjugates. The following protocols and data interpretation guidelines are designed to ensure accurate assessment of purity, identity, and quantity, which are critical quality attributes for drug development and manufacturing.

Introduction to this compound

This compound is a discrete (monodisperse) polyethylene (B3416737) glycol (PEG) linker that is heterobifunctional.[1] It possesses a carboxylic acid group at one terminus and a methyl ester at the other. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defined length of the PEG5 chain offers precise control over the spacing between the conjugated molecules, which can be critical for biological activity. Accurate analytical characterization is essential to confirm the structure, purity, and stability of the linker and its subsequent conjugates.

Analytical Characterization Workflow

A systematic workflow is crucial for the comprehensive characterization of this compound conjugates. The following diagram outlines the recommended analytical approach, starting from initial structural confirmation to quantitative purity assessment.

Analytical Workflow for this compound Conjugate Characterization cluster_0 Primary Characterization cluster_1 Quantitative & Purity Analysis cluster_2 Functional Group Analysis cluster_3 Final Assessment start This compound Conjugate Sample nmr 1H NMR & 13C NMR start->nmr Structural Confirmation ms Mass Spectrometry (LC-MS or MALDI-TOF) start->ms Molecular Weight Verification hplc HPLC-ELSD/CAD nmr->hplc ms->hplc qnmr Quantitative NMR (qNMR) hplc->qnmr Cross-validation ftir FTIR Spectroscopy hplc->ftir report Certificate of Analysis qnmr->report ftir->report

Analytical characterization workflow.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from the analytical characterization of a batch of this compound.

Table 1: Purity and Identity

ParameterMethodSpecificationResult
PurityHPLC-ELSD/CAD≥ 95%98.5%
Identity¹H NMRConforms to structureConforms
Molecular WeightMass Spectrometry352.38 g/mol (as [M+H]⁺)352.4 g/mol

Table 2: Detailed Mass Spectrometry Results

Ion SpeciesTheoretical Mass ( g/mol )Observed Mass ( g/mol )
[M+H]⁺352.38352.4
[M+Na]⁺374.36374.4
[M+K]⁺390.47390.5

Table 3: Quantitative NMR (qNMR) Purity Assessment

ParameterValue
Internal StandardMaleic Anhydride
Calculated Purity98.2%
Uncertainty± 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

Protocol for ¹H NMR:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time for quantitative measurements (qNMR).[2]

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate all peaks and reference the spectrum to the solvent residual peak.

Data Interpretation:

  • PEG Backbone: A complex multiplet signal is expected around 3.6 ppm, corresponding to the -CH₂-CH₂-O- repeating units.[3]

  • Protons adjacent to the acid: A triplet is expected around 3.7 ppm.

  • Protons adjacent to the ester: A triplet is expected around 4.2 ppm.

  • Methyl group of the ester: A singlet is expected around 3.3 ppm.

Protocol for ¹³C NMR:

  • Prepare the sample as described for ¹H NMR, using a higher concentration if necessary (20-50 mg).

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Data Interpretation:

  • PEG Backbone: A major peak is expected around 70 ppm.

  • Carbonyl of the acid: A peak is expected around 174 ppm.

  • Carbonyl of the ester: A peak is expected around 171 ppm.

  • Methyl group of the ester: A peak is expected around 51 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[][5]

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • ELSD or CAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Further dilute as necessary.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 L/min (Nitrogen)

  • Run the analysis and integrate the peak areas in the resulting chromatogram.

Data Interpretation:

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Protocol:

  • Use the same HPLC method as described above.

  • Divert the column effluent to the ESI-MS detector.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

Data Interpretation:

  • Look for the protonated molecular ion [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[6]

Instrumentation:

  • MALDI-TOF mass spectrometer.

Materials:

  • This compound sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA)[7]

  • Solvents (e.g., acetonitrile, water)

Protocol:

  • Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

  • Sample Solution: Dissolve the sample in water or a suitable solvent at approximately 1 mg/mL.

  • Spotting: Mix the sample solution and matrix solution in a 1:1 ratio on the MALDI target plate. Allow the spot to air dry completely.

  • Acquire the mass spectrum in positive reflectron mode.

Data Interpretation:

  • Similar to LC-MS, identify the molecular ion peaks corresponding to protonated and alkali metal adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups in the this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Data Interpretation:

  • O-H stretch (from carboxylic acid): A broad peak around 3300-2500 cm⁻¹.

  • C-H stretch (alkane): Peaks around 2900 cm⁻¹.

  • C=O stretch (from carboxylic acid and ester): A strong peak around 1730-1700 cm⁻¹.

  • C-O stretch (ether): A strong, characteristic peak around 1100 cm⁻¹.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of using a heterobifunctional linker and the analytical workflow for its characterization.

Heterobifunctional Linker Conjugation Strategy cluster_0 Components cluster_1 Conjugation Steps cluster_2 Final Product mol_a Molecule A (e.g., Protein) step1 Step 1: Conjugate Molecule A to Linker mol_a->step1 linker This compound linker->step1 mol_b Molecule B (e.g., Small Molecule Drug) step2 Step 2: Conjugate Molecule B to A-Linker mol_b->step2 step1->step2 conjugate Molecule A - Linker - Molecule B step2->conjugate

Conjugation strategy using a heterobifunctional linker.

Analytical Method Selection Logic start Analytical Goal q1 Structural Confirmation? start->q1 q2 Molecular Weight Verification? start->q2 q3 Purity Quantification? start->q3 q4 Functional Group Presence? start->q4 ans_nmr Use NMR q1->ans_nmr Yes ans_ms Use Mass Spec. q2->ans_ms Yes ans_hplc Use HPLC-ELSD/CAD q3->ans_hplc Yes ans_ftir Use FTIR q4->ans_ftir Yes

Logic for selecting the appropriate analytical method.

References

Application Note: HPLC Analysis of Acid-PEG5-mono-methyl ester Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3][4] It features a terminal carboxylic acid and a mono-methyl ester, allowing for the covalent attachment of molecules to proteins, peptides, or nanoparticles. The purity and characterization of this linker are critical for the successful synthesis of conjugates. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC). The method is designed to separate the target compound from starting materials, byproducts, and common impurities.

The synthesis of such PEG monoesters can be achieved through esterification or transesterification reactions.[5][6][7] These processes may result in impurities such as the corresponding di-acid, unreacted PEG starting materials, and residual catalysts. Therefore, a robust analytical method is essential for quality control. Reversed-phase HPLC is a powerful technique for the analysis of PEGylated compounds, offering separation based on hydrophobicity.[8][9][10] Due to the lack of a strong UV chromophore in the PEG backbone, detection can be challenging.[11][12] This protocol utilizes a low UV wavelength for detection, which is suitable for the ester and carboxylic acid functional groups.

Experimental Protocols

1. Sample Preparation

  • Reaction Mixture: Dilute an aliquot of the reaction mixture with the mobile phase A (see section 2 for composition) to a final concentration of approximately 1 mg/mL. Vortex to ensure homogeneity.

  • Standard Solution: Prepare a stock solution of pure this compound at 1 mg/mL in mobile phase A. Create a series of dilutions for linearity assessment (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

Time (minutes)% Mobile Phase B
0.020
25.080
25.195
28.095
28.120
35.020
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of a typical this compound reaction mixture. Retention times and peak areas are indicative and may vary depending on the specific reaction conditions and HPLC system.

Peak IDCompoundRetention Time (min)Peak Area (%)
1Unreacted PEG Starting Material (e.g., Methyl-PEG5-OH)~ 8.55.2
2This compound (Product) ~ 12.3 85.7
3Di-acid Impurity (HOOC-PEG5-COOH)~ 10.13.5
4Di-ester Impurity (MeOOC-PEG5-COOMe)~ 15.84.1
5Other Minor Impuritiesvarious1.5

Visualizations

Caption: A simplified reaction scheme for the synthesis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Dilution Dilute with Mobile Phase A Reaction_Mixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Gradient_Elution Gradient Elution (ACN/H2O with TFA) HPLC_System->Gradient_Elution UV_Detection UV Detection (210 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Mass Spectrometry of Proteins Conjugated with Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve pharmacokinetic profiles, increase stability, and reduce immunogenicity.[1] While traditional PEGylation often involves polydisperse PEG reagents, the use of discrete PEG (dPEG®), such as Acid-PEG5-mono-methyl ester, offers significant advantages in the precise characterization of conjugates due to its defined molecular weight.[2]

This document provides detailed application notes and protocols for the mass spectrometric analysis of proteins conjugated with this compound, a discrete PEG linker with a molecular weight of 352.38 g/mol .[2][3][4][5] The methodologies described herein are essential for the accurate characterization of PEGylated proteins, ensuring product consistency and supporting regulatory submissions.

Data Presentation

The use of a discrete PEG linker like this compound allows for the unambiguous determination of the number of attached PEG molecules, as each addition results in a precise mass shift. The following table summarizes the expected mass additions for a model protein upon conjugation.

Number of PEG Molecules AttachedTotal Mass Added (Da)Expected Mass of Conjugate (Da) (Assuming a 25 kDa model protein)
0 (Unmodified Protein)025,000.00
1352.3825,352.38
2704.7625,704.76
31057.1426,057.14
41409.5226,409.52
51761.9026,761.90

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein via primary amines (lysine residues and the N-terminus) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • EDC

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Activate the PEG linker:

    • Dissolve this compound and NHS in the reaction buffer at a 1:1.2 molar ratio.

    • Add EDC to the solution at a 1.5-fold molar excess over the PEG linker.

    • Incubate for 15 minutes at room temperature to form the NHS-ester activated PEG.

  • Conjugation reaction:

    • Add the activated PEG-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench the reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the conjugate:

    • Remove excess, unconjugated PEG and other reaction components by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Intact Mass Analysis by LC-MS

This protocol outlines the analysis of the intact PEGylated protein to determine the distribution of PEGylated species.

Materials:

  • Purified PEGylated protein

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Triethylamine (TEA) (optional, as a charge-reducing agent)

Procedure:

  • Sample Preparation:

    • Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute the protein using a gradient of increasing acetonitrile concentration.

    • The eluent is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Optional: To simplify the charge state envelope, a post-column infusion of a charge-reducing agent like 0.2-1% TEA in 50:50 acetonitrile/water can be employed.[6]

  • Mass Spectrometry Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

    • Mass Range: 500-4000 m/z

    • Acquisition Mode: Full scan

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the unmodified protein and the different PEGylated species.

    • Calculate the mass difference between the peaks to confirm the addition of the this compound moiety (352.38 Da).

Protocol 3: Peptide Mapping Analysis to Identify PEGylation Sites

This protocol is for identifying the specific amino acid residues where the PEG linker has been attached.

Materials:

  • Purified PEGylated protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Reduction and Alkylation:

    • Denature the protein in a suitable buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the protein solution with digestion buffer to reduce the urea (B33335) concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final pH of 2-3.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a C18 reverse-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).

    • Specify the mass of the this compound (352.38 Da) as a variable modification on lysine (B10760008) (K) and the protein N-terminus.

    • The search results will identify the peptides that have been modified and pinpoint the specific residues of attachment.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein Purified Protein reaction Conjugation Reaction protein->reaction peg This compound activation Activation (EDC/NHS) peg->activation activation->reaction purification Purification reaction->purification intact_ms Intact Mass Analysis (LC-MS) purification->intact_ms peptide_map Peptide Mapping (LC-MS/MS) purification->peptide_map deconvolution Deconvolution intact_ms->deconvolution site_identification Site Identification peptide_map->site_identification peg_distribution PEG Distribution deconvolution->peg_distribution

Caption: Experimental workflow for protein PEGylation and mass spectrometry analysis.

mass_spectra_comparison cluster_discrete Discrete PEG (this compound) cluster_polydisperse Polydisperse PEG d_axis Mass (Da) -> d_spec p_axis Mass (Da) -> p_spec

Caption: Comparison of mass spectra for discrete vs. polydisperse PEGylated proteins.

signaling_pathway peg_protein PEGylated Protein (e.g., Kinase or Antibody) receptor Cell Surface Receptor peg_protein->receptor Binds/Activates adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generic signaling pathway modulated by a PEGylated protein.

References

Applications of Acid-PEG5-mono-methyl Ester in Nanoparticle Functionalization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the functionalization of nanoparticles for a wide range of biomedical applications.[1] Its structure, featuring a terminal carboxylic acid group and a mono-methyl ether-capped terminus, allows for the covalent attachment of the PEG spacer to nanoparticle surfaces, thereby imparting favorable biological properties. The carboxylic acid end can be activated to react with primary amine groups on the nanoparticle surface, while the methyl ether terminus minimizes non-specific interactions.[2] This process, known as PEGylation, is a widely adopted strategy to improve the stability, biocompatibility, and pharmacokinetic profile of nanoparticles.[1]

The primary advantages of using this compound for nanoparticle functionalization include:

  • Enhanced Stability: The hydrophilic PEG chains create a steric barrier around the nanoparticle, preventing aggregation and opsonization (the process of marking particles for phagocytosis).

  • Prolonged Circulation Time: By reducing clearance by the reticuloendothelial system (RES), PEGylation significantly increases the in vivo blood circulation half-life of nanoparticles, allowing for more effective targeting of tissues and cells.[3][4]

  • Improved Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which reduces the potential for adverse immune responses to the nanoparticle formulation.

  • Increased Solubility: For hydrophobic nanoparticles, the addition of PEG chains enhances their dispersibility and solubility in aqueous environments.

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various nanoparticles.

Data Presentation: Quantitative Effects of PEGylation

The functionalization of nanoparticles with PEG linkers, such as this compound, leads to measurable changes in their physicochemical properties and in vivo behavior. The following tables summarize typical quantitative data observed upon PEGylation.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

Nanoparticle TypeModificationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Iron OxideUnmodified155 ± 18N/A-23[5]
Iron OxidePEGylatedN/AN/A-15[5]
GoldUnmodified15N/AN/A[6]
GoldPEG-SH (2100 Da)IncreasedN/AIncreased[6]
GoldPEG-SH (5400 Da)IncreasedN/AIncreased[6]
GoldPEG-SH (10800 Da)IncreasedN/AIncreased[6]
MagneticOleic Acid Coated~184N/AN/A[3][7]
MagneticDoxorubicin Loaded~250N/AIncreased[3]

Note: The specific changes in nanoparticle properties will depend on the core material, the initial surface chemistry, and the density and length of the PEG chains.

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Nanoparticles

Nanoparticle Formulationt1/2α (h)t1/2β (h)AUC (mg/L*h)Mean Residence Time (h)
PCL-80 nm (unmodified)0.19 ± 0.101.2 ± 0.310.3 ± 2.11.1 ± 0.2
mPEG5k-9%-80 nm0.24 ± 0.062.1 ± 0.518.5 ± 3.52.0 ± 0.4
mPEG5k-17%-80 nm0.20 ± 0.103.5 ± 0.825.1 ± 4.93.4 ± 0.7
mPEG5k-29%-80 nm0.3 ± 0.144.8 ± 1.233.7 ± 6.14.7 ± 1.1
mPEG2k-29%-80 nm0.25 ± 0.092.9 ± 0.724.2 ± 5.32.8 ± 0.6
mPEG5k-29%-200 nm0.15 ± 0.051.8 ± 0.415.6 ± 3.11.7 ± 0.3

Data adapted from a study on doxorubicin-loaded mPEG-PCL nanoparticles. This table illustrates the general trend of increased circulation time with PEGylation.[8]

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)
Polymer MicellesPaclitaxel (PTX)N/A37.6 ± 14.4
Polymer MicellesLapatinib (LAP)N/A25.0 ± 1.5
Co-loaded Polymer MicellesPTX + LAPN/APTX: 67.0 ± 2.2, LAP: N/A
PEGylated Magnetic NanoparticlesDoxorubicinSimilar across formulationsN/A

Data compiled from various sources to illustrate typical drug loading parameters.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound. The primary method involves a two-step carbodiimide (B86325) coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or gold nanoparticles with an amine-terminated surface linker)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC-HCl (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add a desired molar excess of this compound to the required volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC-HCl and a 1.2-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Immediately add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the PEG linker to the estimated surface amine groups is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

    • Separate the PEGylated nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation at an appropriate speed and duration.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted PEG linker and byproducts.

    • Resuspend the final PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of PEGylated Nanoparticles

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Disperse a small aliquot of the unmodified and PEGylated nanoparticle suspensions in deionized water or PBS.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Compare the results before and after PEGylation to confirm successful surface modification. A slight increase in size and a shift in zeta potential towards neutral are expected.[6][9][10]

2. Confirmation of PEGylation by Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Procedure:

    • Lyophilize the unmodified and PEGylated nanoparticle samples.

    • Acquire FTIR spectra of the dried samples.

    • Look for the characteristic C-O-C ether stretching vibrations of the PEG backbone (around 1100 cm⁻¹) in the spectrum of the PEGylated nanoparticles, which should be absent in the unmodified sample.[3]

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Prepare TEM grids by drop-casting a dilute suspension of the nanoparticles.

    • Allow the grids to dry completely.

    • Image the nanoparticles to observe their morphology and dispersion. Successful PEGylation should result in well-dispersed, non-aggregated nanoparticles.[5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization NP Amine-Functionalized Nanoparticles Coupling Coupling to Nanoparticles (2h RT or O/N 4°C) NP->Coupling PEG Acid-PEG5-mono-methyl Ester Solution Activation Activation of PEG (15-30 min, RT) PEG->Activation EDC_NHS EDC/Sulfo-NHS Solutions EDC_NHS->Activation Activation->Coupling Quench Quenching Coupling->Quench Wash Washing (Magnetic Separation/Centrifugation) Quench->Wash Characterize Characterization (DLS, Zeta, FTIR, TEM) Wash->Characterize Signaling_Pathway cluster_systemic Systemic Circulation cluster_interaction Biological Interactions NP_unmod Unmodified Nanoparticle Opsonins Opsonins NP_unmod->Opsonins Opsonization NP_peg PEGylated Nanoparticle NP_peg->Opsonins Steric Hindrance (Reduced Opsonization) Target Target Tissue/Cells NP_peg->Target Prolonged Circulation & Targeting RES Reticuloendothelial System (RES) Opsonins->RES Phagocytosis RES->NP_unmod Rapid Clearance Logical_Relationship PEG This compound Carboxyl Carboxylic Acid (-COOH) PEG->Carboxyl MethylEther Mono-methyl Ether (-OCH3) PEG->MethylEther EDC_NHS EDC / NHS Activation Carboxyl->EDC_NHS NP_Amine Amine-Functionalized Nanoparticle (-NH2) AmideBond Stable Amide Bond (-CONH-) NP_Amine->AmideBond EDC_NHS->AmideBond PEG_NP PEGylated Nanoparticle AmideBond->PEG_NP

References

Application Notes and Protocols for the Use of Acid-PEG5-mono-methyl Ester in Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of defined length, playing a crucial role in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal carboxylic acid and a methyl ester, allows for the sequential and controlled conjugation of two different molecular entities. The PEG5 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides optimal spatial orientation between the conjugated molecules, which is critical for their biological function.[1][2]

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs and ADCs utilizing this compound and its derivatives in cell-based assays.

Key Applications

  • Proteolysis Targeting Chimeras (PROTACs): this compound serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[2][3] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4] The PEG5 linker length is often critical for optimal ternary complex formation and degradation efficiency.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb).[5] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, while the linker's chemistry allows for controlled drug release.

Synthesis Protocols

PROTAC Synthesis using a PEG5-Acid Linker Derivative

This protocol describes the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC by coupling Thalidomide-O-PEG5-Acid (a functional equivalent of this compound for this reaction) with an amine-functionalized JQ1 derivative.[3]

Materials:

  • Thalidomide-O-PEG5-Acid

  • Amine-functionalized JQ1 derivative

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • In a clean, dry flask, dissolve Thalidomide-O-PEG5-Acid (1.0 equivalent) and the amine-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.

  • In a separate flask, prepare a solution of HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Cool the flask containing the Thalidomide-O-PEG5-Acid and JQ1 derivative to 0°C in an ice bath.

  • Slowly add the HATU/DIPEA solution dropwise to the reaction mixture while stirring.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.[3]

ADC Synthesis using a PEG5 Linker

This protocol outlines a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional PEG5 linker (e.g., NHS-PEG5-maleimide, which can be synthesized from an acid-PEG5 precursor). This method involves the reaction of the NHS ester with lysine (B10760008) residues on the antibody, followed by the conjugation of a thiol-containing payload to the maleimide (B117702) group.[1]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • NHS-PEG5-maleimide linker

  • Thiol-containing cytotoxic payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Tris buffer for quenching

Procedure:

  • Antibody-Linker Conjugation:

    • Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.

    • Add the linker solution to the antibody solution at a molar ratio of 5:1 to 20:1 (linker:antibody). The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted linker using a desalting column or SEC.

  • Payload Conjugation:

    • To the maleimide-activated antibody, add the thiol-containing cytotoxic payload at a slight molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 50-100 mM Tris buffer.

    • Purify the final ADC using SEC to remove unreacted payload and other small molecules.[1]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

Cell-Based Assay Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This assay quantifies the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., human leukemia cell line MV4-11 for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Cell Viability Assay for ADC Cytotoxicity (MTT Assay)

This assay measures the cytotoxic effect of the synthesized ADC on cancer cells.

Materials:

  • Cancer cell line expressing the target antigen (e.g., HER2-positive cell line SK-BR-3)

  • Synthesized ADC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Replace the medium in the wells with the ADC dilutions. Include wells with medium only (blank) and cells with vehicle control (DMSO).

    • Incubate the plate for 72-120 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (concentration for 50% inhibition of cell viability).[6]

Quantitative Data Summary

The following tables provide representative data for PROTACs and ADCs, illustrating the key parameters evaluated in the described cell-based assays. Note that this data is illustrative and actual values will vary depending on the specific construct, target, and cell line.

Table 1: Representative PROTAC Performance Data

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
Thalidomide-PEG-BRD4 LigandBRD4MV4-115-50>90
VHL-PEG-Target X LigandTarget XHEK29310-100>85

Table 2: Representative ADC Performance Data

ADC ConstructTarget AntigenCell LineIC50 (nM)
Anti-HER2-PEG-Payload YHER2SK-BR-3 (High HER2)0.5 - 5
Anti-HER2-PEG-Payload YBT-474 (High HER2)0.8 - 8
Anti-CD22-PEG-Payload ZCD22Ramos (CD22+)1 - 10

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-PEG5-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

ADC_Mechanism cluster_1 Antibody-Drug Conjugate (ADC) Workflow ADC ADC (Antibody-PEG5-Payload) Binding Binding to Surface Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: ADC mechanism of action.

Western_Blot_Workflow cluster_2 Western Blot Protocol Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Antibodies) E->F G Detection F->G H Data Analysis (DC50/Dmax) G->H

Caption: Western blot experimental workflow.

References

Troubleshooting & Optimization

Troubleshooting low yield in Acid-PEG5-mono-methyl ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG5-mono-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to amine-containing molecules, particularly focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

The conjugation of this compound to a primary amine-containing molecule (such as a protein, peptide, or small molecule) is typically achieved through a two-step process involving carbodiimide (B86325) chemistry. First, the terminal carboxylic acid group of the PEG linker is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is introduced to the target molecule, where it reacts with a primary amine to form a stable amide bond, covalently linking the PEG moiety.

Q2: What are the most common reasons for low yield in this conjugation reaction?

Low conjugation yield can often be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impede the reaction.

  • Reagent Quality and Handling: Degradation of EDC or NHS due to moisture, or impurities in the PEG linker can reduce efficiency.

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, a competing reaction with the desired amine coupling, which is more pronounced at higher pH.

  • Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris buffer) or carboxylates in the reaction buffer will compete with the target reaction.

  • Issues with the Amine-Containing Molecule: The target amine may be sterically hindered, or the molecule may have poor solubility or stability under the reaction conditions.

  • Inefficient Purification: Poor separation of the conjugated product from unreacted starting materials can lead to an apparent low yield of the desired pure product.

Q3: How critical is pH for the success of the conjugation?

The pH is a critical parameter for a successful conjugation. A two-step pH process is highly recommended for optimal results. The initial activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0)[1][2][3]. Subsequently, the coupling of the activated NHS-ester to the primary amine is favored at a neutral to slightly basic pH (7.0-8.5) to ensure the amine is deprotonated and thus nucleophilic[1][3]. Performing the entire reaction at a single, intermediate pH can compromise the efficiency of both steps.

Q4: Can I use any buffer for this reaction?

No, buffer selection is crucial. You must avoid buffers that contain primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for the activated PEG linker[1][4][5]. Similarly, buffers with carboxyl groups should be avoided during the activation step. Recommended buffers for the activation step include MES (2-(N-morpholino)ethanesulfonic acid)[1][3]. For the coupling step, phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffers are suitable choices[3][4].

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound conjugation experiments.

// Corrective Actions reagent_quality_sol [label="Use fresh, anhydrous reagents.\nAllow to warm to RT before opening.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; buffer_check_sol [label="Use amine-free buffers\n(e.g., MES, PBS).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ph_check_sol [label="Calibrate pH meter.\nAdjust buffer pH to optimal range.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; molar_ratio_sol [label="Perform titration of reagents.\nStart with excess PEG-linker.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction_time_sol [label="Increase incubation time or\nperform reaction at 4°C overnight.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; two_step_sol [label="Activate at pH 4.5-6.0,\nthen couple at pH 7.0-8.5.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; purification_sol [label="Select appropriate purification method\n(e.g., SEC, Dialysis with correct MWCO).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

reagent_quality -> reagent_quality_sol [style=dashed, dir=back]; buffer_check -> buffer_check_sol [style=dashed, dir=back]; ph_check -> ph_check_sol [style=dashed, dir=back]; molar_ratio -> molar_ratio_sol [style=dashed, dir=back]; reaction_time -> reaction_time_sol [style=dashed, dir=back]; two_step -> two_step_sol [style=dashed, dir=back]; purification -> purification_sol [style=dashed, dir=back]; }

Figure 1: Troubleshooting Decision Tree for Low Conjugation Yield.

IssuePossible CauseRecommended Action
Low or No Conjugation Inactive EDC or NHS: Reagents are sensitive to moisture and can degrade over time.Use fresh, anhydrous EDC and NHS. Allow reagent vials to warm to room temperature before opening to prevent condensation[2].
Incorrect pH: The pH for activation or coupling is outside the optimal range.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.0-8.5. Verify the pH of your buffers with a calibrated meter[1][2][3].
Hydrolysis of NHS ester: The activated PEG-acid is reacting with water instead of the target amine. This is accelerated at higher pH and temperature.Perform the conjugation step immediately after the activation step. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration[6].
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the activated PEG.Use amine-free buffers such as PBS, MES, or borate buffer for the reaction[1][4][5].
Precipitation of Molecule during Reaction High degree of PEGylation: Excessive modification can lead to changes in solubility and cause precipitation.Reduce the molar excess of the activated PEG linker. Optimize the stoichiometry to achieve the desired degree of labeling without causing aggregation.
Incorrect buffer conditions: The concentration or pH of the buffer may not be suitable for maintaining the stability of your molecule.Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.
Unconjugated Linker Present After Purification Incorrect purification method: The chosen method may not be effective at separating the small PEG linker from the conjugated product.For larger biomolecules, size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane are effective. For smaller molecules, reverse-phase HPLC may be necessary[2].
Poor separation in chromatography: The column resin or gradient may not be optimal for separating the conjugate from the free linker.Ensure the appropriate column and mobile phase are used for the size and properties of your molecules.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein to be conjugated in an amine-free buffer

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve this compound in a suitable solvent (e.g., DMSO or Activation Buffer).

  • Activation of this compound:

    • In a reaction tube, combine the this compound with EDC and Sulfo-NHS in Activation Buffer. Refer to Table 2 for recommended molar ratios.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.

  • Conjugation to Protein:

    • Immediately add the freshly activated PEG solution to the protein solution in Coupling Buffer. The molar ratio of the PEG linker to the protein should be optimized for the specific application; a 10-20 fold molar excess of the linker is a good starting point[2].

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugated protein from excess PEG reagent and byproducts using a desalting column or dialysis.

Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification peg_acid Acid-PEG5- mono-methyl ester edc_nhs EDC + Sulfo-NHS activated_peg NHS-activated PEG protein Amine-containing Protein conjugated_protein PEGylated Protein purification_step SEC or Dialysis final_product Pure Conjugate byproducts Excess Reagents & Byproducts

Figure 2: Experimental Workflow for a Two-Step PEGylation Reaction.

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your conjugation reaction. The optimal conditions will be specific to your molecule of interest and should be determined empirically.

Table 1: Recommended Molar Ratios for Optimal Conjugation

ReagentMolar Ratio (Reagent:Carboxyl Group)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid[2][7].
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency[2].
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product[2].

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid[1][2][3].
Time15 - 30 minutesSufficient time for the formation of the NHS ester.
TemperatureRoom Temperature (20-25°C)
Coupling Step
pH7.0 - 8.5Ensures the primary amine is deprotonated and nucleophilic. A pH of 8.3-8.5 is often a good balance between reaction rate and NHS-ester stability[1][3].
Time1-2 hours at Room Temperature or Overnight at 4°CLonger incubation at a lower temperature can improve yield for sensitive molecules.
TemperatureRoom Temperature (20-25°C) or 4°C

Table 3: NHS-Ester Hydrolysis Half-Life at Different pH Values

pHHalf-life of NHS-EsterImplication for Conjugation
7.04-5 hours (at 0°C)Relatively stable, but the amine coupling reaction is slower.
7.4> 120 minutesA good compromise for many protein conjugations[6].
8.6~10 minutes (at 4°C)Rapid hydrolysis significantly competes with the coupling reaction, potentially lowering the yield[8].
9.0< 9 minutesVery rapid hydrolysis; coupling must be very fast to be efficient[6].

References

Preventing aggregation of protein conjugates with Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An overview of a technical support center focused on preventing the aggregation of protein conjugates using Acid-PEG5-mono-methyl ester is detailed below. This resource provides researchers, scientists, and drug development professionals with targeted FAQs, troubleshooting guides, and experimental protocols to address challenges encountered during the bioconjugation process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about protein conjugate aggregation and the role of this compound.

Q1: What is this compound and how does it function?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It contains a carboxylic acid group at one end and a non-reactive mono-methyl ester at the other, connected by a hydrophilic 5-unit PEG chain.[1] The carboxylic acid end can be chemically activated to react with primary amines (such as lysine (B10760008) residues) on a protein's surface, forming a stable amide bond.[2][3] Its primary function is to act as a hydrophilic spacer, enhancing the solubility and stability of the final protein conjugate.[4]

Q2: What are the common causes of protein aggregation during conjugation?

Protein aggregation during and after conjugation can be triggered by several factors:

  • Increased Hydrophobicity: Many molecules conjugated to proteins (e.g., small molecule drugs in Antibody-Drug Conjugates) are hydrophobic. Attaching them to the protein surface creates hydrophobic patches that can interact, leading to aggregation.[5]

  • Over-labeling: The addition of too many linker-payload molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[6]

  • Unfavorable Buffer Conditions: Using a buffer with a pH close to the protein's isoelectric point can minimize its net charge, reducing solubility and promoting aggregation.[5] Incorrect ionic strength can also disrupt stabilizing electrostatic interactions.[7]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to aggregation.[7][8]

Q3: How does the PEG5 linker help prevent aggregation?

The covalent attachment of PEG chains, a process known as PEGylation, mitigates aggregation through several mechanisms:

  • Increased Hydrodynamic Volume: The PEG chain is heavily hydrated and creates a large, flexible shield around the protein.[9][10] This "molecular masking" increases the effective size of the protein in solution.[11]

  • Steric Hindrance: The PEG shield creates a physical barrier that sterically hinders the close approach of other protein molecules, inhibiting the protein-protein interactions that are necessary for aggregation.[12]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the protein conjugate, counteracting the hydrophobicity of the attached payload.[4][11] Even if some aggregates form, PEGylation can help keep them soluble and prevent precipitation.[12]

Q4: What are the key steps for conjugating with this compound?

The process is typically a two-step reaction:

  • Activation: The carboxylic acid group of the PEG linker is activated using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester.[2]

  • Conjugation: The activated NHS ester is then added to the protein solution. The NHS ester reacts with primary amines on the protein surface (N-terminus and lysine side chains) to form a stable covalent amide bond.[13]

Q5: How do I monitor the success of the conjugation and check for aggregation?

Several analytical techniques can be used:

  • Size-Exclusion Chromatography (SEC): This is a primary method for detecting aggregation. Aggregates will elute earlier than the desired monomeric conjugate.[14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of large aggregates.

  • Mass Spectrometry (MS): MS can confirm the covalent attachment of the PEG linker and determine the degree of labeling (i.e., how many linkers are attached per protein).[9][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate and quantify the non-conjugated protein, the desired product, and different PEGylated species.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the PEGylation process.

Problem Potential Cause Recommended Solution
Immediate precipitation or turbidity upon adding the activated PEG linker. Over-labeling: Using too high a molar ratio of linker to protein.Start with a lower molar excess of the PEG linker (e.g., 5:1 to 10:1) and perform an optimization matrix to find the ideal ratio.[16]
Suboptimal Reaction Buffer: The reaction pH may be too close to the protein's pI.Ensure the buffer pH is at least 1-1.5 units away from the protein's pI. A common range for NHS ester reactions is pH 7.2-8.5.[13][17]
High Concentration: Protein or reagent concentrations are too high.Reduce the protein concentration to 1-5 mg/mL.[6][17] Consider adding the activated PEG reagent stepwise in smaller aliquots to avoid a high instantaneous concentration.[16]
Reaction Temperature: Higher temperatures can accelerate aggregation.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down both the conjugation and aggregation processes.[6][16]
Conjugate is soluble initially but aggregates during storage. Suboptimal Storage Buffer: The buffer composition is not suitable for long-term stability.Perform a buffer screen to find the optimal pH and salt concentration for storage, which may differ from the reaction buffer.[8]
Lack of Stabilizers: The formulation lacks excipients that prevent aggregation.Add stabilizing excipients to the storage buffer. Common examples include arginine (50-100 mM), sugars like sucrose (B13894) or trehalose (B1683222) (5-10%), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.1%).[6][8][16]
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.Store the conjugate in single-use aliquots at -80°C to avoid freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (10-20%) if freezing.[7][8]
Low conjugation efficiency and persistent aggregation. Hydrolyzed Reagent: The activated NHS ester is sensitive to moisture and hydrolyzes quickly in aqueous solutions.Always prepare the activated PEG linker solution immediately before use. Do not store it as a stock solution.[13]
Inactive Protein: The protein may have aggregated or denatured prior to the reaction.Ensure the starting protein material is pure and monomeric by running an SEC analysis before conjugation.
Competing Amines: The protein buffer contains primary amines (e.g., Tris or glycine).Dialyze the protein into an amine-free buffer such as PBS or HEPES before starting the reaction.[3][13]

Section 3: Experimental Protocols

Protocol: Two-Step Amine Conjugation via EDC/NHS Chemistry

This protocol outlines the activation of this compound and its subsequent conjugation to a protein.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., desalting column, SEC system)

Procedure:

Step 1: Activation of this compound [2]

  • Immediately before use, dissolve the this compound, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions (e.g., 100 mM).

  • In a microcentrifuge tube, combine the this compound with a 1.5 to 5-fold molar excess of both EDC and NHS in Activation Buffer.

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to the Protein [2][13]

  • Ensure the protein solution is at the desired concentration (e.g., 2-5 mg/mL) in an amine-free Reaction Buffer (pH 7.2-8.0).

  • Add the freshly activated PEG-NHS ester solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the linker relative to the protein. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification [2]

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM Tris. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify the protein conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The storage buffer should be optimized for stability and may contain stabilizing excipients.

Section 4: Quantitative Data & Buffer Recommendations

Quantitative data from related studies can inform experimental design.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics This table summarizes findings on how PEG chain length can impact the clearance of an antibody-drug conjugate (ADC), demonstrating the principle that even small changes in PEG length can have significant pharmacological effects. A lower clearance rate is generally desirable.

PEG Side ChainClearance Rate (mL/day/kg)Reference
No PEG16.1[18]
PEG212.8[18]
PEG49.9[18]
PEG87.2[18]
PEG126.8[18]
PEG246.7[18]

Table 2: Common Stabilizing Excipients to Prevent Aggregation These additives can be included in reaction or storage buffers to enhance the stability of the protein conjugate.

Excipient TypeExamplesTypical ConcentrationMechanism of ActionReference
Amino Acids Arginine, Glycine50 - 250 mMSuppress protein-protein interactions and increase solubility.[6][8]
Sugars Sucrose, Trehalose5 - 10% (w/v)Act as cryoprotectants and stabilizers through preferential exclusion.[8]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation and stabilize proteins.[6][8]
Polyols Glycerol, Sorbitol5 - 20% (v/v)Increase solvent viscosity and act as cryoprotectants.[6]

Section 5: Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G cluster_0 Without PEG Linker cluster_1 With this compound ProtA Protein + Hydrophobic Drug Agg Aggregation ProtA->Agg ProtB Protein + Hydrophobic Drug ProtB->Agg ConjA Stable, Soluble Conjugate PEG_ProtA PEG Shield (Hydrophilic) DrugA Hydrophobic Drug ProtC Protein ProtC->PEG_ProtA Conjugated via Linker ProtC->ConjA

Caption: Mechanism of aggregation prevention by PEGylation.

G start Start prep_protein 1. Prepare Protein (Dialyze into amine-free buffer, pH 7.2-8.0) start->prep_protein activate_peg 2. Activate PEG Linker (Dissolve Acid-PEG5, EDC, NHS in DMSO/Buffer, incubate 15-30 min) prep_protein->activate_peg conjugate 3. Conjugation Reaction (Add activated PEG to protein, incubate 1-2h RT or overnight 4°C) prep_protein->conjugate activate_peg->conjugate quench 4. Quench Reaction (Add Tris buffer to hydrolyze excess NHS esters) conjugate->quench purify 5. Purify Conjugate (SEC, Dialysis, or Desalting Column) quench->purify analyze 6. Analyze Final Product (SEC for aggregation, MS for identity, DLS for size distribution) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for protein conjugation.

G action_node action_node end_node end_node start Aggregation Observed? is_immediate Immediate Precipitation? start->is_immediate molar_ratio Optimize Molar Ratio (Lower PEG:Protein) is_immediate->molar_ratio Yes check_ph Check Buffer pH (Ensure pH is not near pI) is_immediate->check_ph Yes lower_temp Lower Reaction Temp (4°C) is_immediate->lower_temp Yes is_storage Aggregation during storage? is_immediate->is_storage No buffer_screen Screen Storage Buffers (pH, salt concentration) is_storage->buffer_screen Yes add_excipients Add Stabilizers (Arginine, Sucrose, etc.) is_storage->add_excipients Yes aliquot Aliquot & Store at -80°C is_storage->aliquot Yes is_low_yield Low Yield? is_storage->is_low_yield No fresh_reagents Use Fresh Reagents (Prepare activated PEG just before use) is_low_yield->fresh_reagents Yes check_buffer_amines Ensure Amine-Free Buffer is_low_yield->check_buffer_amines Yes success Problem Solved is_low_yield->success No

Caption: Troubleshooting flowchart for aggregation issues.

References

Technical Support Center: Acid-PEG-mono-methyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acid-PEG5-mono-methyl ester and similar carboxyl-terminated PEG reagents for conjugation to amino acids, peptides, and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a protein?

The primary reaction involves the formation of a stable amide bond between the carboxylic acid group of the PEG reagent and a primary amine on the protein.[1] The most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.[2][3] To make the reaction efficient, the carboxylic acid must first be "activated," typically by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[4] This activated PEG-NHS ester then readily reacts with the primary amines.

Q2: Which amino acid side chains can participate in side reactions?

While primary amines (lysine, N-terminus) are the main targets for NHS-ester activated PEGs, other nucleophilic amino acid residues can also react, especially under non-optimal conditions (e.g., high pH).[3] These include:

  • Cysteine: The thiol group is a strong nucleophile and can be a target for certain PEG reagents like PEG-maleimide.[5][6] With NHS esters, reactivity is lower than primary amines but possible.

  • Tyrosine, Histidine, Serine, Threonine: The hydroxyl (Tyr, Ser, Thr) and imidazole (B134444) (His) groups can also react with highly reactive NHS esters, particularly at pH values above 8.5-9.0.[7] However, the resulting ester or ether linkages may be less stable than the amide bond formed with amines.

Q3: What is the most common side reaction, and how can I minimize it?

The most significant competing side reaction is the hydrolysis of the activated PEG-NHS ester.[4] In the presence of water, the NHS ester can hydrolyze back to its original carboxylic acid form, rendering the PEG reagent inactive for conjugation.[8] The rate of hydrolysis is highly dependent on pH and temperature.[9]

To minimize hydrolysis:

  • Control pH: Perform the reaction at a pH between 7.2 and 8.5. While the amidation reaction is faster at higher pH, so is hydrolysis.[4]

  • Use Fresh Reagent: Prepare the activated PEG-NHS ester solution immediately before use. Do not store it in aqueous buffers.[10][11]

  • Protein Concentration: Use a higher concentration of the protein to favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction.[4]

Q4: How does pH affect the selectivity of the PEGylation reaction?

pH is a critical parameter for controlling which amino groups are targeted:

  • N-terminal vs. Lysine Selectivity: The α-amino group at the N-terminus generally has a lower pKa (around 7.6-8.0) than the ε-amino group of lysine (pKa ~10.5).[12] By performing the reaction at a lower pH (e.g., pH 7.0-7.5), the N-terminal amine will be more deprotonated and thus more nucleophilic than the lysine side chains, allowing for preferential N-terminal PEGylation.[6][12]

  • Reactivity vs. Hydrolysis: Increasing the pH deprotonates more lysine residues, making them available for reaction and increasing the overall reaction rate. However, this also significantly accelerates the hydrolysis of the PEG-NHS ester.[4][13] An optimal pH (typically 7.5-8.5) is a compromise between maximizing the reaction with amines and minimizing hydrolysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No PEGylation Yield 1. Hydrolysis of PEG-NHS ester: Reagent was inactive before or during the reaction.[14] 2. Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated (unreactive) amines.[13] 3. Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[11] 4. Inactive EDC/NHS: If performing a one-pot activation/conjugation, the coupling reagents may be old or hydrolyzed.1. Use fresh, high-quality PEG-acid, EDC, and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[10] Prepare activated PEG solution immediately before adding it to the protein. 2. Verify the pH of your reaction buffer. For general lysine PEGylation, use a pH between 7.5 and 8.5.[4] 3. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction.[10] 4. Use fresh coupling reagents. Consider a two-step protocol where the PEG-acid is activated first, purified, and then added to the protein solution.
High Polydispersity / Multiple PEGylated Species 1. Non-specific conjugation: The PEG reagent is reacting with multiple lysine residues on the protein surface.[5] 2. High PEG-to-Protein Ratio: Using a large molar excess of the PEG reagent increases the likelihood of multiple PEGs attaching to a single protein molecule.1. To favor mono-PEGylation, reduce the molar ratio of PEG to protein. Optimize this ratio empirically.[15] 2. To achieve site-specific PEGylation, try to target the N-terminus by lowering the reaction pH to ~7.0-7.5.[6] 3. For purification of specific PEGylated forms, use ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as these techniques can often separate isomers.[6]
Protein Precipitation during Reaction 1. Organic Solvent: If the PEG reagent is dissolved in an organic solvent (like DMSO or DMF), a high final concentration in the aqueous reaction mix can denature the protein. 2. Change in Protein pI: Extensive PEGylation can alter the isoelectric point (pI) of the protein, potentially causing it to precipitate at the reaction pH.1. Keep the final concentration of the organic co-solvent below 10% (v/v). Add the dissolved PEG reagent to the protein solution slowly while stirring.[4] 2. Test the solubility of your protein at the intended reaction pH before starting the experiment. If necessary, adjust the pH or add stabilizing excipients.

Data and Protocols

Quantitative Data: Hydrolysis of NHS Esters

The stability of the activated PEG-NHS ester is crucial for a successful conjugation. The table below summarizes the half-life of a typical NHS ester at different pH values and temperatures, highlighting the rapid increase in hydrolysis rate with increasing pH.

pHTemperature (°C)Half-life (t½)Reference(s)
7.004 - 5 hours[4],[8]
7.0Room Temp.~7 hours[14]
8.0Room Temp.125 - 210 minutes[16]
8.5Room Temp.130 - 180 minutes[16]
8.6410 minutes[4],[8]
9.0Room Temp.~110 - 125 minutes[16]

Note: Half-life can vary depending on the specific structure of the NHS ester and buffer composition.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This is the recommended protocol for conjugating this compound. It separates the activation of the PEG reagent from the conjugation to the protein, which can improve efficiency and control.

  • Reagent Preparation:

    • Equilibrate all reagents (Acid-PEG, EDC, NHS, protein) to room temperature before use.

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0).

    • Prepare a "Conjugation Buffer" (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.5-8.5).

    • Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0).

  • Activation of Acid-PEG:

    • Dissolve the this compound in Activation Buffer.

    • Add a 5-fold molar excess of NHS, followed by a 2-fold molar excess of EDC relative to the Acid-PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to your protein solution (pre-buffered in Conjugation Buffer). The molar ratio of PEG to protein should be optimized but can start in the range of 10:1 to 50:1.

    • Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris or glycine (B1666218) to consume any unreacted PEG-NHS ester.[9] Incubate for 15-30 minutes.

  • Purification and Analysis:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Analyze the reaction products using SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry to determine the degree of PEGylation.[15][17][18]

Visual Guides

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify reagents Acid-PEG + EDC + NHS in Activation Buffer (pH 5-6) incubation1 Incubate 15-30 min @ RT reagents->incubation1 Mix mix Add incubation1->mix protein Protein Solution in Conjugation Buffer (pH 7.5-8.5) protein->mix incubation2 Incubate 1-4h @ RT mix->incubation2 quench Add Quenching Buffer (e.g., Tris) incubation2->quench purify Purify (e.g., SEC / Dialysis) quench->purify analysis Analyze (SDS-PAGE, HPLC, MS) purify->analysis

Caption: Workflow for a two-step PEGylation reaction.

ph_selectivity cluster_low_ph Low pH (~7.0) cluster_high_ph High pH (>8.0) peg Activated PEG-NHS Ester n_term N-Terminus (deprotonated, reactive) peg->n_term lys_low Lysine (protonated, less reactive) peg->lys_low n_term_high N-Terminus (deprotonated, reactive) peg->n_term_high lys_high Lysine (deprotonated, reactive) peg->lys_high protein Protein (N-terminus + Lysine) protein->n_term protein->lys_low protein->n_term_high protein->lys_high prod_n N-Terminal PEGylation (Preferred Product) n_term->prod_n prod_mix Mixed PEGylation (N-Term + Lysines) n_term_high->prod_mix lys_high->prod_mix

Caption: Influence of pH on PEGylation selectivity.

References

Hydrolysis and stability of Acid-PEG5-mono-methyl ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the hydrolysis and stability of Acid-PEG5-mono-methyl ester in aqueous buffers. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It possesses two distinct functional groups: a terminal carboxylic acid and a mono-methyl ester.[2] The carboxylic acid end can be activated (e.g., with EDC or HATU) to react with primary amine groups, forming stable amide bonds.[2][3] The methyl ester group can be hydrolyzed under basic conditions to reveal a second carboxylic acid.[3] This structure makes it useful as a spacer or linker in bioconjugation, connecting molecules to proteins, peptides, or nanoparticles. The hydrophilic PEG chain enhances the water solubility of the resulting conjugate.[2]

Q2: What is hydrolysis in the context of this molecule, and which part is susceptible?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[4] For this compound, the methyl ester group is susceptible to hydrolysis. The reaction involves the cleavage of the ester bond, resulting in the formation of a carboxylic acid and methanol (B129727).[5] The ether linkages within the PEG backbone are generally stable to hydrolysis but can be susceptible to oxidative degradation under certain conditions.[6][7]

Q3: What factors influence the rate of methyl ester hydrolysis?

The stability of the methyl ester is primarily influenced by pH and temperature.

  • pH: Ester hydrolysis can be catalyzed by both acid and base.[4] The rate is slowest in the neutral pH range. It accelerates significantly under basic (alkaline) conditions and to a lesser extent under acidic conditions.[8][9] Alkaline hydrolysis is generally faster and irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack by the alcohol.[4]

  • Temperature: Increasing the temperature will accelerate the rate of hydrolysis, a common strategy used in accelerated degradation studies.[8][10]

Q4: What are the expected products of complete hydrolysis in an aqueous buffer?

Upon complete hydrolysis of the methyl ester group, this compound is converted into the corresponding dicarboxylic acid (HOOC-(CH2)2-(O(CH2)2)5-O-(CH2)2-COOH) and one molecule of methanol (CH3OH).

Q5: How should I store this compound to ensure its stability?

To minimize degradation, the compound should be stored under recommended conditions, typically at -20°C in a desiccated environment to protect it from moisture, which can facilitate hydrolysis.[11][12] For long-term storage, follow the manufacturer's data sheet.[13]

Troubleshooting Guide

Problem: My experimental results suggest my PEG linker has degraded (e.g., unexpected mass spectrometry peaks, loss of activity).

This troubleshooting workflow can help identify the potential cause of degradation.

G A Unexpected Results Observed (e.g., extra peaks in LC-MS, loss of function) B Check Storage Conditions A->B C Was the compound stored at -20°C and protected from moisture? B->C Yes I Potential Cause: Improper Storage B->I No D Review Solution Preparation C->D Yes C->I No E Was the stock solution prepared fresh in a dry aprotic solvent (DMSO, DMF)? D->E Yes J Potential Cause: Stock Solution Degradation D->J No F Examine Buffer & Reaction Conditions E->F Yes E->J No G Was the buffer pH verified? Was it strongly acidic or basic? F->G Yes K Potential Cause: Buffer-Induced Hydrolysis F->K No H Were reactions run at elevated temperatures for extended periods? G->H Yes G->K No L Potential Cause: Thermal Degradation H->L No M Conclusion: Degradation likely occurred. Use a fresh vial and verify protocols. H->M Yes I->M J->M K->M L->M

Caption: Troubleshooting workflow for unexpected degradation.

Stability Data Summary

Specific kinetic data for the hydrolysis of this compound is not widely published. However, the stability of the methyl ester can be inferred from the general principles of ester hydrolysis.[4][5]

ConditionpH RangeTemperatureExpected Stability of Methyl EsterRationale
Acidic pH < 6Room Temp.Low to ModerateAcid-catalyzed hydrolysis occurs, but is generally slower than base-catalyzed hydrolysis.[4]
Neutral pH 6 - 8Room Temp.HighThe rate of uncatalyzed hydrolysis is very slow.[4] This range is optimal for stability.
Basic pH > 8Room Temp.LowBase-catalyzed hydrolysis (saponification) is rapid and irreversible.[4][5]
Elevated Temp. Any> 37°CDecreasedReaction rates, including hydrolysis, increase with temperature.[8]

Experimental Protocols

Protocol 1: Monitoring Methyl Ester Hydrolysis by HPLC

This protocol outlines a method to quantify the stability of this compound in different aqueous buffers.

1. Reagent and Buffer Preparation:

  • Prepare a set of buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
  • Prepare a concentrated stock solution of this compound in a dry, aprotic solvent like DMSO or DMF (e.g., 10 mg/mL).[12]

2. Incubation:

  • For each buffer condition, dilute the stock solution to a final concentration (e.g., 1 mg/mL).
  • Divide the solution for each pH into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

3. Sample Analysis:

  • At each time point, take one aliquot and quench any further reaction by acidifying it (e.g., with 0.1% trifluoroacetic acid) to bring the pH to an acidic range where hydrolysis is slower.
  • Analyze the sample immediately using reverse-phase HPLC (RP-HPLC) with a C18 column.
  • Use a gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA) as the mobile phase.
  • Monitor the elution profile using a UV detector (if applicable, though PEG has no strong chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
  • Quantify the peak area of the starting material (this compound) and the hydrolysis product (the dicarboxylic acid). The dicarboxylic acid will be more polar and thus have a shorter retention time.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time for each buffer condition to determine its stability profile.

Hydrolysis Pathway Diagram

The following diagram illustrates the chemical reaction of methyl ester hydrolysis.

G reactant This compound HOOC-PEG-COOCH₃ product1 Dicarboxylic Acid PEG HOOC-PEG-COO⁻ reactant->product1 + OH⁻ product2 Methanol CH₃OH reactant->product2 + OH⁻

References

How to remove unreacted Acid-PEG5-mono-methyl ester from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted Acid-PEG5-mono-methyl ester from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound (MW: 352.38 g/mol ) leverage differences in physicochemical properties between the unreacted PEG linker and your desired PEGylated product.[1][2][3][4][5][6] The primary techniques include:

  • Chromatography: Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Ion Exchange Chromatography (IEX) are powerful techniques for separating molecules based on size, hydrophobicity, and charge, respectively.

  • Liquid-Liquid Extraction: This method partitions the unreacted PEG linker and the product between two immiscible liquid phases.

  • Precipitation: This involves selectively precipitating either the product or the unreacted PEG linker by adding a specific solvent.

The choice of method depends on the nature of your PEGylated product (e.g., protein, small molecule).

Q2: How do I choose the best purification method for my experiment?

A2: The optimal purification strategy depends on the properties of your target molecule. The following flowchart can guide your decision-making process:

G Decision-Making Flowchart for Purification Method Selection start Start: Reaction Mixture (Product + Unreacted PEG-Ester) product_type What is the nature of your product? start->product_type protein Large Biomolecule (e.g., Protein, Antibody) product_type->protein Large Biomolecule small_molecule Small Molecule product_type->small_molecule Small Molecule sec Size Exclusion Chromatography (SEC) - Excellent for large size differences protein->sec precipitation Precipitation - Useful for large solubility differences protein->precipitation rpc Reversed-Phase Chromatography (RPC) - Good for differences in hydrophobicity small_molecule->rpc lle Liquid-Liquid Extraction - Exploits differential solubility small_molecule->lle end Purified Product sec->end rpc->end lle->end precipitation->end

Caption: A flowchart to guide the selection of the most appropriate purification method based on the product type.

Q3: Can you provide a summary of the different purification techniques?

A3: Certainly. The table below summarizes the key aspects of each recommended purification method.

Purification Method Principle of Separation Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.[7][8][9][10][11]- Mild conditions, preserving protein integrity.- High resolution for large size differences.- Limited resolution for molecules of similar size.- Can be time-consuming.Separating large PEGylated proteins from the small unreacted PEG linker.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity. More hydrophobic molecules are retained longer.[12][13][14][15][16]- High resolution for small molecules.- Well-established and versatile.- Organic solvents may denature proteins.- Can be complex to develop a method.Separating PEGylated small molecules with different polarities.
Liquid-Liquid Extraction Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.[17][18][19][20][21][22]- Simple, rapid, and scalable.- Cost-effective.- Emulsion formation can be an issue.- May not provide high purity in a single step.Removing the water-soluble PEG linker from a less polar PEGylated small molecule.
Precipitation Selective precipitation of either the product or the impurity by adding a solvent in which one is insoluble.[23][24][25][26]- Simple and inexpensive.- Can handle large sample volumes.- May lead to co-precipitation of impurities.- Risk of denaturing protein products.Purifying large quantities of PEGylated proteins or small molecules with significant solubility differences from the PEG linker.

Troubleshooting Guides

Scenario 1: Purification of a PEGylated Protein

Problem: After my reaction, I need to remove the excess this compound from my PEGylated antibody.

Recommended Method: Size Exclusion Chromatography (SEC) is the most effective method in this case due to the large size difference between your antibody product and the small PEG linker.[7][8][9][10][11]

Experimental Protocol: Size Exclusion Chromatography

  • Column Selection: Choose a SEC column with a fractionation range suitable for separating small molecules (linker, MW ~352 Da) from large proteins (antibody, MW >150 kDa). A column with a fractionation range of approximately 1-100 kDa is a good starting point.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with your protein's stability, typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH.

  • Sample Preparation: Dissolve your reaction mixture in the mobile phase. It is crucial to filter the sample through a 0.22 µm filter to remove any particulate matter that could clog the column.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (for the protein). The PEGylated antibody will elute first in the void volume, followed by the smaller unreacted PEG linker.

  • Fraction Collection: Collect the fractions corresponding to the protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of your PEGylated antibody.

G Workflow for Protein-PEG Purification via SEC start Start: Reaction Mixture (PEG-Protein + Unreacted PEG) prep_sample Sample Preparation (Dissolve in Mobile Phase, Filter) start->prep_sample sec_column Size Exclusion Chromatography (SEC) prep_sample->sec_column elution Elution Profile Monitoring (UV at 280 nm) sec_column->elution fraction_collection Fraction Collection elution->fraction_collection protein_peak Early Eluting Peak (PEGylated Protein) fraction_collection->protein_peak peg_peak Late Eluting Peak (Unreacted PEG) fraction_collection->peg_peak analysis Purity Analysis (SDS-PAGE, Mass Spec) protein_peak->analysis end Purified PEGylated Protein analysis->end

Caption: A step-by-step workflow for the purification of a PEGylated protein using Size Exclusion Chromatography.

Troubleshooting Tips for SEC:

Problem Possible Cause Solution
Poor resolution between product and linker - Inappropriate column fractionation range.- Column overloading.- Select a column with a lower molecular weight cutoff.- Reduce the sample injection volume or concentration.
Broad peaks - Column degradation.- Sample interaction with the stationary phase.- Replace the column.- Increase the ionic strength of the mobile phase to minimize secondary interactions.
Low product recovery - Protein aggregation and precipitation on the column.- Optimize the mobile phase pH and ionic strength.- Add a small amount of a non-ionic surfactant.
Scenario 2: Purification of a PEGylated Small Molecule

Problem: I have reacted this compound with a small organic molecule and need to remove the unreacted PEG linker.

Recommended Method: For small molecules, where the size difference between the reactant and product may not be significant, Reversed-Phase Chromatography (RPC) or Liquid-Liquid Extraction are generally more effective.

Experimental Protocol: Reversed-Phase Chromatography (RPC)

  • Column Selection: A C18 column is a common starting point for separating small organic molecules.[15] The choice of column chemistry can be optimized based on the polarity of your product.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The addition of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.

  • Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).

    • Inject the sample.

    • Run a linear gradient to increase the organic solvent concentration (e.g., 5% to 95% acetonitrile over 30 minutes).

    • Monitor the elution with a UV detector at an appropriate wavelength for your small molecule. The less polar compound will elute later.

  • Fraction Collection and Analysis: Collect the fractions of interest and analyze for purity.

Experimental Protocol: Liquid-Liquid Extraction

This method is suitable if your PEGylated small molecule has significantly lower water solubility than the unreacted this compound.

  • Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.

  • Extraction:

    • Dissolve the reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of water or a slightly acidic aqueous solution (to ensure the carboxylic acid of the unreacted PEG is deprotonated and more water-soluble).

    • Shake the funnel vigorously and then allow the layers to separate.

  • Phase Separation:

    • Drain the lower aqueous layer containing the unreacted PEG linker.

    • Wash the organic layer with water or brine several more times to ensure complete removal of the PEG linker.

  • Product Recovery:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain your purified PEGylated small molecule.

Troubleshooting Tips for Small Molecule Purification:

Problem (RPC) Possible Cause Solution
Co-elution of product and linker - Insufficient difference in hydrophobicity.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Optimize the mobile phase gradient and pH.
Problem (LLE) Possible Cause Solution
Emulsion formation - Vigorous shaking.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.
Product loss to the aqueous phase - Product has some water solubility.- Perform multiple extractions with smaller volumes of the organic solvent.- Adjust the pH of the aqueous phase to decrease the solubility of your product.

By following these guidelines and troubleshooting steps, you can effectively remove unreacted this compound from your reaction mixtures and obtain a highly purified PEGylated product for your research and development needs.

References

Technical Support Center: Optimizing Reaction Conditions for Acid-PEG5-mono-methyl ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Acid-PEG5-mono-methyl ester to primary amine-containing molecules. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and structured data to facilitate your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to a primary amine?

The coupling of this compound, a heterobifunctional PEG linker, to a primary amine-containing molecule (e.g., protein, peptide, or small molecule) is typically achieved through the formation of a stable amide bond.[1][2] This reaction requires the activation of the terminal carboxylic acid group of the PEG linker. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This activated PEG derivative then readily reacts with a primary amine on the target molecule to form a covalent amide linkage.[3][4]

Q2: What are the critical parameters to consider for a successful coupling reaction?

Several parameters are crucial for a successful conjugation reaction and should be carefully optimized. These include:

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (typically 4.5-7.2).[3][4] However, the subsequent reaction of the activated NHS-ester with the primary amine is more efficient at a physiological to slightly alkaline pH (7.0-8.5).[3][5]

  • Molar Ratios of Reagents: The molar excess of the PEG reagent over the amine-containing molecule, as well as the ratios of EDC and NHS, are critical for controlling the degree of labeling and minimizing side reactions.[5][6]

  • Reaction Time and Temperature: These parameters influence the efficiency of the conjugation and the stability of the reactants. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight.[3][7]

  • Reagent Quality and Preparation: EDC and NHS are moisture-sensitive and should be fresh and of high quality. It is recommended to prepare solutions of these reagents immediately before use.[3]

Q3: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored using various analytical techniques, depending on the nature of the molecules being conjugated. Common methods include:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the conjugated product from the unreacted starting materials and byproducts, allowing for quantification of the reaction progress.[7]

  • Spectroscopy: If the target molecule has a chromophore, UV-Vis spectroscopy can be used to monitor changes in the absorbance spectrum upon conjugation. For proteins, methods like SDS-PAGE can show a shift in molecular weight, indicating successful PEGylation.[7]

  • Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to confirm the mass of the final conjugate, thereby verifying the success of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC or NHS: Reagents may have hydrolyzed due to moisture.[3] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[3][5] 3. Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the activated PEG.[3] 4. Insufficient Molar Ratio of PEG/Activating Agents: Low concentration of reactants can lead to an incomplete reaction.[5]1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[3] 2. Verify the pH of your activation buffer (pH 4.5-7.2) and coupling buffer (pH 7.0-8.5). Consider a two-step protocol with pH adjustment.[3][4] 3. Use amine-free buffers such as MES, HEPES, or PBS.[3] 4. Empirically determine the optimal molar ratios by performing a titration. A common starting point is a 5- to 50-fold molar excess of the PEG reagent over the target molecule.[6]
Precipitation or Aggregation of the Conjugate 1. High Degree of PEGylation: Excessive modification can alter the solubility of the target molecule, especially proteins.[3] 2. High Concentration of Reactants: High concentrations can sometimes lead to aggregation. 3. Inappropriate Solvent: The solvent may not be suitable for the final conjugate.1. Reduce the molar excess of the this compound.[3] 2. Lower the concentration of the reactants. 3. If using an organic co-solvent, ensure its concentration is not too high (typically <10% of the total reaction volume).[6] Consider a different co-solvent if necessary.
High Polydispersity of the Product (for proteins) 1. High Molar Ratio of PEG: A large excess of the PEG reagent increases the likelihood of multiple reaction sites being modified.[6] 2. High pH: A higher pH increases the reactivity of all available primary amines, leading to a more heterogeneous product.[6]1. Systematically lower the molar ratio of PEG to the protein.[6] 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[6]
Hydrolysis of the Methyl Ester Group 1. Exposure to Strong Basic Conditions: The methyl ester can be hydrolyzed under strong basic conditions.[8]1. Avoid using strongly basic buffers for the reaction and subsequent purification steps. Maintain the pH within the recommended range for the coupling reaction.

Data Presentation: Recommended Reaction Parameters

The optimal conditions for your specific application should be determined empirically. The following table provides a starting point for optimizing the reaction conditions for coupling this compound to a primary amine-containing molecule.

ParameterRecommended RangeNotes
Activation pH 4.5 - 7.2MES buffer is a common choice.[3][4]
Coupling pH 7.0 - 8.5PBS or Borate buffers are suitable. Avoid amine-containing buffers.[3][5]
Molar Ratio (PEG:Target) 5:1 to 50:1Highly dependent on the target molecule and desired degree of labeling.[6]
Molar Ratio (EDC:PEG) 1:1 to 10:1A 2 to 10-fold excess of EDC is often used.[9]
Molar Ratio (NHS:EDC) 1:1 to 1:2A common ratio is 1:1 or 1:2 (NHS:EDC).[5]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize side reactions and aggregation.[3]
Reaction Time 30 minutes to OvernightTypically 1-2 hours at room temperature or overnight at 4°C.[3]

Experimental Protocols

Protocol 1: Two-Step Aqueous Coupling to a Protein

This protocol is suitable for conjugating this compound to a protein in an aqueous environment.

Materials:

  • This compound

  • Protein with primary amines (in an amine-free buffer like PBS, pH 7.2-7.5)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • If necessary, perform a buffer exchange to ensure your protein is in the appropriate coupling buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: One-Pot Organic Solvent Coupling to a Small Molecule

This protocol is suitable for coupling this compound to an amine-containing small molecule in an organic solvent.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC·HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add EDC·HCl (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine-containing small molecule (1-1.2 equivalents) to the reaction mixture.

    • Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water or a mild aqueous acid/base to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow reagents This compound + EDC + NHS/Sulfo-NHS activated_peg Amine-Reactive NHS-Ester PEG reagents->activated_peg amine_molecule Primary Amine- Containing Molecule conjugate PEGylated Conjugate amine_molecule->conjugate 1-2 hrs @ RT or Overnight @ 4°C quench Quench Reaction purify Purify Conjugate quench->purify Desalting, Dialysis, or Chromatography

Caption: Workflow for the two-step coupling of this compound.

troubleshooting_tree start Low or No Conjugation Yield? q1 Are EDC/NHS reagents fresh? start->q1 a1_yes Check pH q1->a1_yes Yes a1_no Use fresh reagents q1->a1_no No q3 Is pH optimal for both steps? a1_yes->q3 q2 Is buffer amine-free? a2_yes Optimize molar ratios q2->a2_yes Yes a2_no Use MES, PBS, or HEPES q2->a2_no No q3->q2 Yes a3_no Adjust pH (4.5-7.2 for activation, 7.0-8.5 for coupling) q3->a3_no No a3_yes Check buffer composition

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Impact of pH on Acid-PEG5-mono-methyl ester Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical role of pH in the reaction efficiency of Acid-PEG5-mono-methyl ester, particularly in bioconjugation applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction mechanism for conjugating this compound to a protein or other amine-containing molecule?

A1: The conjugation of this compound, which possesses a terminal carboxylic acid group, to a primary amine (e.g., the lysine (B10760008) residue on a protein) is typically achieved using a carbodiimide (B86325) crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This is a two-step process:

  • Activation: EDC activates the carboxylic acid on the PEG, which then reacts with NHS to form a semi-stable, amine-reactive NHS-ester.[2]

  • Conjugation: The activated NHS-ester of the PEG reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[3]

Q2: Why is pH the most critical parameter in this reaction?

A2: The pH is paramount because the two essential steps of the reaction have conflicting optimal pH ranges. The activation of the carboxylic acid is most efficient under acidic conditions, while the subsequent reaction with the primary amine is most efficient under neutral to slightly basic conditions.[4][5] Furthermore, the stability of the key intermediate, the NHS-ester, is highly pH-dependent.[6][7] Managing this pH trade-off is crucial for maximizing conjugation efficiency.

Q3: What is the optimal pH for the initial activation step involving EDC and NHS?

A3: The activation of the carboxylic acid group on the this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[4][6][8] A common and highly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[6] Performing this step at a higher pH reduces the efficiency of EDC-mediated activation.[8]

Q4: What is the optimal pH for the second step, the coupling of the activated PEG-NHS ester to the target amine?

A4: The reaction between the activated PEG-NHS ester and a primary amine is most efficient at a neutral to slightly alkaline pH, typically in the range of pH 7.2 to 8.5 .[3][6] An optimal pH of 8.3-8.5 is often recommended.[9][10] This is because the primary amine group on the target molecule must be in its unprotonated, nucleophilic form (-NH2) to react, which is favored at a pH above its pKa.[7][11] At acidic pH, the amine is protonated (-NH3+) and non-reactive.[7][10]

Q5: What is NHS-ester hydrolysis, and how does pH influence it?

A5: NHS-ester hydrolysis is the primary competing side reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid on the PEG and releasing NHS.[3][6] This reaction renders the PEG molecule inactive for conjugation. The rate of hydrolysis is extremely sensitive to pH, increasing significantly as the pH becomes more alkaline.[6][7] This makes the activated PEG intermediate unstable at the very pH levels required for efficient amine coupling, creating a delicate balance that must be carefully managed for a successful reaction.[6]

Q6: My conjugation efficiency is low. What are the most likely pH-related causes?

A6: Low efficiency can often be traced back to suboptimal pH control. Here are the common troubleshooting points:

  • Incorrect Buffer Choice: Using a buffer that contains primary amines (like Tris or Glycine) or carboxylates (like Acetate) is a frequent error. These buffer components will compete with your target molecule or the PEG-acid, respectively, drastically reducing your yield.[4][5][6]

  • Single pH Protocol: Performing the entire reaction at a single, intermediate pH (e.g., pH 7.0) is a compromise that serves neither step optimally.

  • Activation pH Too High: If the activation step is performed above pH 6.0, the formation of the NHS-ester will be inefficient.[8]

  • Coupling pH Too Low: If the coupling step is performed below pH 7.0, the target amines will be protonated and non-reactive, leading to minimal conjugation.[7]

  • Coupling pH Too High / Reaction Time Too Long: If the coupling pH is too high (e.g., > 9.0) or the reaction is left for an extended period at an alkaline pH, the majority of your activated PEG-NHS ester may hydrolyze before it can react with the target amine.[1][3][12]

Data Presentation: pH Effects on Reaction Parameters

The following tables summarize the key quantitative data regarding the influence of pH on the stability of the activated intermediate and the optimal conditions for each reaction step.

Table 1: pH-Dependent Stability of NHS-Esters (Half-life of Hydrolysis)

pH ValueTemperatureApproximate Half-lifeCitation(s)
7.00-4 °C4 - 5 hours[1][3]
8.0Room Temp~1 hour[1]
8.5Room Temp10 - 20 minutes[12]
8.64 °C10 minutes[1][3]
9.0Room Temp5 - 10 minutes[12]

Note: Half-life can vary based on the specific molecule, buffer composition, and temperature.

Table 2: Summary of Recommended pH and Buffer Conditions

Reaction StepParameterRecommendationRationaleCitations
Step 1: Activation Optimal pH 4.5 - 6.0Maximizes EDC/NHS activation of the carboxylic acid.[2][4][6]
Recommended Buffer MESNon-amine, non-carboxylate buffer.[2][6]
Buffers to Avoid Tris, Glycine, Acetate, CitrateCompeting amines or carboxylates interfere with the reaction.[6]
Step 2: Conjugation Optimal pH 7.2 - 8.5Ensures primary amines are deprotonated and nucleophilic.[3][6][9]
Recommended Buffers PBS, HEPES, Borate, BicarbonateAmine-free buffers that maintain the required pH.[4][5]
Buffers to Avoid Tris, GlycineCompeting primary amines will react with the activated PEG.[4][5][9]

Visualizations

The following diagrams illustrate the key relationships and workflows described.

G pH Impact on EDC/NHS Reaction Components cluster_0 pH Impact on EDC/NHS Reaction Components cluster_1 Key Reaction Factors Low_pH Low pH (e.g., 4.5-6.0) pH_Scale Increasing pH → Amine Target Amine (-NH2) Reactivity Low_pH->Amine Low (Protonated) NHS_Ester NHS-Ester (-CO-NHS) Stability Low_pH->NHS_Ester High Carboxyl PEG Carboxyl (-COOH) Activation Low_pH->Carboxyl Optimal High_pH High pH (e.g., 7.2-8.5) High_pH->Amine High (Deprotonated) High_pH->NHS_Ester Low (Hydrolysis) Result Optimal Yield Requires Two-Step pH Shift Amine->Result NHS_Ester->Result Carboxyl->Result

Caption: Logical diagram illustrating the conflicting effects of pH on key reaction components.

G Two-Step Experimental Workflow for PEGylation Start Start Prepare_PEG 1. Dissolve Acid-PEG5 in Activation Buffer (e.g., MES, pH 4.5-6.0) Start->Prepare_PEG Add_Reagents 2. Add EDC and NHS to PEG solution Prepare_PEG->Add_Reagents Incubate_Activation 3. Incubate for 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Activated_PEG Activated PEG-NHS Ester Formed Incubate_Activation->Activated_PEG Adjust_pH 4. Adjust pH to 7.2-8.5 OR Add activated PEG to target in Coupling Buffer (e.g., PBS) Activated_PEG->Adjust_pH Add_Target 5. Immediately add Amine-Containing Target Molecule Adjust_pH->Add_Target Incubate_Coupling 6. Incubate for 1-2 hours at Room Temperature Add_Target->Incubate_Coupling Quench 7. (Optional) Quench reaction (e.g., with hydroxylamine (B1172632), Tris, or glycine) Incubate_Coupling->Quench Purify 8. Purify the PEG-conjugate (e.g., SEC, IEX) Quench->Purify End End Purify->End

Caption: Recommended two-step experimental workflow for pH-optimized PEGylation.

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general methodology for conjugating this compound to an amine-containing molecule (e.g., a protein). Molar ratios and concentrations should be optimized for your specific application.

Materials Required:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for buffer exchange/purification

Procedure:

Step 1: Activation of this compound (pH 4.5-6.0)

  • Equilibrate the this compound reagent to room temperature before opening.

  • Dissolve the this compound in Activation Buffer.

  • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer. A 5 to 10-fold molar excess of EDC and NHS over the PEG-acid is a common starting point.

  • Add the EDC and NHS solutions to the dissolved PEG-acid.

  • Mix well and allow the activation reaction to proceed for 15-30 minutes at room temperature.[2][4]

Step 2: Conjugation to Amine-Containing Molecule (pH 7.2-8.5)

  • Method A (pH Adjustment): Raise the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated, amine-free buffer such as PBS. Immediately add this solution to your target molecule.

  • Method B (Buffer Exchange - Recommended): For more precise control and to remove excess activation reagents, pass the activation reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (e.g., PBS, pH 7.2).

  • Collect the fractions containing the activated PEG-NHS ester and immediately add them to your target molecule, which should also be in the Coupling Buffer.

  • Allow the conjugation reaction to proceed for 1 to 2 hours at room temperature or overnight at 4°C.[9] The optimal time depends on the reactivity of your target.

Step 3: Quenching the Reaction (Optional)

  • To stop the reaction and hydrolyze any unreacted PEG-NHS esters, add a quenching buffer.[4]

  • Add hydroxylamine (final concentration of 10-20 mM) or an amine-containing buffer like Tris (final concentration of 20-50 mM).[2]

  • Incubate for 15-30 minutes. Note that using an amine-containing quencher will result in the modification of the remaining activated PEG.

Step 4: Purification

  • Remove unreacted PEG, quenched PEG, and reaction byproducts from the final PEGylated conjugate using an appropriate purification method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[13]

References

Solubility issues with Acid-PEG5-mono-methyl ester and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and protocols for handling solubility issues associated with Acid-PEG5-mono-methyl ester (CAS No: 1309460-30-7).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. Its solubility is highly dependent on the solvent system used.

  • Organic Solvents : It is highly soluble in polar aprotic solvents. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is at least 100 mg/mL.[1][2] General PEG derivatives are also soluble in DMF, chloroform, and methylene (B1212753) chloride.[3]

  • Aqueous Solvents : Direct dissolution in aqueous buffers like PBS can be challenging and may result in low solubility or precipitation.[4] The hydrophilic PEG5 chain and the terminal carboxylic acid group contribute to water solubility, but the methyl ester end is less polar.[5][] The solubility in aqueous media is significantly enhanced by the PEG chain.[7]

Q2: I'm trying to dissolve the compound directly in PBS buffer, but it's not working. Why?

The terminal carboxylic acid (-COOH) group is a weak acid.[8] In neutral or acidic buffers (like PBS at pH 7.4), this group is largely protonated (-COOH), making it less polar and thus less soluble in water. To enhance aqueous solubility, the pH of the buffer can be slightly increased (e.g., to pH 8-9) to deprotonate the carboxylic acid to its more soluble carboxylate form (-COO⁻).[9] However, the most reliable method is to first create a concentrated stock solution in an organic solvent.[4][10]

Q3: What is the recommended solvent for preparing a stock solution?

The recommended solvent for preparing a high-concentration stock solution is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][10] The solubility in DMSO is reported to be ≥ 100 mg/mL, though the saturation point is unknown.[1] It is critical to use a fresh, newly opened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the product.[2]

Q4: My compound precipitated when I diluted my DMSO stock into my aqueous reaction mixture. What should I do?

This is a common issue that occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[4] Here are several steps to resolve this:

  • Lower the Final Concentration : The simplest solution is to reduce the target final concentration in your aqueous mixture.[4]

  • Modify the Dilution Method : Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]

  • Increase Co-solvent Percentage : If the experiment can tolerate it, increase the final percentage of DMSO in the mixture (e.g., from 1% to 5% or 10%).[4]

  • Use Gentle Heating or Sonication : Gently warming the solution or placing it in an ultrasonic bath may help redissolve the precipitate. However, ensure the temperature and sonication will not damage other components in your experiment.[4][11]

Q5: How should I store the compound and its prepared stock solutions?

Proper storage is crucial to maintain the integrity of the compound.

  • Pure Compound : Store the pure compound in its original vial at -20°C for long-term storage (up to 3 years).[1][2] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][12]

  • In-Solvent Stock Solutions : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2]

Solubility Data Summary

The following table summarizes the known solubility data for this compound.

Solvent SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (283.78 mM)[1][2]
Co-Solvent System 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 2.5 mg/mL (7.09 mM)[1]
Co-Solvent System 2 (10% DMSO, 90% (20% SBE-β-CD in saline))≥ 2.5 mg/mL (7.09 mM)[1]
Co-Solvent System 3 (10% DMSO, 90% corn oil)≥ 2.5 mg/mL (7.09 mM)[1]

Note: The "≥" symbol indicates that the compound was soluble at this concentration, but the maximum saturation point was not determined.[1][2]

Troubleshooting Guide & Visual Workflow

This guide provides a systematic approach to resolving common solubility challenges.

Visual Troubleshooting Workflow

G start Start: Solubility Issue solvent_choice What is your primary solvent? start->solvent_choice organic_dissolve Attempting to dissolve in DMSO or DMF solvent_choice->organic_dissolve Organic (e.g., DMSO) aqueous_dissolve Attempting direct dissolution in Aqueous Buffer solvent_choice->aqueous_dissolve Aqueous (e.g., PBS) organic_check Is the solution clear? organic_dissolve->organic_check aqueous_check Is the solution clear? aqueous_dissolve->aqueous_check organic_ok Success! Proceed to aqueous dilution step. organic_check->organic_ok Yes organic_fail Troubleshooting Steps: 1. Use fresh, anhydrous DMSO. 2. Sonicate or warm gently. 3. Try a lower concentration. organic_check->organic_fail No aqueous_check->organic_ok Yes (at low conc.) aqueous_fail Direct dissolution failed. Prepare a stock solution in organic solvent first. aqueous_check->aqueous_fail No dilution_precipitate Problem: Precipitate forms upon dilution into buffer. organic_ok->dilution_precipitate dilution_solutions Troubleshooting Steps: 1. Lower final concentration. 2. Add stock dropwise to stirred buffer. 3. Increase co-solvent % (if possible). dilution_precipitate->dilution_solutions

Caption: A step-by-step workflow for troubleshooting solubility issues.

Molecular-Solvent Interaction Model

The amphiphilic nature of this compound governs its solubility behavior.

G molecule This compound acid Carboxylic Acid (-COOH) molecule->acid peg PEG5 Chain -(CH2CH2O)5- molecule->peg ester Methyl Ester (-COOCH3) molecule->ester polar Polar Protic Solvents (Water, Buffers, Alcohols) acid->polar High Affinity (especially at pH > 7) H-bonding, Ionic Interaction aprotic Polar Aprotic Solvents (DMSO, DMF) acid->aprotic High Affinity Dipole-Dipole peg->polar High Affinity H-bonding peg->aprotic High Affinity Dipole-Dipole ester->polar Low Affinity ester->aprotic High Affinity Dipole-Dipole

References

Technical Support Center: Purification of Acid-PEG5-mono-methyl ester Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bioconjugates synthesized using Acid-PEG5-mono-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying bioconjugates created with this compound?

The PEGylation process, which involves the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a biomolecule, often results in a complex and heterogeneous mixture.[][2] The primary challenge during purification is resolving the desired mono-PEGylated bioconjugate from a variety of other species, including:

  • Unreacted Protein/Biomolecule: The original, unmodified molecule.

  • Unreacted this compound: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Biomolecules with more than one PEG chain attached (e.g., di-, tri-PEGylated).[2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the biomolecule.[][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]

Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.

Q2: What are the most common purification methods for these bioconjugates?

The most widely used purification techniques for PEGylated proteins and other biomolecules are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing smaller unreacted PEG and larger aggregated species from the desired PEGylated conjugate.[][2][3][4]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield charges on the biomolecule's surface, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[][2][3][4] It is also a powerful technique for separating positional isomers.[5][6]

  • Reverse Phase Chromatography (RPC): A high-resolution technique that separates molecules based on their polarity. It can be very effective in separating PEGylated species, including positional isomers.[][7]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The hydrophobic nature of the PEG backbone can be exploited for separation.[][8][9]

Q3: How can I monitor the success of my purification process?

Several analytical techniques can be used to assess the purity of your final product:

  • SDS-PAGE (for proteins): A noticeable increase in the apparent molecular weight of the protein will be observed after successful PEGylation.[4]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[4][10]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the bioconjugate, thereby indicating the number of attached PEG chains.[4][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound bioconjugates.

Table 1: Troubleshooting Common Issues in Bioconjugate Purification
Problem Potential Cause Recommended Solution
Low Recovery of PEGylated Product The product is irreversibly binding to the chromatography column.Modify the elution conditions. For IEX, use a steeper salt gradient or a buffer with a higher salt concentration. For HIC, decrease the salt concentration in the elution buffer. For RP-HPLC, adjust the organic solvent gradient.[4]
The product is precipitating on the column.Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[4]
Poor Separation of PEGylated and Un-PEGylated Molecules The size or charge difference is too small for the chosen method.If using SEC, consider a column with a smaller pore size or a longer column for higher resolution. For IEX, a shallow salt gradient can improve the separation of species with similar charges. Consider switching to a different technique like HIC or RP-HPLC.[4]
Inappropriate column choice for SEC.For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[2]
Co-elution of Unreacted PEG The unreacted PEG is aggregating with the product.Alter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions.[4]
In SEC, the hydrodynamic radius of the unreacted PEG is similar to the bioconjugate.This can be an issue with larger PEG chains. Consider an alternative technique like IEX or HIC for initial capture, followed by SEC as a polishing step.
Poor Resolution of Positional Isomers in IEX "Charge shielding" effect of the PEG chain is masking subtle charge differences.Optimize the pH of the mobile phase. Even small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[2]
The salt gradient is too steep.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[2]

Experimental Protocols

Protocol 1: General Workflow for Purification of a PEGylated Protein

This protocol outlines a common two-step chromatographic purification strategy for a protein bioconjugate.

  • Initial Capture and Bulk Separation (Ion Exchange Chromatography):

    • Resin Selection: Choose an IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the native protein.

    • Buffer Preparation: Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer. The pH of the binding buffer should be chosen to ensure the protein binds to the resin.

    • Sample Loading: Equilibrate the IEX column with the binding buffer. Load the PEGylation reaction mixture onto the column.

    • Elution: Elute the bound species using a linear salt gradient. The PEGylated protein is expected to elute at a different salt concentration than the native protein due to the "charge shielding" effect of the PEG chain.[][3]

    • Fraction Collection: Collect fractions and analyze them using SDS-PAGE and/or HPLC to identify the fractions containing the mono-PEGylated protein.

  • Polishing Step (Size Exclusion Chromatography):

    • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein.

    • Buffer Preparation: Prepare a mobile phase buffer, typically a physiological buffer like PBS.

    • Sample Preparation: Pool and concentrate the fractions containing the mono-PEGylated protein from the IEX step.

    • Injection and Separation: Inject the concentrated sample onto the equilibrated SEC column. The PEGylated protein will elute earlier than any remaining unreacted native protein or smaller impurities.[][3]

    • Purity Analysis: Analyze the collected fractions using SEC-HPLC and/or mass spectrometry to confirm the purity and identity of the final product.

Data Presentation

Table 2: Comparison of Common Purification Techniques for PEGylated Bioconjugates
Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of unreacted PEG and protein, separation of aggregates.[][4]Robust, predictable, good for buffer exchange.Cannot separate positional isomers. Resolution can be limited.[12]
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparation of un-PEGylated from PEGylated species, separation of positional isomers.[][5][6]High capacity, high resolution for charged molecules."Charge shielding" by PEG can complicate separation.[2]
Reverse Phase Chromatography (RPC) Polarity / HydrophobicityHigh-resolution separation of PEGylated species, including positional isomers.[][7]Excellent resolution, compatible with mass spectrometry.Can be denaturing for some proteins, requires organic solvents.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityOrthogonal separation method to IEX and SEC.[][8]Non-denaturing conditions, high capacity.Lower resolution for closely related species compared to RPC.[]

Visualizations

experimental_workflow start PEGylation Reaction Mixture (Bioconjugate, Unreacted Protein, Unreacted PEG) iex Step 1: Ion Exchange Chromatography (IEX) start->iex waste1 Unreacted Protein iex->waste1 sec Step 2: Size Exclusion Chromatography (SEC) iex->sec Fractions containing mono-PEGylated conjugate waste2 Unreacted PEG / Small Impurities sec->waste2 final_product Purified Mono-PEGylated Bioconjugate sec->final_product analysis Purity and Identity Analysis (HPLC, SDS-PAGE, MS) final_product->analysis

Caption: A typical two-step chromatographic purification workflow.

troubleshooting_logic start Poor Separation in IEX? cause1 Charge Shielding by PEG? start->cause1 Yes cause2 Salt Gradient Too Steep? start->cause2 Yes cause3 Steric Hindrance? start->cause3 Yes solution1 Optimize Mobile Phase pH cause1->solution1 solution2 Use a Shallow Salt Gradient cause2->solution2 solution3 Use Resin with Larger Pore Size cause3->solution3

References

Characterizing and minimizing byproducts in Acid-PEG5-mono-methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for characterizing and minimizing byproducts in the esterification of a carboxylic acid with PEG5-mono-methyl ester (mPEG5-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in carbodiimide-mediated Acid-mPEG5-OH esterification reactions?

A1: The most prevalent byproducts are typically unreacted starting materials (carboxylic acid and mPEG5-OH) and process-related impurities. When using carbodiimide (B86325) coupling agents like EDC or DCC, a significant byproduct can be the unreactive N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1] If the mPEG5-OH starting material contains PEG diol impurities, di-acylated PEG species can also form, leading to cross-linked products.[2]

Q2: Which coupling agents and additives are recommended to minimize byproduct formation?

A2: Carbodiimides are common coupling agents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification via aqueous extraction.[1] To suppress the formation of the N-acylurea byproduct, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or pyridine (B92270) are often used.[1][3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the mPEG5-OH to yield the desired product.[1] Studies have shown that a combination of low temperature, low pH, and the addition of pyridine can significantly suppress N-acylurea formation.[3][4]

Q3: How can I effectively monitor the progress of my PEGylation reaction?

A3: Reaction progress can be monitored by various chromatographic techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) detection is highly effective.[5][6] LC-MS is particularly useful as it can simultaneously track the consumption of reactants and the formation of the desired product and byproducts, confirming their identities by mass.[7]

Q4: What are the critical quality attributes of the mPEG5-OH reagent to ensure a clean reaction?

A4: The purity and quality of the PEG reagent are crucial for a successful conjugation.[8] Two key attributes are:

  • Monofunctionality: The reagent should be genuinely mono-methylated. The presence of PEG diol impurity (HO-PEG-OH) can lead to the formation of di-acylated, cross-linked byproducts.[2]

  • Purity: The reagent should be free from process-related impurities or degradation products, such as aldehydes, which can arise from improper handling or storage.[5] It is essential to ensure the quality of the raw PEG material before starting the reaction.[5]

Troubleshooting Guide

Problem 1: My final product has low purity, with a significant amount of unreacted carboxylic acid.

  • Possible Cause 1: Inefficient Activation/Coupling. The activation of the carboxylic acid by the coupling agent may be incomplete, or the subsequent reaction with mPEG5-OH may be too slow.

  • Solution:

    • Increase the molar ratio of the coupling agent (e.g., EDC) and any additives (e.g., NHS, HOBt). See Table 1 for typical molar ratios.

    • Ensure your reagents are anhydrous and high-quality, as moisture can hydrolyze activated intermediates.[9]

    • Increase the reaction time or temperature, but monitor carefully as higher temperatures can sometimes increase byproduct formation.[4]

  • Possible Cause 2: Suboptimal pH. The reaction pH is critical. Carbodiimide activation is most efficient at a slightly acidic pH (4.5-7.2), while the reaction of an activated ester (like an NHS-ester) with an alcohol or amine is more efficient at a neutral to slightly basic pH (7-8).[10]

  • Solution:

    • Perform a two-step process. First, activate the carboxylic acid with EDC/NHS at pH 5-6. Then, add the mPEG5-OH and adjust the pH to 7.2-7.5 to facilitate the esterification.[10]

Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to the product + EDC byproduct.

  • Possible Cause: N-acylurea Formation. This is a classic byproduct of carbodiimide chemistry, where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[1] This side reaction reduces the yield of the desired ester.[1]

  • Solution:

    • Use Additives: Incorporate additives like HOBt, HONSu, or pyridine into the reaction. These reagents trap the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[1] Pyridine, in particular, has been shown to significantly suppress N-acylurea formation.[11]

    • Optimize Temperature: Lowering the reaction temperature (e.g., to 5°C) can decrease the rate of the rearrangement reaction more than the desired coupling reaction, thus improving selectivity.[4]

Problem 3: My reaction yield is consistently low, even after optimizing coupling conditions.

  • Possible Cause: Reagent Degradation. The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, especially in the presence of moisture.[9] PEG reagents themselves can also degrade if not stored properly.[5]

  • Solution:

    • Always use fresh, high-quality anhydrous solvents and reagents.[7]

    • Prepare solutions of activated reagents like PEG-NHS esters immediately before use and do not store them as stock solutions.[9]

    • Ensure the PEG reagent has been stored correctly at -20°C with a desiccant and brought to room temperature before opening to prevent moisture condensation.[9][10]

Data Tables

Table 1: Effect of Additives on N-acylurea Byproduct Formation in Carbodiimide Coupling

Additive (10 mM)Coupling AgentN-acylurea Yield (% of Fuel)Anhydride Yield (% of Fuel)Reference
NoneEDC (50 mM)~40%~60%[12]
1,2,4-TriazoleEDC (50 mM)~40%~60%[12]
DMAPEDC (50 mM)~40%~60%[12]
Pyridine EDC (50 mM) ~5% ~92% [11][12]

Data adapted from a study on carbodiimide-fueled reaction cycles, illustrating the significant impact of pyridine in suppressing N-acylurea formation.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Acid-mPEG5-OH Esterification using EDC/NHS

  • Reagent Preparation: Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Acid Activation: Add N-Hydroxysuccinimide (NHS, 2.0 eq.) and EDC·HCl (2.0 eq.) to the solution. Allow the mixture to stir at room temperature for 30-60 minutes to form the NHS-activated ester.[10] This step is most efficient at pH 4.5-7.2.[10]

  • PEG Coupling: Dissolve mPEG5-OH (1.5 eq.) in a minimal amount of the reaction solvent and add it to the activated acid solution. If needed, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to raise the pH to 7.2-7.5, as the reaction with the alcohol is more efficient in this range.[10]

  • Reaction Monitoring: Let the mixture stir at room temperature for 1-24 hours.[7][10] Monitor the reaction's progress using LC-MS or HPLC to check for the consumption of the starting materials and the formation of the desired product.[7]

  • Work-up and Purification: Once the reaction is complete, quench any remaining active esters by adding an amine-containing buffer like Tris if necessary.[10] If EDC was used, the urea byproduct can be removed by aqueous extraction.[1] The final product is typically purified by flash chromatography or preparative HPLC to remove unreacted reagents and byproducts.[10]

Protocol 2: Characterization of Byproducts by HPLC

  • System: Use a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase: A typical mobile phase gradient would be:

    • Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA

  • Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute compounds with varying polarities.

  • Detection:

    • UV-Vis: Monitor at a wavelength appropriate for the carboxylic acid substrate if it contains a chromophore. PEG itself has a poor UV response.[6][13]

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors are useful for quantifying non-volatile analytes like PEG that lack a chromophore.[6]

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify peaks based on their mass-to-charge ratio, confirming the identity of the product and any byproducts.[5]

Visualizations

G start Reaction Setup (Acid, mPEG5-OH, Solvent) coupling Add Coupling Agents (e.g., EDC, NHS, Pyridine) start->coupling monitor In-Process Monitoring (TLC / LC-MS) coupling->monitor monitor->coupling Incomplete workup Reaction Work-up & Quenching monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify analyze Final Analysis (HPLC, NMR, MS) purify->analyze

Caption: General experimental workflow for Acid-mPEG5-OH esterification reactions.

G start Low Purity in Final Product check_sm Analyze by LC-MS: Unreacted Starting Material? start->check_sm increase_reagents YES: - Increase coupling agent ratio - Optimize pH / time check_sm->increase_reagents  Yes check_byproducts NO: New Byproduct Peak(s)? check_sm->check_byproducts  No is_nacylurea Mass consistent with N-Acylurea? check_byproducts->is_nacylurea  Yes unknown NO: Characterize by MS/NMR check_byproducts->unknown  No add_additive YES: - Add Pyridine or HOBt - Lower reaction temp. is_nacylurea->add_additive  Yes is_dipeg Mass consistent with Di-PEG species? is_nacylurea->is_dipeg  No check_peg YES: Check purity of mPEG5-OH for diol content is_dipeg->check_peg  Yes is_dipeg->unknown  No

Caption: Troubleshooting decision tree for identifying sources of product impurity.

G cluster_reactants Reactants cluster_products Products RCOOH R-COOH Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate EDC EDC EDC->Intermediate Desired Desired Ester (R-COO-mPEG5) Intermediate->Desired + mPEG5-OH (Desired Pathway) Byproduct N-Acylurea (Unreactive Byproduct) Intermediate->Byproduct Rearrangement (Side Reaction) mPEG mPEG5-OH

Caption: Simplified reaction pathway showing desired ester vs. N-acylurea byproduct.

References

Technical Support Center: Optimizing PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working to improve the stability of Proteolysis-Targeting Chimeras (PROTACs) with optimized Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges observed with PROTACs containing PEG linkers?

A1: PROTACs with PEG linkers can face several stability issues. The ether linkages in the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a short in vivo half-life.[1][2] Additionally, the high flexibility of PEG linkers, while sometimes beneficial for forming the ternary complex, can also lead to less stable interactions between the target protein and the E3 ligase, potentially reducing degradation efficiency.[1][2]

Q2: How does the length of a PEG linker impact the activity and stability of a PROTAC?

A2: Linker length is a critical factor in PROTAC design.[3]

  • Too short: A linker that is too short can cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3]

  • Too long: An excessively long linker may not effectively bring the two proteins close enough for efficient ubiquitination or could result in unproductive binding conformations.[3] This can also worsen the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[3][4] The optimal linker length needs to be empirically determined for each specific target protein and E3 ligase pair.[5] For instance, a study on estrogen receptor (ER)α-targeting PROTACs found that a 16-atom linker was optimal for degradation.[3][]

Q3: Can a more rigid linker be more effective than a flexible PEG linker?

A3: Yes, in certain cases, a more rigid linker can enhance PROTAC activity. Rigid linkers, which can be created using structures like alkynes, triazoles, or cyclic moieties (e.g., piperazine (B1678402), piperidine), can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially leading to a more stable ternary complex.[2][7] These rigid structures can also shield the PROTAC from metabolic enzymes, thereby improving its stability.[2]

Q4: How does modifying a PEG linker affect the solubility and cell permeability of a PROTAC?

A4: Linker modifications can significantly alter the physicochemical properties of a PROTAC.

  • Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of PROTACs.[7][8] Replacing parts of the PEG chain with more lipophilic groups like alkyl chains or aromatic rings can decrease solubility.[2] Conversely, incorporating polar groups like piperazine can enhance solubility.[2]

  • Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow them to fold and shield their polar surface area, which can improve cell permeability.[4] However, excessive PEGylation can lead to reduced cellular uptake.[4] Replacing a PEG unit with a phenyl ring has been shown to dramatically improve passive permeability.[9]

Q5: What is the "hook effect" and how does the linker influence it?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[3] The properties of the linker, such as its length and flexibility, can influence the concentration at which this effect becomes noticeable.[3] A well-designed linker that promotes positive cooperativity in the ternary complex can help to lessen the hook effect.[4]

Troubleshooting Guides

Issue 1: Low or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The flexibility or length of the PEG linker may not be optimal. Synthesize and test PROTACs with varying linker lengths and compositions (e.g., incorporating rigid elements).[2] Use biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR) to directly assess ternary complex formation.[3]
Poor Cell Permeability The hydrophilicity of the PEG linker may be hindering cell entry.[3] Consider synthesizing PROTACs with more hydrophobic (e.g., alkyl chains) or hybrid linkers.[3] Assess cell permeability using a Caco-2 permeability assay.[8]
Metabolic Instability The PROTAC may be rapidly degraded by metabolic enzymes.[1][2] Incorporate more metabolically stable moieties into the linker, such as piperazine or triazole rings.[2][7] Perform an in vitro metabolic stability assay using human liver microsomes.
Compound Solubility/Aggregation Poor solubility at high concentrations can lead to aggregation and reduced activity.[1] Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Steps
PROTAC Degradation During Sample Preparation The PROTAC may be unstable in the assay buffer or during sample processing. Minimize the time between sample collection and analysis. Ensure proper storage conditions for stock solutions and samples.
Inconsistent Cell Health or Density Variations in cell culture conditions can affect experimental outcomes. Maintain consistent cell passage numbers and seeding densities. Regularly check for mycoplasma contamination.
Issues with Detection Method (e.g., Western Blot) Inconsistent protein loading or antibody performance can lead to variability. Use a reliable loading control (e.g., GAPDH, α-Tubulin) and validate primary and secondary antibodies.[1]

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of AR-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Caco-2 Permeability (Papp, A to B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC A PEG--1.78.4
PROTAC B Alkyl--0.35~1
Data is illustrative and compiled from various sources in the literature.[10] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Table 3: Comparative Metabolic Stability of PROTACs with PEG vs. Alkyl Linkers

PROTACLinker TypeHalf-life (t1/2) in Human Liver Microsomes (min)
Compound 26 PEG-like8.4
Compound 27 Alkyl>240
Compound 30 PEG-like>240
Compound 31 Alkyl>240
Data from a study on AR-targeting PROTACs.[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a standard workflow for assessing the degradation of a target protein after PROTAC treatment.[12]

Materials:

  • Appropriate cell line expressing the target protein

  • PROTAC of interest (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[1]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.[13]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (one with known metabolic instability and one with stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the remaining concentration of the parent PROTAC at each time point.

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the half-life (t1/2).

Protocol 3: Caco-2 Permeability Assay

This assay assesses the cell permeability of a PROTAC.[8]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC compound

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test PROTAC to the apical (A) side of the monolayer to measure permeability from the apical to the basolateral (B) direction.

    • To measure efflux, add the compound to the basolateral side.

  • Sample Analysis:

    • Collect samples from the receiver compartment at various time points.

    • Quantify the PROTAC concentration using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) indicates if the compound is a substrate for efflux transporters.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_outside->PROTAC Cell Entry

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Stability Metabolic Stability (Microsome Assay) Synthesis->Stability Permeability Cell Permeability (Caco-2 Assay) Synthesis->Permeability Ternary_Complex Ternary Complex Formation (NanoBRET/SPR) Synthesis->Ternary_Complex Degradation Protein Degradation (Western Blot) Synthesis->Degradation Analysis Analyze DC50, Dmax, Permeability, Stability Stability->Analysis Permeability->Analysis Ternary_Complex->Analysis Degradation->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Redesign

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Overcoming steric hindrance in Acid-PEG5-mono-methyl ester conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly steric hindrance, during the conjugation of Acid-PEG5-mono-methyl ester to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

A1: Steric hindrance is a chemical phenomenon where the bulky nature of molecules physically impedes a reaction.[1] In this specific conjugation, bulky chemical groups near the target amine on your molecule or on the molecule itself can block the carboxylic acid of the PEG reagent from getting close enough to react, leading to low or no product yield. This "steric shielding" effect is a known challenge in PEGylation and can significantly reduce the bioactivity of the final conjugate if the PEG chain obstructs the molecule's active site.[2][3]

Q2: What are the most common causes of steric hindrance in this reaction?

A2: Common causes include:

  • Bulky protecting groups: Large chemical groups used to protect other reactive sites on your target molecule can physically block the desired amine.

  • Tertiary structure of proteins: For protein conjugations, the target amine (e.g., the N-terminus or a lysine (B10760008) residue) may be buried within the protein's folded structure, making it inaccessible.[4]

  • Dense surface packing: If you are conjugating to a surface or nanoparticle, densely packed molecules can prevent the PEG reagent from accessing the target amines.[5]

  • Substituents near the target amine: Large chemical groups adjacent to the amine on your small molecule can create a crowded environment that hinders the approach of the PEG reagent.

Q3: How can I assess if steric hindrance is the primary issue for my low yield?

A3: Assessing steric hindrance often involves a process of elimination and comparative analysis:

  • Model reactions: Attempt the conjugation with a smaller, less hindered amine-containing molecule. If this reaction proceeds efficiently under the same conditions, steric hindrance is a likely culprit in your primary experiment.

  • Molecular modeling: If you are working with a protein or a molecule with a known 3D structure, computational tools can help visualize the accessibility of the target amine.[2]

  • Varying PEG chain length: Trying the reaction with a shorter PEG chain might result in a better yield, indicating that the bulk of the PEG5 chain is contributing to the problem.

Q4: What are the first-line strategies to mitigate potential steric hindrance?

A4: Before moving to more complex troubleshooting, consider these initial adjustments:

  • Optimize reaction time and temperature: Increasing the reaction time or temperature can provide more energy for the molecules to overcome the steric barrier. However, be mindful of the stability of your target molecule.

  • Adjust pH: The pH of the reaction is critical. For standard EDC/NHS chemistry, activation of the carboxylic acid is best done at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is more efficient at a physiological or slightly basic pH (7.2-8.5).[6][7] This ensures the target amine is deprotonated and maximally nucleophilic.

  • Increase reagent concentration: Using a molar excess of the this compound can increase the probability of a successful reaction. However, this can complicate downstream purification.[8]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

You have followed a standard EDC/NHS coupling protocol but observe minimal to no formation of your desired PEGylated product.

Potential Cause 1: Inefficient Activation of Carboxylic Acid

The first step of the reaction, the activation of the PEG-acid with EDC and NHS, may be failing.

Solution:

  • Use fresh reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is notoriously sensitive to moisture and can hydrolyze quickly.[9] Always use freshly prepared EDC and NHS solutions.

  • Optimize activation pH: Ensure the activation step is performed in an appropriate buffer, such as MES buffer, at a pH between 4.5 and 6.0 to maximize the formation of the NHS-ester intermediate.[6]

  • Confirm activation: While direct confirmation can be complex, ensuring your reagents and conditions are optimal is the best indirect confirmation.

Potential Cause 2: Severe Steric Hindrance

The target amine is too sterically hindered for the standard coupling chemistry to be effective.

Solution:

  • Change the coupling reagent: Standard EDC/NHS chemistry may not be robust enough for severely hindered systems. Consider more powerful coupling reagents that generate more reactive intermediates.[10] A selection of alternatives is presented in the table below.

  • Increase reaction temperature: For non-biological molecules, performing the reaction at an elevated temperature (e.g., 80°C) can sometimes provide enough energy to overcome the activation barrier caused by steric hindrance.[11]

  • Introduce a spacer arm: If possible, modify your target molecule to introduce a longer, more flexible linker ending in an amine. This can move the reactive site away from the sterically crowded region.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentClassKey Features & Advantages for Hindered Couplings
EDC/NHS CarbodiimideStandard, water-soluble, but often inefficient for hindered substrates.[12][13]
HATU Aminium SaltGenerates highly reactive HOAt esters; very effective for difficult couplings, including N-methyl amino acids.[10][14]
HBTU/TBTU Aminium SaltMore reactive than carbodiimides, generating HOBt esters. A good first alternative to EDC/NHS.[10][12]
COMU Aminium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (not based on potentially explosive HOBt/HOAt).[12][15]
Acyl Fluorides (e.g., using TFFH) Acyl HalideIn-situ formation of highly reactive acyl fluorides can be effective for severely hindered acids and amines, often requiring heat.[11][14]

Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield conjugation issues.

G start Low / No Yield check_reagents Are EDC/NHS solutions fresh? start->check_reagents check_reagents->start No, remake check_ph Is activation pH acidic (4.5-6.0) and coupling pH basic (7.2-8.5)? check_reagents->check_ph Yes check_ph->start No, adjust buffers optimize_conditions Increase reaction time, temperature, or PEG excess check_ph->optimize_conditions Yes yield_improves Yield Improves? optimize_conditions->yield_improves consider_hindrance Suspect Severe Steric Hindrance yield_improves->consider_hindrance No success Problem Solved yield_improves->success Yes change_reagent Use stronger coupling reagent (e.g., HATU, COMU) consider_hindrance->change_reagent modify_molecule Introduce spacer arm to target molecule consider_hindrance->modify_molecule change_reagent->success fail Consult Specialist change_reagent->fail modify_molecule->success

Caption: A troubleshooting workflow for diagnosing and resolving low conjugation yield.

Problem: Reaction is very slow or stalls

The reaction proceeds, but at an impractically slow rate or appears to stop before all the limiting reagent is consumed.

Potential Cause: Hydrolysis of Activated Ester

The NHS-ester intermediate formed on the PEG-acid is susceptible to hydrolysis, especially at higher pH. If the coupling reaction with the amine is slow due to steric hindrance, hydrolysis can outcompete the desired reaction, effectively stopping its progress.

Solution:

  • Optimize pH: While a higher pH (7.2-8.5) increases the nucleophilicity of the amine, it also accelerates hydrolysis of the NHS ester.[7][16] You may need to find a compromise, such as reacting at pH 7.0-7.4, to balance amine reactivity with ester stability.

  • One-pot vs. Two-step: If you are adding all reagents at once (one-pot), switch to a two-step protocol. First, activate the this compound with EDC/NHS at pH 4.5-6.0 for 15-30 minutes. Then, add this activated PEG solution to your amine-containing molecule in a separate buffer at pH 7.2-8.5.[9] This minimizes the time the activated ester is exposed to higher pH before the amine is introduced.

Visualization: Steric Hindrance Mechanism

The diagram below illustrates how bulky groups ("R") can physically block the reactive amine from the activated PEG-ester.

Caption: Steric hindrance prevents the amine and activated PEG from reacting.

Experimental Protocols

Protocol 1: Standard Two-Step EDC/NHS Coupling

This protocol is a starting point for conjugating this compound to an amine-containing molecule.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

Procedure:

  • Activation Step: a. Dissolve this compound in Activation Buffer. b. Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution. d. Incubate for 15-30 minutes at room temperature with gentle mixing.[9]

  • Coupling Step: a. Dissolve your amine-containing molecule in Coupling Buffer. b. Add the activated PEG solution to the amine solution. A 10- to 20-fold molar excess of PEG over the amine is a common starting point. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching Step: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.[6]

  • Purification: a. Purify the PEGylated product from excess reagents and unreacted starting material using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.

Protocol 2: HATU Coupling for Sterically Hindered Systems

This protocol is an alternative for when EDC/NHS chemistry fails due to steric hindrance.

Materials:

  • Anhydrous aprotic solvent (e.g., DMF or NMP)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or sym-collidine

  • This compound

  • Amine-containing molecule

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add 1.0 equivalent of your amine-containing molecule.

  • Add 1.1 equivalents of HATU to the mixture.

  • Add 2.0 equivalents of DIPEA. Using a weaker base like sym-collidine is recommended if your molecule is prone to racemization.[14]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days for highly hindered substrates.

  • Work-up and Purification: a. Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. b. Purify the conjugate using column chromatography or HPLC.

References

Technical Support Center: Acid-PEG5-mono-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up Acid-PEG5-mono-methyl ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile PEG linker. Below, you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address specific issues you might encounter during the synthesis, purification, and analysis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a terminal carboxylic acid group and a methyl ester group, connected by a 5-unit PEG chain. This structure allows for the sequential conjugation of two different molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[][5]

Q2: What are the key reaction steps when using this compound?

The use of this compound typically involves a two-step conjugation process:

  • Amide Bond Formation: The terminal carboxylic acid is activated, commonly using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with a primary or secondary amine on the first target molecule, forming a stable amide bond.[6][7]

  • Ester Hydrolysis and Subsequent Coupling: The methyl ester is hydrolyzed, typically under basic conditions, to reveal a second carboxylic acid. This newly formed carboxylic acid can then be coupled to a second amine-containing molecule using similar activation chemistry.

Q3: What are the most common challenges encountered when scaling up reactions with this linker?

Scaling up reactions with this compound can present several challenges:

  • Side Reactions: Unwanted reactions such as hydrolysis of the methyl ester during the first coupling step, or the formation of byproducts from coupling agents.[7]

  • Purification Difficulties: Separating the desired product from unreacted starting materials, excess reagents, and side products can be complex due to the hydrophilic nature of the PEG linker.[8]

  • Maintaining Solubility: Ensuring all reactants and the final product remain soluble throughout the reaction and purification process.[1]

  • Reaction Optimization: Achieving high yields and purity on a larger scale often requires careful optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Q4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is essential for monitoring reaction progress, assessing purity, and for purification.[8][][10]

  • Mass Spectrometry (MS): To confirm the identity and mass of the desired product and to identify any side products or impurities.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product and intermediates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Amide Coupling Product Incomplete activation of the carboxylic acid.Optimize the amount of coupling agent (e.g., EDC, HATU) and activator (e.g., NHS). Ensure anhydrous reaction conditions as moisture can quench the activated ester.[14]
Low reactivity of the amine.Adjust the reaction pH to be between 7 and 9 to ensure the amine is deprotonated and nucleophilic.[6]
Side reactions consuming the activated ester.Control the reaction temperature and time to minimize side reactions. Consider a two-step activation/coupling process to improve efficiency.
Premature Hydrolysis of the Methyl Ester Basic reaction conditions during the first coupling step.If possible, perform the first coupling reaction under neutral or slightly acidic conditions. If basic conditions are required, minimize the reaction time and temperature.[7]
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent hydrolysis.
Difficulty in Purifying the Final Product Similar polarity of the product and impurities.Utilize a multi-step purification strategy. Size Exclusion Chromatography (SEC) can be used for initial bulk separation, followed by a higher resolution technique like RP-HPLC for final polishing.[8][]
Product is not retained on the chromatography column.For highly polar PEGylated compounds, a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18 for RP-HPLC) may be more effective.[]
Co-elution of product with unreacted starting materials.Optimize the gradient elution method in RP-HPLC. A shallower gradient can improve the resolution between closely eluting peaks.[8]
Inconsistent Results at Larger Scale Poor mixing leading to localized high concentrations of reagents.Ensure efficient stirring throughout the reaction. For larger volumes, consider using an overhead stirrer.
Exothermic reactions causing temperature fluctuations.Monitor the internal temperature of the reactor and use a cooling bath to maintain the desired temperature.
Challenges in removing impurities during workup.Optimize the extraction procedure. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to the Carboxylic Acid Terminus
  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Prepare a solution of the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Prepare solutions of the coupling agent (e.g., EDC, 1.2 equivalents) and activator (e.g., N-hydroxysuccinimide (NHS), 1.2 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the solutions of the coupling agent and activator.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester intermediate.

  • Coupling Reaction:

    • Add the solution of the amine-containing molecule to the activated ester mixture.

    • If necessary, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to maintain a pH between 7 and 9.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 0.1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Purification of PEGylated Products by RP-HPLC
  • System and Column:

    • Use a preparative RP-HPLC system with a UV detector.

    • Select an appropriate C18 or C8 column with a suitable particle size for preparative scale.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Purification Method:

    • Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample onto the equilibrated column.

    • Elute the product using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Collect fractions based on the elution profile and monitor the purity of the fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides representative data for a typical two-step conjugation reaction using this compound in a PROTAC synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Reaction Step Parameter Value Notes
Step 1: Amide Coupling Yield60-85%Yield after purification.
Purity>95%Determined by analytical HPLC.
Step 2: Ester Hydrolysis & Amide Coupling Yield50-75%Yield over two steps after final purification.
Purity>98%Determined by analytical HPLC.
Overall Process Overall Yield30-65%Highly dependent on the complexity of the coupled molecules.

Visualizations

experimental_workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling reagents1 This compound + Amine-Molecule 1 + Coupling Agents (EDC/NHS) reaction1 Amide Bond Formation reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate Product purification1->intermediate hydrolysis Ester Hydrolysis (Basic Conditions) intermediate->hydrolysis Proceed to Step 2 reagents2 Deprotected Intermediate + Amine-Molecule 2 + Coupling Agents hydrolysis->reagents2 reaction2 Second Amide Bond Formation reagents2->reaction2 purification2 Preparative RP-HPLC reaction2->purification2 final_product Final Conjugate (PROTAC) purification2->final_product troubleshooting_logic start Low Final Yield check_step1 Check Yield of Step 1 Intermediate start->check_step1 check_step2 Check Yield of Step 2 start->check_step2 check_purification Review Purification Strategy: - Column Type - Gradient Method - Sample Loading start->check_purification optimize_coupling1 Optimize Step 1 Coupling: - Reagent Stoichiometry - Reaction Time/Temp - pH check_step1->optimize_coupling1 Low optimize_hydrolysis Optimize Ester Hydrolysis: - Base Concentration - Reaction Time check_step2->optimize_hydrolysis Low success Improved Yield optimize_coupling1->success optimize_coupling2 Optimize Step 2 Coupling optimize_hydrolysis->optimize_coupling2 optimize_coupling2->success check_purification->success

References

Storage and handling best practices for Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Acid-PEG5-mono-methyl ester, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Storage and Handling Best Practices

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Key Recommendations:

  • Long-term Storage: For long-term stability, store the compound in its pure form at -20°C.

  • Short-term Storage: For shorter periods, storage at 4°C is also acceptable.

  • In-Solvent Storage: If the compound is dissolved in a solvent, it is best to store the stock solution at -80°C for up to six months, or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.

  • Moisture Sensitivity: The ester functional group can be sensitive to moisture, which can lead to hydrolysis. It is important to store the compound in a desiccated environment and to equilibrate the vial to room temperature before opening to avoid condensation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, consider storing under an inert gas like argon or nitrogen.

Storage Conditions Summary
ConditionTemperatureDurationNotes
Pure Form -20°CLong-termRecommended for optimal stability
4°CShort-termSuitable for brief storage periods
In Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental workflows.

Issue 1: Poor Solubility

Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?

Answer:

Polyethylene (B3416737) glycol (PEG) compounds are generally soluble in a variety of solvents.[3][4] However, solubility can be affected by the specific solvent, concentration, and the presence of other molecules.

  • Recommended Solvents: this compound is soluble in water and many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[3] It is less soluble in alcohols and toluene.[3]

  • Aiding Dissolution: If you encounter solubility issues, gentle heating or sonication can help to dissolve the compound.[1][2]

  • Co-solvents: For in vivo applications, co-solvent systems are often used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Solubility Data in Co-solvent Systems
Co-solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.09 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.09 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.09 mM)[1]
Issue 2: Inefficient Amide Coupling Reaction

Question: My amide coupling reaction with this compound is showing low yield. What are the possible causes and solutions?

Answer:

The carboxylic acid moiety of this compound can be coupled with primary amines using activating agents. Low yields can result from several factors.

  • Activator Choice: Ensure you are using an appropriate activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]

  • Reaction Conditions:

    • pH: The pH of the reaction is critical. For EDC coupling, a slightly acidic pH (around 4.5-5.5) is often optimal for activating the carboxylic acid, while the subsequent reaction with the amine is more efficient at a neutral to slightly basic pH (7-8.5).

    • Solvent: Use an anhydrous aprotic solvent like DMF or DMSO to prevent hydrolysis of the activated ester.

    • Temperature: Room temperature is typically sufficient for most amide coupling reactions.

  • Reagent Quality: Verify the quality and activity of your coupling reagents. Old or improperly stored reagents can lose their effectiveness.

  • Hydrolysis of Methyl Ester: Be aware that under strong basic conditions, the methyl ester can be hydrolyzed.[5][6] This could be a competing reaction if your conditions are too basic.

Issue 3: Unintended Hydrolysis of the Methyl Ester

Question: I am observing hydrolysis of the methyl ester during my reaction or workup. How can I prevent this?

Answer:

The methyl ester can be susceptible to hydrolysis, particularly under strong basic or acidic conditions.

  • Avoid Strong Bases: If your protocol involves basic conditions, consider using a milder base or limiting the exposure time to the base.

  • Workup Conditions: During aqueous workup, use a saturated sodium bicarbonate solution or a weak acid like citric acid for neutralization to avoid harsh pH changes.

  • Purification: If using chromatography, ensure the mobile phase is not strongly acidic or basic.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] One end possesses a carboxylic acid for coupling to a ligand for a target protein, while the other end has a protected carboxylic acid (methyl ester) that can be deprotected for subsequent reactions, or the entire molecule can be used to link a protein ligand to an E3 ligase ligand. It is also used in bioconjugation and drug delivery to improve the solubility and pharmacokinetic properties of molecules.[8]

Q2: How does the PEG linker in a PROTAC influence its activity?

A2: The polyethylene glycol (PEG) linker plays a crucial role in the efficacy of a PROTAC. The length and composition of the linker are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.

Q3: Can I use this compound for surface modification?

A3: Yes, the carboxylic acid group can be used to attach the PEG linker to surfaces that have been functionalized with amine groups. This can be useful for reducing non-specific protein binding to surfaces in various biomedical applications.

Experimental Protocols

Detailed Methodology: Amide Coupling Reaction

This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) (optional, but recommended for stability of the activated ester)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS at pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Dissolution: Dissolve this compound and the amine-containing molecule in anhydrous DMF or DMSO to the desired concentrations.

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve EDC and NHS (if used) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound : EDC : NHS).

    • Add the EDC/NHS solution to the this compound solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine-containing molecule to the activated this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight. The reaction can be monitored by an appropriate method such as TLC or LC-MS.

  • Quenching: Quench any unreacted activated ester by adding a quenching solution.

  • Purification: Purify the final conjugate using an appropriate method, such as HPLC or column chromatography.

Amide_Coupling_Workflow cluster_reagents Reagents cluster_process Process reagent1 This compound dissolve Dissolve in Anhydrous Solvent reagent1->dissolve reagent2 Amine-containing Molecule reagent2->dissolve activator EDC/NHS activate Activate Carboxylic Acid activator->activate dissolve->activate couple Couple with Amine activate->couple purify Purify Conjugate couple->purify

Caption: Workflow for a typical amide coupling reaction.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.

PROTAC_Mechanism cluster_components Cellular Components cluster_protac PROTAC Molecule cluster_process Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex Formation POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation PROTAC PROTAC (Linker: Acid-PEG5...) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->Degradation Targeting Signal

Caption: PROTAC mechanism of action.

Logical Relationship: Troubleshooting Low Reaction Yield

This diagram outlines the logical steps for troubleshooting a low-yield amide coupling reaction.

Troubleshooting_Yield Start Low Reaction Yield Check_Reagents Verify Reagent Quality (Activators, Solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Molar Ratios of Reactants Start->Check_Stoichiometry Optimize Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on PROTAC (Proteolysis Targeting Chimera) ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The primary function of the linker is to bridge the target protein and the E3 ligase, bringing them into close proximity to form a ternary complex.[2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]

The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1][2]

Q2: How does linker composition, beyond length, affect PROTAC performance?

While linker length is a key determinant, its chemical composition also significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[][4] For example, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance solubility, which is often a challenge for these large molecules.[5] The rigidity of the linker is another important factor; more rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] The composition can also introduce specific interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[6]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] Optimizing the linker to promote positive cooperativity in ternary complex formation can help mitigate the hook effect.[8] Positive cooperativity means that the binding of the first protein to the PROTAC increases the affinity for the second protein, thus favoring the formation of the ternary complex over binary complexes even at higher concentrations.[9][10]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation or the productivity of the formed complex.[1]

Possible Cause Troubleshooting Suggestion Recommended Action
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1]Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[9]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[]Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[4][5]
Formation of a Non-productive Ternary Complex A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[11]

Problem 2: The degradation efficacy of my PROTAC is low, and I observe a pronounced hook effect.

This suggests that the formation of binary complexes is competing with the formation of the productive ternary complex, especially at higher concentrations.[7]

Possible Cause Troubleshooting Suggestion Recommended Action
Lack of Positive Cooperativity The linker may not be promoting favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[12]Redesign the linker to alter the relative orientation of the two proteins to foster positive cooperativity. This may involve changing the linker's length, rigidity, or attachment points.[4][12]
High Binary Binding Affinities If the binary affinities of the PROTAC for the target protein and the E3 ligase are very high, it can favor the formation of binary complexes.While seemingly counterintuitive, slightly weaker binary binders can sometimes lead to more efficient degradation by promoting the dynamic formation and dissociation of the ternary complex. Consider synthesizing PROTACs with moderately lower affinity warheads or E3 ligase ligands.

Quantitative Data on Linker Length and Degradation Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [13][14]

PROTACLinker Length (atoms)DC50 (µM)Dmax (%)
11 9< 50> 75
12 12< 50> 75
13 16< 50> 75
14 19> 50~50
15 21> 50< 25

Note: In a head-to-head comparison, the 16-atom linker (PROTAC 13) proved to be superior to the 12-atom linker (PROTAC 12) in inducing ER degradation over an extended time course.[13]

Table 2: Impact of PEG Linker Length on Target Protein Degradation [5]

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4 VHLPEG31595
BRD4 VHLPEG48>98
BRD4 VHLPEG52590
RIPK2 CRBNPEG2>1000<20
RIPK2 CRBNPEG412085
RIPK2 CRBNPEG635070

Experimental Protocols

Accurate assessment of the impact of linker length on PROTAC efficacy requires robust experimental assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC is capable of bringing the target protein and the E3 ligase together.

SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.[15]

Methodology:

  • Ligand Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.

  • Analyte Injection: Inject a pre-incubated mixture of the target protein and the PROTAC at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex.

BRET is a proximity-based assay that measures the interaction of two proteins in live cells.[16]

Methodology:

  • Construct Preparation: Create fusion constructs of the target protein with a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the E3 ligase with a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection: Co-transfect cells with the donor and acceptor constructs.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection: Add the substrate for the bioluminescent donor (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at the desired concentration.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination reaction to proceed.

  • Western Blotting: Stop the reaction and analyze the samples by Western blotting using an antibody specific for the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.

Cellular Degradation Assays

These assays quantify the extent of target protein degradation in a cellular context.

This is the most common method to measure the reduction in target protein levels.

Methodology:

  • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein and a loading control (e.g., actin or tubulin).

  • Densitometry: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_1 Linker Length Optimization Workflow Start Start: Design PROTAC Library with Varying Linker Lengths Assay1 Ternary Complex Formation Assay (e.g., SPR, BRET) Start->Assay1 Decision1 Ternary Complex Formation? Assay1->Decision1 Assay2 Cellular Degradation Assay (e.g., Western Blot) Decision1->Assay2 Yes Redesign Redesign Linker (Check for Steric Hindrance, Physicochemical Properties) Decision1->Redesign No Decision2 Significant Degradation? Assay2->Decision2 Optimize Further Optimization (Composition, Attachment Point) Decision2->Optimize Yes Decision2->Redesign No End End: Optimal Linker Identified Optimize->End Redesign->Start

Caption: A workflow for PROTAC linker length optimization.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Start No/Low Degradation Observed Check_Binary Good Binary Binding? Start->Check_Binary Check_Permeability Good Cell Permeability? Check_Binary->Check_Permeability Yes Redesign_PROTAC Redesign Warhead/E3 Ligand Check_Binary->Redesign_PROTAC No Check_Ternary Ternary Complex Forms? Check_Permeability->Check_Ternary Yes Modify_Composition Modify Linker Composition (Solubility, Rigidity) Check_Permeability->Modify_Composition No Check_Ubiquitination Target Ubiquitinated? Check_Ternary->Check_Ubiquitination Yes Vary_Length Vary Linker Length Check_Ternary->Vary_Length No Unproductive_Complex Non-productive Complex Geometry Check_Ubiquitination->Unproductive_Complex No Unproductive_Complex->Vary_Length

Caption: A decision tree for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the choice of a linker molecule is a critical determinant of the efficacy, stability, and overall performance of bioconjugates. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This guide provides an objective comparison of Acid-PEG5-mono-methyl ester with other commonly used PEG linkers, supported by a review of experimental data and detailed methodologies to inform the selection process for specific research and development needs.

Introduction to Heterobifunctional PEG Linkers

This compound is a heterobifunctional PEG linker, meaning it possesses two different reactive functional groups at its termini.[2] This dual functionality is crucial for the controlled and sequential conjugation of two distinct molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[] The PEG component, in this case, a chain of five ethylene (B1197577) glycol units, imparts several advantageous properties, including increased water solubility, reduced immunogenicity, and a longer circulation half-life of the final bioconjugate.[4][5]

The defining feature of this compound is its terminal carboxylic acid and a mono-methyl ester. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the methyl ester provides a more stable alternative to highly reactive esters like N-hydroxysuccinimide (NHS) esters, which are prone to hydrolysis.[6][7]

Comparative Performance of PEG Linkers

The selection of a PEG linker significantly impacts the key attributes of a bioconjugate. The following tables summarize quantitative data synthesized from various studies to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the presented data represents a consolidation of findings from multiple sources.

Table 1: Comparison of Physicochemical and Reactive Properties of Selected PEG5 Linkers

FeatureThis compoundNHS-PEG5-acidMaleimide-PEG5-acid
Reactive Towards Primary Amines (after activation)Primary AminesThiols
Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.57.2-9.06.5-7.5
Relative Stability of Reactive Group Methyl ester is relatively stableNHS ester is highly susceptible to hydrolysisMaleimide group can undergo hydrolysis at high pH
Conjugation Efficiency Moderate to high, dependent on activationGenerally high, but can be reduced by hydrolysisHigh
Resulting Linkage Stable amide bondStable amide bondStable thioether bond

Table 2: Impact of PEG Linker on Bioconjugate Properties (Illustrative Data)

ParameterShort PEG Chain (e.g., PEG5)Long PEG Chain (e.g., PEG24)Reference
In Vitro Cytotoxicity (IC50) of ADC Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)[8]
Plasma Clearance FasterSlower[9]
Drug-to-Antibody Ratio (DAR) Efficiency Can achieve high DARMay result in lower DAR[8]
In Vitro Stability in Plasma (% Intact ADC after 7 days) >85% (Linker Dependent)>90% (Linker Dependent)[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PEG linkers. Below are representative methodologies for key experiments.

Protocol 1: General Protein Conjugation with this compound

Objective: To conjugate this compound to a protein via its primary amine groups.

Materials:

  • Protein solution (e.g., monoclonal antibody) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate tube, add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated ester.

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, HPLC, or mass spectrometry).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Objective: To determine the average number of drug molecules conjugated to an antibody.

Materials:

  • PEGylated Antibody-Drug Conjugate (ADC) sample

  • HPLC system with a suitable column (e.g., hydrophobic interaction chromatography - HIC, or reversed-phase - RP)

  • Appropriate mobile phases for the chosen column

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the conjugated payload in plasma.

Materials:

  • PEGylated ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure intact ADC and released payload (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: At each time point, stop the reaction (e.g., by adding a precipitation agent like acetonitrile) and process the sample to separate the ADC from plasma proteins.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released drug-linker or payload.

  • Data Interpretation: Plot the percentage of intact ADC over time to determine the stability profile.

Protocol 4: Cell-Based Cytotoxicity Assay

Objective: To determine the in vitro potency of an ADC.[10]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action for a typical antibody-drug conjugate.

Experimental_Workflow_Conjugation Start Start ActivateLinker Activate this compound (with EDC and NHS) Start->ActivateLinker ProteinPrep Prepare Protein Solution Start->ProteinPrep Conjugation Conjugation Reaction ActivateLinker->Conjugation ProteinPrep->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., SEC) Quench->Purification Characterization Characterize Conjugate (HPLC, MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for protein conjugation with this compound.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates that profoundly influences their therapeutic potential. This compound offers a versatile platform for conjugating molecules to primary amines, with the methyl ester providing a more stable alternative to highly reactive NHS esters. The length of the PEG chain is a key parameter that must be optimized based on the specific application, balancing factors such as in vitro potency, plasma stability, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection and evaluation of PEG linkers for their drug development programs.

References

The PEG5 Advantage: A Comparative Guide to Acid-PEG5-mono-methyl ester in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Acid-PEG5-mono-methyl ester with other linkers in Proteolysis Targeting Chimera (PROTAC) design, supported by experimental data and detailed protocols.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency. Among the diverse array of linker options, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length like the 5-unit this compound, have emerged as a superior choice for optimizing PROTAC performance.

This guide provides an objective comparison of the advantages conferred by a PEG5 linker over other common alternatives, such as alkyl chains, supported by experimental data.

Key Advantages of PEG5 Linkers

PROTACs incorporating this compound and similar PEG-based linkers consistently demonstrate improved drug-like properties compared to their alkyl-based counterparts. The primary advantages lie in enhanced solubility, modulated cell permeability, and the facilitation of productive ternary complex formation.

  • Enhanced Aqueous Solubility: One of the most significant hurdles in PROTAC development is their often large, lipophilic nature, which leads to poor solubility.[1][2] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving interactions with aqueous environments.[3] This enhanced solubility is crucial for reliable in vitro assays, formulation, and achieving better pharmacokinetic profiles in vivo.[3]

  • Modulated Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can improve cell permeability through a "molecular chameleon" or "linker-dependent folding" effect.[1][3] The flexible PEG linker can fold to shield its polar surface area, creating a more compact, less polar conformation that is more conducive to crossing the lipophilic cell membrane.[3] This adaptability is a distinct advantage over more rigid alkyl linkers.[3]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG5 linker are instrumental in enabling the proper orientation and proximity between the target protein and the E3 ligase.[4] This facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] An improperly sized linker, whether too short or too long, can lead to steric hindrance or an unstable complex, respectively, thereby diminishing degradation efficacy.[3]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Property Comparison of Linker Types
PropertyPEG5 Linker (e.g., this compound)Alkyl Linker (e.g., C5 Alkyl Chain)Key Considerations
Aqueous Solubility Generally higher due to hydrophilic ether oxygens.[1]Generally lower, more hydrophobic.[2]Improved solubility is advantageous for formulation and bioavailability.[1]
Lipophilicity (cLogP) Lower cLogP values.Higher cLogP values.Lower lipophilicity often correlates with better "drug-like" properties.
Topological Polar Surface Area (TPSA) Higher TPSA.Lower TPSA.TPSA is a key factor in predicting cell permeability.
Metabolic Stability May be susceptible to oxidative metabolism.[2]Generally considered to have good metabolic stability.[1]Linker stability is crucial for maintaining PROTAC integrity in vivo.
Table 2: Performance Comparison of BRD4-Targeting PROTACs

This table presents data comparing a PROTAC with a Thalidomide-O-PEG5-Acid linker to one with an Alkyl C5 linker, both targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.

PROTAC CompoundOn-Target Degradation (BRD4)Off-Target Degradation (BRD2)Off-Target Degradation (BRD3)
Thalidomide-O-PEG5-Acid-BRD4 >90%<20%<15%
Alternative PROTAC (Alkyl C5 Linker) >80%~40%~35%

Data is illustrative and sourced from comparative guides.

The data indicates that the PEG5-linked PROTAC achieves more selective degradation of the primary target, BRD4, with significantly less degradation of off-target proteins BRD2 and BRD3 compared to the alkyl-linked version.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (e.g., with PEG5 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Influence Influence of Linker Properties on PROTAC Efficacy cluster_properties Physicochemical Properties cluster_biological Biological Activity Linker_Choice Linker Choice (e.g., this compound vs. Alkyl) Solubility Solubility Linker_Choice->Solubility Hydrophilicity Permeability Cell Permeability Linker_Choice->Permeability Flexibility, Polarity Stability Metabolic Stability Linker_Choice->Stability Composition Ternary_Formation Ternary Complex Formation & Stability Linker_Choice->Ternary_Formation Length, Flexibility Outcome Overall PROTAC Efficacy Solubility->Outcome Permeability->Outcome Stability->Outcome Degradation Protein Degradation (DC50, Dmax) Ternary_Formation->Degradation Selectivity Selectivity Ternary_Formation->Selectivity Degradation->Outcome Selectivity->Outcome

Caption: Logical flow of linker property influence.

Experimental_Workflow General Workflow for PROTAC Linker Evaluation Start Design & Synthesize PROTACs (PEG5 vs. Other Linkers) PhysChem Physicochemical Characterization (Solubility, cLogP) Start->PhysChem InVitro In Vitro Biochemical Assays (SPR, ITC for Ternary Complex) Start->InVitro Cellular Cell-Based Assays Start->Cellular End Select Optimal Linker PhysChem->End InVitro->End Degradation Protein Degradation (Western Blot, DC50/Dmax) Cellular->Degradation Permeability Permeability (Caco-2 Assay) Cellular->Permeability Selectivity Selectivity Profiling (Proteomics) Cellular->Selectivity Degradation->End Permeability->End Selectivity->End

Caption: Experimental workflow for linker evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the target protein level to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

This method determines the thermodynamic solubility of a PROTAC.

  • Sample Preparation: Add an excess amount of the solid PROTAC compound to a known volume of a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the PROTAC in the clear, saturated supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.

Protocol 3: Cell Permeability Assessment (Caco-2 Assay)

This assay models the intestinal barrier to predict in vivo drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer.

  • Assay Initiation: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the PROTAC compound to the apical (A) compartment.

  • Sampling: At various time points, collect samples from the basolateral (B) compartment.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. A bidirectional assay (measuring A-to-B and B-to-A transport) can also be performed to determine the efflux ratio.

Protocol 4: Ternary Complex Characterization (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

  • Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: To determine the affinity of the PROTAC for the E3 ligase (KD1), inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.

  • Ternary Complex Analysis: To measure the affinity of the target protein to the PROTAC-E3 ligase complex (KD,ternary), inject a constant, saturating concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α) can be calculated as α = KD1 / KD,ternary, where a value greater than 1 indicates positive cooperativity.

Conclusion

The selection of the linker is a pivotal decision in the design of a successful PROTAC. The evidence strongly suggests that PEG-based linkers, such as this compound, offer significant advantages over simple alkyl chains. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a stable and selective ternary complex makes them a superior choice for developing PROTACs with improved potency, selectivity, and overall drug-like properties. A systematic and empirical approach to optimizing linker architecture, guided by the quantitative assays outlined in this guide, is essential for the rational design of next-generation protein degraders.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and overall efficacy. Polyethylene glycol (PEG) linkers are frequently incorporated into ADC design to modulate these properties. This guide provides an objective comparison of the performance of different length PEG linkers in ADCs, supported by experimental data, to inform rational drug design and development.

Quantitative Performance Comparison

The length of the PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize key performance metrics for ADCs functionalized with PEG linkers of varying lengths, based on data from multiple studies.

Table 1: In Vitro Performance Metrics

ParameterShort PEGs (e.g., PEG2, PEG4)Intermediate PEGs (e.g., PEG8, PEG12)Long PEGs (e.g., PEG24 and larger)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Can achieve higher drug loading in some cases.Often show high drug loading efficiencies.May result in lower drug loading.Intermediate PEG lengths have demonstrated high drug loading efficiencies (DAR ~3.7-5.0), while both shorter and longer PEGs have in some cases resulted in lower loading (DAR ~2.5-3.0).[1] The specific chemistry and payload also play a significant role.
In Vitro Cytotoxicity (IC50) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.[1]Can exhibit a reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. One study showed a 4.5-fold reduction in cytotoxicity with a 4 kDa PEG linker and a 22-fold reduction with a 10 kDa linker.[1][2][3]
Stability & Aggregation May have a higher tendency for aggregation with hydrophobic payloads.Improved stability and reduced aggregation compared to non-PEGylated or short-chain PEG ADCs.Offers significant protection against aggregation and proteolysis.Longer PEG chains enhance hydrophilicity, which is beneficial for hydrophobic molecules, reducing aggregation and improving stability in aqueous solutions.

Table 2: In Vivo Performance Metrics

ParameterShort PEGs (e.g., PEG2, PEG4)Intermediate PEGs (e.g., PEG8, PEG12)Long PEGs (e.g., PEG24 and larger)Key Findings & References
Plasma Clearance Higher clearance rates.Lower plasma clearances.Significantly lower plasma clearances.Increasing PEG chain length leads to lower plasma clearances.[4] ADCs with PEGs smaller than PEG8 showed rapid clearance.[5]
Plasma & Tumor Exposure (AUC) Lower plasma and tumor exposures.Significantly higher plasma and tumor exposures.Highest plasma and tumor exposures.Increasing PEG chain length in the linker leads to increased plasma and tumor exposures.[4] An ADC with a mPEG24 moiety demonstrated a prolonged half-life.[6][7]
Tumor Efficacy (% Tumor Weight Reduction) 35-45% decrease in tumor weights.75-85% reduction in tumor weights.75-85% reduction in tumor weights.ADCs with 8, 12, and 24 PEG units in the linker provided significantly higher tumor weight reduction compared to those with 2 and 4 PEG units.[4]
Tolerability Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[5]Improved tolerability.Enhanced animal tolerability.[6][7]Longer PEG chains can contribute to improved safety profiles.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Protocol:

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugation is through cysteine residues, partially reduce the antibody using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Linker-Payload Activation: Activate the PEG linker-payload construct. For example, if using a maleimide-functionalized linker for cysteine conjugation, ensure the maleimide (B117702) group is reactive.

  • Conjugation: Mix the prepared antibody with the activated linker-payload at a specific molar ratio. Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period.

  • Purification: Remove unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization (DAR Determination by HIC-HPLC):

    • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC.

    • Method:

      • Use a HIC column (e.g., Butyl-NPR).

      • Establish a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to a low salt buffer).

      • Inject the purified ADC. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will elute at different retention times.

      • Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.[8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths on a target cancer cell line.

Protocol:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2][10]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[2][4]

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][4][6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve.[2]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of ADCs with different PEG linkers in a mouse xenograft model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).[11][12]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different PEG linkers).[1][11]

  • ADC Administration: Administer the ADCs to the mice, typically via intravenous (IV) injection, at a specified dose and schedule (e.g., once or twice a week).[11][13]

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly throughout the study. Body weight is an indicator of systemic toxicity.[11]

  • Endpoint: Terminate the study when tumors in the control group reach a maximum allowed size or at a predetermined time point. Euthanize the mice and excise the tumors for final weight measurement.[11][13]

  • Data Analysis: Compare the tumor growth inhibition and final tumor weights between the different treatment groups to assess the in vivo efficacy of each ADC.

Visualizations

To better illustrate the principles discussed, the following diagrams have been generated.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PEG_Lengths Varying PEG Linker Lengths (n) Antibody { Antibody (mAb) | Targets tumor antigen} PEG_Linker PEG Linker (CH₂CH₂O)n Modulates properties Antibody:f0->PEG_Linker:f0 Payload { Cytotoxic Payload |  Induces cell death} PEG_Linker:f0->Payload:f0 PEG4 PEG4 (n=4) PEG8 PEG8 (n=8) PEG24 PEG24 (n=24)

Caption: General structure of an ADC with a variable-length PEG linker.

PEG_Influence cluster_linker PEG Linker Length cluster_properties Physicochemical Properties cluster_performance ADC Performance Short Shorter PEG (e.g., PEG4) Hydrophilicity Hydrophilicity (Solubility) Short->Hydrophilicity Less Steric_Hindrance Steric Hindrance Short->Steric_Hindrance Less Long Longer PEG (e.g., PEG24) Long->Hydrophilicity More Long->Steric_Hindrance More PK Improved PK (Longer Half-life) Hydrophilicity->PK Improves Stability Stability (Reduced Aggregation) Hydrophilicity->Stability Improves Cytotoxicity In Vitro Cytotoxicity Steric_Hindrance->Cytotoxicity May Decrease Efficacy In Vivo Efficacy PK->Efficacy Enhances Stability->Efficacy Enhances

Caption: Influence of PEG linker length on ADC properties and performance.

ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis with Varying PEG Linkers Purification Purification (SEC) Synthesis->Purification DAR DAR Determination (HIC) Purification->DAR Cytotoxicity Cytotoxicity Assay (IC50) DAR->Cytotoxicity PK_Study Pharmacokinetics Study Cytotoxicity->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their in vitro and in vivo performance. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance hydrophilicity, reduce aggregation, and improve pharmacokinetic profiles, leading to greater in vivo efficacy. An optimal PEG linker length often represents a balance between enhancing stability and solubility without compromising biological activity. The data presented in this guide underscores the importance of systematically evaluating a range of PEG linker lengths to identify the optimal candidate for a given antibody-payload combination.

References

The Impact of PEGylation on Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective drug delivery systems is paramount. Heterobifunctional linkers, such as Acid-PEG5-mono-methyl ester, play a crucial role in the development of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of the efficacy of PEGylated drug conjugates, supported by experimental data, to inform the rational design of next-generation therapeutics.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in drug conjugates offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[1] The length of the PEG chain is a critical parameter that can significantly influence the biological activity and stability of these complex bioconjugates.[1]

Efficacy of PEGylated Conjugates: A Head-to-Head Comparison

Cell LineReceptor StatusConjugate w/o PEG (IC50 in nM)Conjugate w/ 4 kDa PEG (IC50 in nM)Conjugate w/ 10 kDa PEG (IC50 in nM)
NCI-N87 HER2-positive4.931.9111.3
BT-474 HER2-positive3.726.283.5
MCF-7 HER2-low>1000>1000>1000
PC-3 HER2-negative>1000>1000>1000

Data adapted from a study on affibody-drug conjugates, which demonstrates the principle of how PEG linker length can influence in vitro cytotoxicity.[2]

The data reveals that for HER2-positive cell lines, an increase in the PEG chain length leads to a higher IC50 value, indicating a decrease in in vitro cytotoxicity.[2] For instance, in NCI-N87 cells, the conjugate with a 10 kDa PEG linker is approximately 22.5-fold less cytotoxic than the conjugate without a PEG linker.[2] However, it is crucial to note that this reduced in vitro potency can be offset by significantly improved pharmacokinetics in vivo, leading to enhanced overall anti-tumor efficacy.[2] All conjugates demonstrated high selectivity for HER2-expressing cells, with negligible cytotoxicity in HER2-low and HER2-negative cell lines.[2]

Experimental Protocols

The evaluation of PEGylated drug conjugates typically involves a series of in vitro assays to determine their efficacy and selectivity. Below are generalized protocols for key experiments.

Cell Culture

Cancer cell lines representing a spectrum of target antigen expression (e.g., HER2-positive, HER2-low, and HER2-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the drug conjugates, the unconjugated drug, and a vehicle control.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the data to a four-parameter variable slope model.

Cellular Uptake and Internalization
  • Fluorescent Labeling: The drug conjugate is labeled with a fluorescent dye.

  • Cell Treatment: Target cells are incubated with the fluorescently labeled conjugate for various time points.

  • Microscopy: Cellular uptake and subcellular localization are visualized using fluorescence microscopy or confocal microscopy.

  • Flow Cytometry: Quantification of cellular uptake can be performed by flow cytometry, which measures the fluorescence intensity of individual cells.

Visualizing the Mechanisms

To better understand the processes involved in the action of PEGylated drug conjugates, the following diagrams illustrate a generalized experimental workflow and a typical cellular uptake pathway for an antibody-drug conjugate.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation CellCulture Cell Culture (Target & Control Lines) Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Uptake Cellular Uptake Assay CellCulture->Uptake IC50 IC50 Determination Cytotoxicity->IC50 Selectivity Selectivity Assessment Uptake->Selectivity Conjugation->CellCulture

Caption: A generalized workflow for the synthesis and in vitro evaluation of drug conjugates.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Drug Lysosome->ReleasedDrug 4. Drug Release Target Intracellular Target (e.g., DNA, Tubulin) ReleasedDrug->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: The cellular uptake and mechanism of action for a typical antibody-drug conjugate.

References

A Head-to-Head Comparison: Cost-Benefit Analysis of Acid-PEG5-mono-methyl Ester in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that significantly impacts experimental outcomes, timelines, and budgets. Among the vast array of bioconjugation linkers, polyethylene (B3416737) glycol (PEG) derivatives are workhorses for improving the solubility, stability, and pharmacokinetic properties of molecules. This guide provides a comprehensive cost-benefit analysis of Acid-PEG5-mono-methyl ester, a heterobifunctional linker, comparing its performance and cost-effectiveness against common alternatives.

This analysis is supported by a compilation of experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Performance and Cost Comparison of Amine-Reactive PEG Linkers

The choice of a PEGylation reagent for modifying primary amines, such as those on lysine (B10760008) residues of proteins, often comes down to a trade-off between convenience, reaction efficiency, and cost. This compound requires a two-step activation and conjugation process, while alternatives like N-hydroxysuccinimide (NHS) esters offer a more direct, one-step approach.

FeatureThis compoundmPEG5-NHS estermPEG5-Succinimidyl Carboxymethyl (SCM) estermPEG5-Nitrophenyl carbonate (NPC)mPEG5-Aldehyde
Reaction Type Two-step (activation with EDC/NHS, then conjugation)One-step direct conjugationOne-step direct conjugationOne-step direct conjugationReductive amination
Reactive Group Carboxylic acid (requires activation)N-hydroxysuccinimide esterSuccinimidyl carboxymethyl esterNitrophenyl carbonateAldehyde
Resulting Linkage Stable amide bondStable amide bondStable amide bondStable urethane (B1682113) bondSecondary amine bond
Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.5[1]7.0-8.5[2][3]7.0-8.0Alkaline5.0-8.0[4]
Reaction Time Activation: 15-30 min; Conjugation: 2h to overnight[1]30-60 minutes to 2 hours[1][5]Variable, typically 1-2 hoursVariable, often slower than NHS estersSeveral hours to overnight
Relative Stability of Reagent High (Carboxylic acid is stable)[1]Moisture-sensitive, prone to hydrolysis[1][5]More stable to hydrolysis than standard NHS estersGenerally more stable than NHS estersRelatively stable
Byproducts N-acylurea (from EDC), hydrolyzed NHS ester[1]N-hydroxysuccinimide (NHS)N-hydroxysuccinimide (NHS)p-nitrophenol (can be used for reaction monitoring)[6]Water
Reported Efficiency Variable, dependent on activation step (~45% activation, ~70% amidation in one study)[1]High, can be near-quantitative (>75% isolated yield in one study)[1]Generally highEfficientGood, but can require optimization
Cost Estimate (per 100 mg) ~$150 - $396[6][]~$180 - $815[1][2]Varies by supplierVaries by supplierVaries by supplier

Key Considerations for Researchers

This compound offers versatility as the carboxylic acid can be used for various conjugation chemistries. However, the two-step activation process requires careful optimization to maximize efficiency and minimize side reactions, such as the formation of N-acylurea byproducts. The stability of the carboxylic acid group makes it a good option for long-term storage.

mPEG5-NHS esters are a popular choice due to their high reactivity and the simplicity of a one-step conjugation protocol. This can lead to higher and more reproducible yields. However, NHS esters are susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH. Therefore, these reagents should be used fresh and in appropriate buffers.

mPEG5-SCM esters provide a more stable alternative to traditional NHS esters, with a longer hydrolysis half-life, which can be advantageous in certain applications.

mPEG5-Nitrophenyl carbonates (NPC) form a stable urethane linkage and have the added benefit of releasing p-nitrophenol as a byproduct, which can be monitored spectrophotometrically to track the progress of the reaction.

mPEG5-Aldehyde reacts with amines via reductive amination to form a stable secondary amine linkage. This method can offer high selectivity for the N-terminal amine of a protein under controlled pH conditions.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation using this compound with EDC/NHS Chemistry

This protocol outlines the general steps for conjugating this compound to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Antibody Preparation:

    • Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation:

    • Add the activated this compound solution to the antibody solution. A 20-fold molar excess of the PEG linker to the antibody is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: One-Step Protein Conjugation using mPEG5-NHS ester

This protocol describes a direct conjugation method for labeling a protein with an NHS-activated PEG linker.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • mPEG5-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the mPEG5-NHS ester to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the mPEG5-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). Do not store the stock solution as the NHS ester is prone to hydrolysis.[5]

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add a calculated amount of the mPEG5-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the PEGylated protein from excess reagents using a desalting column or dialysis.

Visualizing the Workflows

To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict common experimental workflows.

PROTAC_Synthesis cluster_activation Activation Step cluster_conjugation Conjugation Step Acid-PEG5-Me This compound Activated_PEG Activated PEG-NHS ester Acid-PEG5-Me->Activated_PEG 15-30 min RT EDC_NHS EDC, NHS in DMF/DCM EDC_NHS->Activated_PEG POI_Ligand Protein of Interest (POI) Ligand with amine group PROTAC_Intermediate POI Ligand-PEG-Me Activated_PEG->PROTAC_Intermediate + POI Ligand 2-12h, RT E3_Ligase_Ligand E3 Ligase Ligand (e.g., with a hydroxyl group for esterification) Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC + E3 Ligase Ligand Hydrolysis Hydrolysis of methyl ester Hydrolysis->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Conjugation Process Antibody Monoclonal Antibody (mAb) in PBS Activation 1. Activation of PEG linker (EDC/NHS, pH 4.5-6.0) Acid_PEG_Me This compound Acid_PEG_Me->Activation Drug Cytotoxic Drug with reactive group Drug_Coupling 4. Drug Coupling to other end of PEG Drug->Drug_Coupling Conjugation_mAb 2. Conjugation to mAb Lysines (pH 7.2-8.5) Activation->Conjugation_mAb Purification1 3. Purification (Size Exclusion Chromatography) Conjugation_mAb->Purification1 Purification1->Drug_Coupling Purification2 5. Final Purification Drug_Coupling->Purification2 Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Step-wise workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The choice between this compound and its alternatives is application-dependent. For routine bioconjugation where high efficiency and simplicity are paramount, pre-activated linkers like mPEG5-NHS esters may be the more cost-effective choice despite a potentially higher initial purchase price, due to savings in time and potentially higher yields. However, for researchers requiring greater flexibility in their conjugation strategy or for multi-step syntheses where the stability of the linker is critical during intermediate steps, the versatility and stability of this compound make it a valuable tool. By carefully considering the experimental requirements and the comparative data presented, researchers can select the optimal PEGylation reagent to advance their scientific goals.

References

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Acid-PEG5-mono-methyl ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Crosslinker for Bioconjugation

The covalent linkage of biomolecules is a cornerstone of numerous applications in research and drug development, from the creation of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. The choice of crosslinker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of the resulting conjugate. This guide provides a detailed, objective comparison of Acid-PEG5-mono-methyl ester, a popular PEGylated crosslinker, with other widely used alternatives, including the non-PEGylated crosslinker SMCC and the "zero-length" crosslinker EDC. This comparison is supported by experimental data and detailed methodologies to empower researchers to make informed decisions for their specific applications.

Executive Summary

This compound offers significant advantages in terms of increased hydrophilicity and stability of the final conjugate due to its polyethylene (B3416737) glycol (PEG) spacer. This often translates to improved pharmacokinetics and reduced immunogenicity in therapeutic applications. However, the selection of the optimal crosslinker is context-dependent. For applications where a short, rigid spacer is required and hydrophilicity is not a primary concern, traditional crosslinkers like SMCC may be suitable. For direct conjugation without introducing a spacer arm, zero-length crosslinkers like EDC are the preferred choice. This guide will delve into the chemical properties, performance metrics, and experimental considerations for each of these crosslinkers to provide a comprehensive framework for selection.

Chemical Properties and Mechanism of Action

This compound is a heterobifunctional crosslinker. One end features a carboxylic acid that can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). The other end is a chemically inert mono-methyl ether. The key feature of this crosslinker is the PEG5 spacer, which imparts hydrophilicity to the conjugated molecule.[1]

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional crosslinker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group. Its rigid cyclohexane-containing spacer arm offers stability to the maleimide group.[2]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxylic acid and a primary amine without being incorporated into the final product. It is often used in conjunction with NHS to increase coupling efficiency.[3]

Performance Comparison

The choice of crosslinker significantly impacts the physicochemical properties and in vivo behavior of the resulting bioconjugate. The following tables summarize key performance parameters based on available experimental data.

Table 1: General Performance Characteristics

Performance ParameterThis compound (activated)SMCCEDC/NHSKey Considerations & Supporting Data
Hydrophilicity of Conjugate HighLowNo change (zero-length)PEG linkers increase the hydrophilicity of ADCs, which can improve solubility and reduce aggregation.[4] Hydrophobic Interaction Chromatography (HIC) can be used to assess the hydrophobicity of the resulting conjugate.[3][5]
In Vivo Stability HighModerateHigh (amide bond)The amide bond formed by NHS esters is highly stable. The thioether bond from maleimides can be susceptible to retro-Michael addition, leading to deconjugation.[6] PEGylation can shield the conjugate from proteases and reduce clearance.[]
Tendency for Aggregation LowHigh (with hydrophobic payloads)Dependent on conjugated moleculesThe hydrophilic PEG chain creates a hydration shell around the payload, masking its hydrophobicity and reducing the propensity for aggregation.[]
Immunogenicity LowModerateLowPEGylation can shield antigenic epitopes on the payload or linker, potentially reducing the immunogenicity of the conjugate.[]
Reaction Efficiency HighHighVariableReaction efficiency for NHS esters is generally high but can be affected by hydrolysis. EDC/NHS efficiency is dependent on reaction conditions.[2][8]

Table 2: Chemical and Physical Properties

PropertyThis compoundSMCCEDC
Reactive Groups Carboxylic acid (activatable to NHS ester)NHS ester, MaleimideCarbodiimide
Target Functional Groups Primary amines (after activation)Primary amines, SulfhydrylsCarboxylic acids, Primary amines
Spacer Arm Length ~26.9 Å8.3 Å0 Å (zero-length)
Cleavability Non-cleavableNon-cleavableNon-cleavable
Water Solubility HighLow (soluble in organic solvents)High

Experimental Protocols

Accurate and reproducible conjugation is key to generating effective bioconjugates. Below are detailed protocols for the use of each crosslinker.

Protocol 1: Two-Step Amine Conjugation using this compound

This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by reaction with a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., antibody at 1-10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid-PEG:EDC:NHS). b. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Modification: a. Dissolve the amine-containing molecule in Conjugation Buffer. b. Add the activated Acid-PEG5-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10%. A 10- to 20-fold molar excess of the crosslinker to the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS.

  • Quenching (Optional): a. The reaction can be quenched by adding Quenching Buffer to a final concentration of 20-50 mM.

Protocol 2: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein.

Materials:

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Activation of Amine-Containing Protein: a. Dissolve Protein-NH2 in Conjugation Buffer. b. Dissolve SMCC in DMF or DMSO to a concentration of ~10 mM. c. Add the SMCC solution to the protein solution at a 10- to 20-fold molar excess. d. Incubate for 30-60 minutes at room temperature. e. Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Sulfhydryl-Containing Protein: a. Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. b. Incubate for 1-2 hours at room temperature.

  • Purification: a. The final conjugate can be purified from unreacted proteins by size exclusion chromatography (SEC).

Protocol 3: "Zero-Length" Crosslinking using EDC and NHS

This protocol describes the direct conjugation of a carboxylate-containing molecule to an amine-containing molecule.

Materials:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Carboxylate-containing molecule

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

Procedure:

  • Activation of Carboxylate-Containing Molecule: a. Dissolve the carboxylate-containing molecule in Activation Buffer. b. Add EDC and NHS to the solution. A common molar ratio is 1:2:2 (carboxylate:EDC:NHS). c. Incubate for 15 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule: a. Add the amine-containing molecule to the activated solution. The pH can be raised to 7.2-7.5 with Conjugation Buffer to facilitate the reaction. b. Incubate for 2 hours at room temperature.

  • Quenching: a. Quench the reaction by adding Quenching Buffer.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways where bioconjugates created with these crosslinkers are often employed, such as in the development of ADCs targeting cancer cells.

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K HER2 HER2 EGF EGF EGF->EGFR Binds ADC Antibody-Drug Conjugate ADC->HER2 Targets Payload Payload ADC->Payload Releases Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Figure 1: EGFR and HER2 Signaling Pathways Targeted by ADCs

This diagram illustrates how ligands like EGF can activate the EGFR signaling cascade, leading to cell proliferation. It also shows how an antibody-drug conjugate (ADC) can target the HER2 receptor, a common strategy in cancer therapy, to deliver a cytotoxic payload and induce apoptosis.[9][10] Crosslinkers are fundamental in attaching the payload to the antibody in ADCs.

Experimental Workflow Diagrams

The following diagrams illustrate common experimental workflows involving crosslinkers.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody (Amine Groups) Conjugation Conjugation Reaction Antibody->Conjugation Crosslinker Crosslinker (e.g., Activated Acid-PEG5) Crosslinker->Conjugation Payload Cytotoxic Payload (Thiol Group) Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR DAR Determination (HIC, MS) ADC->DAR Stability Stability Assay (Serum Incubation) ADC->Stability Binding Antigen Binding (ELISA, SPR) ADC->Binding InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Figure 2: General Workflow for Antibody-Drug Conjugate (ADC) Development

This workflow outlines the key steps in the development of an ADC, from the initial conjugation of the antibody, crosslinker, and payload to the final in vitro and in vivo evaluation of the conjugate's efficacy. Each step requires careful optimization and characterization.

XLMS_Workflow cluster_crosslinking Crosslinking cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry Analysis ProteinComplex Protein Complex CrosslinkedComplex Crosslinked Complex ProteinComplex->CrosslinkedComplex Crosslinker Crosslinker Crosslinker->CrosslinkedComplex Digestion Enzymatic Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion CrosslinkedPeptides Crosslinked Peptides Digestion->CrosslinkedPeptides LCMS LC-MS/MS Analysis CrosslinkedPeptides->LCMS DataAnalysis Data Analysis (Software) LCMS->DataAnalysis InteractionMap Protein Interaction Map DataAnalysis->InteractionMap

Figure 3: Experimental Workflow for Crosslinking-Mass Spectrometry (XL-MS)

This diagram illustrates the general workflow for studying protein-protein interactions using crosslinking-mass spectrometry (XL-MS).[11][12] A protein complex is treated with a crosslinker, digested into peptides, and then analyzed by mass spectrometry to identify the crosslinked peptides, providing information on the spatial arrangement of the proteins within the complex.

Conclusion

The selection of a crosslinker is a critical step in the design of bioconjugates with optimal performance characteristics. This compound, with its hydrophilic PEG spacer, offers significant advantages in improving the solubility, stability, and pharmacokinetic profile of conjugates, making it an excellent choice for therapeutic applications such as ADC development. However, for applications where these properties are less critical, or where a different spacer length or reactivity is desired, other crosslinkers such as SMCC or EDC may be more appropriate. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal crosslinking strategy to meet the specific demands of their research and development goals.

References

A Researcher's Guide to Validating the Conjugation Efficiency of Acid-PEG5-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. By increasing a molecule's size, PEGylation can significantly improve its stability, solubility, and circulation half-life, while reducing immunogenicity.[1]

This guide provides a comprehensive comparison of Acid-PEG5-mono-methyl ester, a linear PEGylation reagent, with other common alternatives. We will delve into the chemistry of conjugation, present supporting data for performance comparison, provide detailed experimental protocols, and visualize key processes to aid in the selection of an optimal PEGylation strategy.

Understanding the Reagents: A Comparative Overview

The choice of PEGylation reagent is critical and depends on the target molecule, the desired degree of modification, and the available functional groups. This compound belongs to a class of reagents that require activation before they can react with their target, typically a primary amine on a protein or peptide.

This compound is a heterobifunctional linker possessing a carboxylic acid at one end and a stable methyl ester at the other.[2][3] The carboxylic acid group is the reactive handle for conjugation. It must first be activated to form a more reactive species that can then readily form a stable amide bond with a primary amine (e.g., on a lysine (B10760008) residue of a protein).[4]

Alternative PEGylation Reagents come in various forms, each with distinct advantages:

  • Pre-activated Esters (e.g., NHS-PEG, PFP-PEG): These reagents have a pre-activated functional group, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester.[5][6] This simplifies the conjugation process to a single step. PFP esters are noted to be less susceptible to hydrolysis in aqueous solutions compared to NHS esters, which can lead to more efficient reactions.[5][6][7][8]

  • Branched PEGs: These reagents have a branched structure, which can offer a greater hydrodynamic volume compared to a linear PEG of the same molecular weight. This can sometimes lead to improved in vivo circulation times.

  • Thiol-reactive PEGs (e.g., Maleimide-PEG): These are designed to specifically react with free sulfhydryl groups on cysteine residues, offering more site-specific conjugation.

  • Click Chemistry PEGs (e.g., Azide-PEG, Alkyne-PEG): These reagents utilize bioorthogonal click chemistry for highly specific and efficient conjugation under mild conditions.[9]

Performance Comparison: A Quantitative Look at Conjugation Efficiency

The efficiency of a PEGylation reaction is a key consideration. It is often assessed by the degree of PEGylation (the number of PEG molecules per protein) and the overall yield of the conjugated product. While direct head-to-head data for this compound is not always publicly available in a comparative format, we can infer performance from the efficiency of the activation chemistry.

The two-step process for Acid-PEG reagents (activation followed by conjugation) can be highly efficient, but requires careful optimization of reaction conditions. In contrast, pre-activated reagents like NHS- or PFP-esters offer a more streamlined, one-step process.

Here is a summary of expected performance based on the activation chemistry:

FeatureAcid-PEG-mono-methyl ester (with EDC/NHS activation)NHS-Activated PEG LinkerPFP-Activated PEG Linker
Reaction Type Two-step, one-pot reaction (activation and conjugation)[10]One-step direct conjugation[10]One-step direct conjugation[5]
Reaction with Amines Indirect: Requires in situ activation of the carboxylic acid[10]Direct: NHS ester reacts directly with primary amines[10]Direct: PFP ester reacts directly with primary and secondary amines[5][6][7][8]
Typical Yield Can be high but is highly dependent on optimization of the activation step.Generally high, can be near-quantitative (>75%) under optimal conditions.[10]Often reported to be more efficient than NHS esters due to lower susceptibility to hydrolysis.[5][6][7][8]
Key Advantage Versatility; the carboxylic acid can be used for other conjugation chemistries.[10]Simplicity and a long history of successful use.[10]Higher stability in aqueous solutions, leading to potentially more efficient reactions.[5][6]
Considerations Potential for side reactions during the activation step; requires careful optimization.[10]Susceptible to hydrolysis, which competes with the conjugation reaction.[10]More hydrophobic than NHS esters, which may require the use of co-solvents.[6][7][8]

Experimental Protocols: A Step-by-Step Guide

Here are detailed protocols for the conjugation of this compound and for the analysis of the resulting conjugate.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS to equilibrate to room temperature before opening to prevent moisture contamination.[11][12]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in an appropriate buffer or anhydrous solvent immediately before use.

  • Activation of this compound:

    • In a reaction tube, combine this compound with EDC and NHS in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0). A molar excess of EDC and NHS over the PEG reagent is recommended (e.g., 2-10 fold for EDC, 2-5 fold for NHS).[12]

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[12]

  • Conjugation to the Protein:

    • Immediately add the activated PEG solution to the protein solution. The pH of the final reaction mixture should be adjusted to 7.2-8.0 to facilitate the reaction with primary amines.[12]

    • The molar ratio of the activated PEG linker to the protein should be optimized for the desired degree of PEGylation. A 10-20 fold molar excess of the linker is a common starting point.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

A simple, semi-quantitative method to visualize the result of the PEGylation reaction is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Procedure:

  • Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band or a smear at a higher molecular weight. The increase in apparent molecular weight is indicative of successful PEGylation.

Protocol 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the extent of PEGylation.

Procedure:

  • Method: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can be used. SEC separates molecules based on their hydrodynamic radius, so PEGylated proteins will elute earlier than their un-PEGylated counterparts.

  • Analysis:

    • Inject the purified conjugate onto an appropriate HPLC column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • The chromatogram will show peaks corresponding to the un-PEGylated protein and the various PEGylated species (mono-, di-, tri-PEGylated, etc.).

    • The percentage of conjugation can be determined by integrating the peak areas of the un-PEGylated and PEGylated protein species.

Visualizing the Process: Diagrams for Clarity

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation (Activated PEG + Protein) prep_protein->conjugation prep_peg Prepare Acid-PEG5- mono-methyl ester (in DMSO/DMF) activation Activation (Acid-PEG + EDC/NHS) prep_peg->activation prep_activators Prepare EDC/NHS (Freshly made) prep_activators->activation activation->conjugation Immediate addition quenching Quenching (Add Tris or Hydroxylamine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis of Conjugate (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for protein conjugation with this compound.

conjugation_chemistry cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation acid_peg This compound (R-COOH) activated_peg NHS-activated PEG (R-CO-NHS) acid_peg->activated_peg EDC/NHS pH 4.5-6.0 edc_nhs EDC + NHS pegylated_protein PEGylated Protein (Protein-NH-CO-R) activated_peg->pegylated_protein protein Protein with Primary Amine (Protein-NH2) protein->pegylated_protein pH 7.2-8.0

Caption: Two-step reaction chemistry for EDC/NHS-mediated PEGylation.

logical_determination cluster_peaks Chromatogram Peaks start PEGylation Reaction Mixture separation Separation of Components (e.g., by HPLC-SEC) start->separation peak_unconjugated Peak Area of Unconjugated Protein separation->peak_unconjugated peak_conjugated Peak Area of PEGylated Protein separation->peak_conjugated quantification Quantification of Species (UV Absorbance at 280 nm) calculation Calculation of Efficiency quantification->calculation Compare Peak Areas peak_unconjugated->quantification peak_conjugated->quantification

Caption: Logical workflow for determining conjugation efficiency via HPLC.

Conclusion

Validating the conjugation efficiency of this compound requires a systematic approach that begins with understanding the two-step activation and conjugation chemistry. While this reagent offers versatility, its performance is intrinsically linked to the careful optimization of the reaction conditions. For applications where a simpler, one-step protocol is desired, pre-activated reagents such as NHS- or PFP-esters present a robust alternative, with PFP-esters offering enhanced stability against hydrolysis. By employing the detailed protocols and analytical methods outlined in this guide, researchers can confidently assess the efficiency of their PEGylation reactions and make informed decisions in the development of novel biotherapeutics.

References

The Tale of Two Linkers: A Comparative Guide to PROTAC Design Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis-Targeting Chimera (PROTAC) hinges on the intricate dance between its three core components: a ligand for the protein of interest, a recruiter for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them. This guide delves into a critical aspect of PROTAC design—the choice of linker—by comparing the trailblazing clinical successes of rigid-linker PROTACs against the versatile utility of their flexible, PEG-based counterparts.

While flexible linkers like polyethylene (B3416737) glycol (PEG) are widely used in PROTAC research for their ability to enhance solubility and provide conformational freedom, the most clinically advanced PROTACs to date, Arvinas' bavdegalutamide (B8270050) (ARV-110) and vepdegestrant (ARV-471), have achieved success with a different approach: a short, rigid linker.[1] This guide will present case studies of these pioneering molecules and compare their performance with preclinical PROTACs that utilize PEG-based linkers, offering researchers and drug developers valuable insights into the nuanced role of the linker in achieving potent and selective protein degradation.

Case Study 1: The Power of Rigidity - ARV-110 and ARV-471

Bavdegalutamide (ARV-110) and vepdegestrant (ARV-471) represent milestones in the translation of PROTAC technology from concept to clinical reality. Both molecules employ a short, rigid piperidine-piperazine linker, a design choice that proved critical for optimizing the geometry of the ternary complex for their respective targets.[2]

  • Bavdegalutamide (ARV-110): An orally bioavailable PROTAC targeting the Androgen Receptor (AR), a key driver of prostate cancer.[2][3] ARV-110 has shown the ability to degrade both wild-type and mutated AR, addressing a common mechanism of resistance to standard anti-androgen therapies.[4][5]

  • Vepdegestrant (ARV-471): An oral PROTAC designed to degrade the Estrogen Receptor (ER), a validated target in ER-positive breast cancer.[6][7] Preclinical studies demonstrated its superiority over the standard-of-care agent fulvestrant (B1683766) in degrading ER and inhibiting tumor growth.[8]

The success of these molecules underscores that for certain target-E3 ligase pairs, a constrained linker can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and degradation efficiency.

Case Study 2: The Flexibility Advantage - PEG-based PROTACs in Preclinical Research

PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, which can improve the solubility and permeability of often-hydrophobic PROTAC molecules.[9][10][11] The length of the PEG chain is a critical parameter that can be systematically varied to optimize degradation efficacy.[9]

  • MZ1: A well-characterized preclinical PROTAC that targets BET bromodomain proteins, particularly BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[12][13] It utilizes a 3-unit PEG linker to connect the BET inhibitor JQ1 to a VHL ligand.[12][14] The flexibility of this linker is thought to be crucial for forming the productive ternary complex that leads to selective BRD4 degradation.[15]

  • dBET1: Another BET-targeting PROTAC, dBET1, links the same BET inhibitor, (+)-JQ1, to a ligand for the Cereblon (CRBN) E3 ligase.[16][17] Its design has also proven effective in preclinical models for inducing apoptosis and delaying tumor growth in hematological malignancies.[4]

These examples highlight how flexible linkers can be instrumental in early-stage discovery, allowing for the exploration of the geometric requirements for effective ternary complex formation.

Head-to-Head: Performance Data Comparison

The following table summarizes the preclinical degradation performance of the featured PROTACs, showcasing the high efficacy achievable with both rigid and flexible linker strategies.

PROTACTarget ProteinLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
ARV-110 Androgen Receptor (AR)RigidCereblon (CRBN)VCaP~1>90[3][18][19]
ARV-471 Estrogen Receptor (ERα)RigidCereblon (CRBN)MCF-70.9 - 2~95[6][20][21][22][23]
MZ1 BRD4PEGvon Hippel-Lindau (VHL)HeLa--[7]
dBET1 BRD4FlexibleCereblon (CRBN)Breast Cancer Cells430-[16]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC development and action, the following diagrams illustrate the key pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (e.g., AR, ER, BRD4) POI_bound Target Protein PROTAC PROTAC Molecule PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_bound E3 Ligase Ub Ubiquitin (Ub) E3->Ub Recruits E2/Ub POI_bound->PROTAC_bound PROTAC_bound->E3_bound PolyUb Poly-Ubiquitinated Target Protein Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->PolyUb Ubiquitination

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_vitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_vivo In Vivo Studies start Identify Target & E3 Ligase design Design & Synthesize PROTAC (Varying Linkers) start->design ternary Ternary Complex Assay (SPR, ITC, NanoBRET™) design->ternary Test efficacy degradation Degradation Assay (Western Blot, DC50) ternary->degradation viability Cell Viability Assay (CTG, MTT, Dmax) degradation->viability downstream Downstream Effect Analysis (e.g., Apoptosis, Gene Expression) viability->downstream pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) downstream->pkpd Lead Optimization efficacy Xenograft Tumor Models pkpd->efficacy

Figure 2: A typical experimental workflow for PROTAC development.

Experimental Protocols

Successful PROTAC development relies on a robust suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Analysis

This is the gold-standard assay to directly measure PROTAC-induced degradation of the target protein.

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cell line (e.g., VCaP for AR, MCF-7 for ER) at a density that ensures 70-80% confluency at the time of harvest. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[24][25]

    • Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[24]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24][25]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[24]

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Cell Viability Assay (e.g., CellTiter-Glo®, MTT, CCK-8)

This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.

  • Objective: To determine the effect of the PROTAC on the viability of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[26]

    • Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[26]

    • Reagent Addition:

      • For CellTiter-Glo® (CTG): Add the CTG reagent, which measures ATP levels as an indicator of metabolic activity.

      • For MTT/CCK-8: Add the respective reagent, which is converted by metabolically active cells into a colored formazan (B1609692) product.[27][28]

    • Signal Measurement:

      • CTG: Measure luminescence using a plate reader.

      • MTT/CCK-8: After a 2-4 hour incubation, measure the absorbance at the appropriate wavelength.[27][28]

    • Analysis: Normalize the signal to the vehicle-treated control cells. Plot the percentage of cell viability against the PROTAC concentration to calculate the GI50 (concentration for 50% growth inhibition) or EC50.

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This biophysical assay provides direct evidence of the PROTAC's ability to bring together the target protein and the E3 ligase.

  • Objective: To measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary (Protein-PROTAC-E3 Ligase) complex formation and to determine cooperativity.[2]

  • Methodology:

    • Immobilization: Immobilize a high-purity E3 ligase component (e.g., VHL or CRBN complex) onto an SPR sensor chip.[2]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

      • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.

    • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.[2]

    • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complexes.[2]

    • Cooperativity Calculation: Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2]

Conclusion

The journey of a PROTAC from a concept to a potential therapeutic is a testament to the power of rational drug design. The case studies of bavdegalutamide (ARV-110) and vepdegestrant (ARV-471) have firmly established the clinical viability of the PROTAC modality and have unexpectedly championed the use of short, rigid linkers for specific, high-affinity targets. Concurrently, the continued exploration of flexible PEG-based linkers in preclinical research, exemplified by molecules like MZ1, remains a vital strategy for optimizing degradation for a wide array of other targets.

Ultimately, the choice of linker is not a one-size-fits-all decision but a critical optimization parameter that must be empirically determined. By understanding the distinct advantages and applications of both rigid and flexible linkers, researchers can better navigate the complex landscape of PROTAC design and accelerate the development of the next generation of protein-degrading therapeutics.

References

Benchmarking Acid-PEG5-mono-methyl Ester: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the selection of an appropriate linker is a critical determinant of therapeutic success. This guide provides an objective comparison of Acid-PEG5-mono-methyl ester's performance against key industry-standard linkers, supported by experimental data to inform rational drug design.

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a carboxylic acid and a methyl ester at opposing ends of a five-unit PEG chain, offers versatility in conjugation strategies. This guide will delve into its performance characteristics, specifically focusing on bioconjugation efficiency, stability, and its impact on the overall efficacy of the resulting conjugate, benchmarked against established alternatives.

Performance Benchmark: this compound vs. Industry Standards

The performance of a linker is a multi-faceted consideration, encompassing not only the efficiency of the conjugation reaction but also the stability of the resulting bond and the overall pharmacokinetic profile of the bioconjugate. This section provides a comparative analysis of this compound against other commonly used linkers.

Bioconjugation Efficiency

The efficiency of conjugation is a crucial parameter, impacting reaction yield and the homogeneity of the final product. The carboxylic acid terminus of this compound allows for coupling to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC, HATU), while the methyl ester provides a more stable alternative to highly reactive NHS esters, which can be prone to hydrolysis.

Linker TypeReactive GroupsTypical Coupling ChemistryReported Conjugation EfficiencyKey Considerations
This compound Carboxylic Acid, Methyl EsterEDC/NHS or HATU couplingHighTwo-step activation of carboxylic acid required. Methyl ester offers a balance of reactivity and stability.
NHS-PEG-Acid NHS Ester, Carboxylic AcidAmine-reactive (NHS), Amine-reactive (activated acid)Very HighNHS esters are highly reactive but susceptible to hydrolysis, requiring anhydrous conditions for optimal performance.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS Ester, Maleimide (B117702)Amine-reactive (NHS), Thiol-reactive (Maleimide)HighWell-established for ADC development. Potential for retro-Michael addition leading to drug deconjugation.[1]
Click Chemistry Linkers (e.g., Azide-PEG-Alkyne) Azide, AlkyneCopper-Catalyzed or Strain-Promoted Azide-Alkyne CycloadditionVery High & SpecificBio-orthogonal reaction with high specificity and efficiency.[2]
Stability and Hydrolysis Rate

The stability of the linker, particularly its resistance to premature cleavage in circulation, is paramount for ensuring the therapeutic agent reaches its target. The methyl ester of this compound is generally more stable to hydrolysis than more activated esters like N-hydroxysuccinimide (NHS) esters. Studies on benzoate (B1203000) esters have shown that methyl esters exhibit greater metabolic stability compared to their ethyl or larger alkyl counterparts.[3] The rate of hydrolysis is a critical factor, especially for applications requiring sustained drug release.

Linker MoietyBond TypeRelative Hydrolysis RateFactors Influencing Stability
Methyl Ester (in this compound) EsterModerateGenerally more stable than more activated esters. Can be hydrolyzed under strong basic conditions.[4][5]
Amide (from NHS ester reaction) AmideLowHighly stable under physiological conditions.
Thioether (from Maleimide reaction) ThioetherLowStable bond, though the maleimide itself can undergo reactions.
Triazole (from Click Chemistry) TriazoleVery LowExtremely stable and inert.
Impact on PROTAC and ADC Performance

In the context of PROTACs and ADCs, the linker is not merely a spacer but an active contributor to the molecule's overall efficacy. The length and composition of the PEG chain in this compound can significantly influence the formation and stability of the ternary complex in PROTACs and the pharmacokinetic properties of ADCs.

PROTAC Performance: The length of the PEG linker is a critical parameter for PROTAC efficacy, with optimal lengths being target-dependent.[6][7][] A linker that is too short may lead to steric hindrance, while one that is too long might not facilitate a stable ternary complex.

PROTAC ParameterImpact of PEG LinkerRepresentative Data (Illustrative)
Degradation Efficacy (DC50) Linker length dependentPROTACs with PEG linkers can achieve DC50 values in the low nanomolar range.
Maximum Degradation (Dmax) Linker length dependentOptimal linker length can lead to Dmax values >90%.
Ternary Complex Stability Influenced by linker flexibility and lengthPEG linkers provide flexibility for optimal protein-protein interactions.

ADC Performance: PEGylation of ADCs is a well-established strategy to improve their therapeutic index. The inclusion of a PEG spacer like that in this compound can enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[9][10][11]

ADC ParameterImpact of PEG LinkerRepresentative Data (Illustrative)
Plasma Half-life (t1/2) Increased with PEGylationPEGylated ADCs can have significantly longer half-lives compared to non-PEGylated counterparts.
Drug-to-Antibody Ratio (DAR) Higher DARs achievable with hydrophilic linkersPEG linkers can help mitigate aggregation associated with high DARs.
In Vivo Efficacy Often improvedEnhanced pharmacokinetics can lead to better tumor accumulation and efficacy.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Bioconjugation Efficiency Determination

Objective: To quantify the efficiency of conjugating a payload to a protein or antibody using this compound versus an NHS-ester PEG linker.

Methodology:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

    • Add a 1.2-fold molar excess of both EDC and NHS to the linker solution.

    • Incubate at room temperature for 1 hour to form the NHS-activated PEG linker.

  • Conjugation to Antibody:

    • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated PEG linker or the NHS-ester PEG linker to the antibody solution at a defined molar ratio (e.g., 5:1 linker to antibody).

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC).

  • Characterization and Quantification:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Quantify the conjugated payload using UV-Vis spectroscopy at a wavelength specific to the payload.

    • Calculate the Drug-to-Antibody Ratio (DAR) by dividing the molar concentration of the payload by the molar concentration of the antibody.

    • Assess conjugation efficiency by comparing the obtained DAR to the theoretical maximum.

Hydrolysis Rate Determination of Methyl Ester

Objective: To determine the hydrolysis rate of the methyl ester in this compound under physiological conditions.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Incubate the solution at 37°C.

  • Time-course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quantification of Hydrolysis:

    • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) to separate and quantify the intact ester and the hydrolyzed carboxylic acid product.[10]

    • Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the methyl ester proton signal and the appearance of a new signal corresponding to the hydrolyzed product.[4][12][13][14]

  • Data Analysis:

    • Plot the concentration of the intact ester versus time.

    • Fit the data to a first-order decay model to determine the hydrolysis rate constant (k) and the half-life (t1/2).

Visualizing Workflows and Relationships

To further elucidate the processes and logical connections discussed, the following diagrams are provided.

Bioconjugation_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Acid-PEG5-mono-methyl_ester This compound Activated_Linker NHS-activated Linker Acid-PEG5-mono-methyl_ester->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugation_Reaction Conjugation Activated_Linker->Conjugation_Reaction Antibody Antibody (Amine groups) Antibody->Conjugation_Reaction Crude_ADC Crude ADC Mixture Conjugation_Reaction->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Analysis Analysis (DAR, etc.) Pure_ADC->Analysis

Workflow for ADC synthesis using this compound.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound presents a versatile and valuable tool in the bioconjugation toolbox. Its heterobifunctional nature allows for controlled, sequential conjugation strategies. The PEG5 spacer offers a balance of providing sufficient length to mitigate steric hindrance while maintaining a relatively compact structure. The methyl ester provides a more stable alternative to highly reactive esters, potentially reducing premature hydrolysis and improving the overall stability of the conjugate.

The choice of linker is ultimately dependent on the specific application, the nature of the payload, and the desired pharmacokinetic profile. For applications requiring high stability and a more controlled conjugation process, this compound offers a compelling alternative to traditional NHS ester-based linkers. However, for rapid, high-yield conjugations where stability is less of a concern, NHS esters and click chemistry linkers may be more suitable. This guide provides a framework for making an informed decision based on a comparative analysis of key performance parameters. Further head-to-head studies under identical experimental conditions will be invaluable in providing a more definitive benchmark of its performance.

References

Assessing the Immunogenicity of Acid-PEG5-mono-methyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life and reduced immunogenicity of the therapeutic protein. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions. This guide provides an objective comparison of the immunogenicity of Acid-PEG5-mono-methyl ester conjugates with other PEGylation strategies, supported by experimental data and detailed methodologies.

Comparative Immunogenicity of PEGylation Strategies

The immunogenicity of a PEGylated molecule is influenced by a multitude of factors related to the PEG itself and the conjugated molecule. While specific data for this compound is limited, we can infer its likely immunogenic potential by comparing key characteristics of different PEGylation approaches.

FeatureThis compoundLinear mPEG (e.g., 20 kDa)Branched PEG (e.g., 40 kDa)
Molecular Weight Low (approx. 352 Da)HighVery High
Structure Linear, short-chainLinear, long-chainBranched
Terminal Group Carboxylic acid and methyl esterMethoxyMethoxy
Predicted Immunogenicity Potentially lower due to small size, but the terminal groups may influence immunogenicity.[1][2]Moderate to high, dependent on the conjugated protein and dosing regimen.[3][4]Generally lower than linear PEGs of similar molecular weight due to increased shielding of the protein core.[2][5][6] However, the increased complexity might also lead to a more pronounced immune response in some cases.[7]
Key Considerations The acid and methyl ester groups could potentially be recognized by the immune system, though the small size may mitigate this.Higher molecular weight PEGs have a greater potential to induce anti-PEG antibodies.[3][4]Branched PEGs offer superior shielding of the conjugated molecule from the immune system.[6]

Experimental Protocols for Assessing Immunogenicity

Accurate assessment of immunogenicity is critical in the development and clinical monitoring of PEGylated drugs. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Assay: Anti-PEG Antibody Detection by ELISA

The most common method for detecting anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA). This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.[8]

Materials:

  • High-binding 96-well microplates

  • PEG-BSA (Bovine Serum Albumin) or other PEGylated protein for coating

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Human serum samples (test and control)

  • Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples (e.g., 1:100 in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted anti-human IgG-HRP or anti-human IgM-HRP to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

In Vitro Assay: Complement Activation Assay (CH50)

The CH50 assay measures the total functional activity of the classical complement pathway.[9][10] Activation of the complement system by PEGylated compounds can lead to hypersensitivity reactions.

Materials:

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC antibody (hemolysin)

  • Veronal buffered saline with gelatin, Ca²⁺, and Mg²⁺ (GVB²⁺)

  • Human serum (source of complement)

  • Test compound (PEGylated molecule)

  • Water bath at 37°C

  • Spectrophotometer

Procedure:

  • Sensitization of SRBCs: Wash SRBCs with GVB²⁺ and incubate with an optimal concentration of anti-SRBC antibody for 30 minutes at 37°C to create sensitized SRBCs (EA).

  • Complement Activation: Pre-incubate human serum with various concentrations of the PEGylated test compound for a defined period (e.g., 30-60 minutes) at 37°C. A control with buffer instead of the test compound should be included.

  • Hemolysis Reaction: Add the pre-incubated serum-compound mixture to the sensitized SRBCs.

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complement-mediated lysis.

  • Centrifugation: Centrifuge the tubes to pellet the intact SRBCs.

  • Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a 100% lysis control (SRBCs in water). The CH50 value is the dilution of serum that causes 50% hemolysis. A decrease in the CH50 value in the presence of the test compound indicates complement activation.

In Vivo Immunogenicity Assessment in Mice

Animal models are crucial for evaluating the immunogenic potential of PEGylated compounds before clinical trials.[11]

Procedure:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Immunization: Administer the PEGylated compound (e.g., this compound conjugate) to groups of mice via a clinically relevant route (e.g., intravenous or subcutaneous). Include a control group receiving the vehicle. Repeat administrations may be necessary to elicit an immune response.

  • Sample Collection: Collect blood samples at various time points after immunization (e.g., weekly).

  • Antibody Titer Determination: Isolate serum and measure the levels of anti-PEG IgG and IgM antibodies using the ELISA protocol described above (with an anti-mouse secondary antibody).

  • Pharmacokinetic Analysis: In a separate cohort of immunized and naive mice, administer a single dose of the PEGylated compound and measure its concentration in the blood over time to assess for accelerated blood clearance (ABC) phenomenon.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum of immunized mice to assess for inflammatory responses.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to PEGylated compounds can aid in understanding the mechanisms of immunogenicity.

B_Cell_Activation PEG_conjugate PEGylated Conjugate BCR B-Cell Receptor (BCR) PEG_conjugate->BCR Binding Internalization Receptor-mediated Endocytosis BCR->Internalization Processing Antigen Processing and Presentation (MHC-II) Internalization->Processing T_Helper Activated Helper T-Cell Processing->T_Helper TCR Recognition CD40L CD40L T_Helper->CD40L CD40 CD40 CD40L->CD40 B_Cell_Activation B-Cell Activation (Proliferation & Differentiation) CD40->B_Cell_Activation Co-stimulation Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Memory_Cell Memory B-Cell B_Cell_Activation->Memory_Cell Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Secretion

Caption: T-cell dependent B-cell activation by a PEGylated conjugate.

Fc_Gamma_Receptor_Signaling cluster_macrophage Macrophage Fc_gamma_R Fc-gamma Receptor (FcγR) Syk Syk Kinase Fc_gamma_R->Syk ITAM Phosphorylation PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Inflammatory_Response Inflammatory Response Syk->Inflammatory_Response MAPK Pathway Actin Actin Cytoskeleton Rearrangement PI3K->Actin PLCg->Actin Phagocytosis Phagocytosis Actin->Phagocytosis Immune_Complex Immune Complex (PEG-conjugate + Anti-PEG IgG) Immune_Complex->Fc_gamma_R Binding

Caption: Fc-gamma receptor mediated phagocytosis of opsonized PEG-conjugates.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ELISA Anti-PEG Antibody ELISA end Immunogenicity Profile ELISA->end Complement_Assay Complement Activation Assay (CH50) Complement_Assay->end Immunization Mouse Immunization Sample_Collection Blood Sampling Immunization->Sample_Collection PK_Study Pharmacokinetic Study Immunization->PK_Study Antibody_Titer Anti-PEG Ab Titer Sample_Collection->Antibody_Titer Antibody_Titer->end PK_Study->end start PEGylated Compound start->ELISA start->Complement_Assay start->Immunization

Caption: Workflow for assessing the immunogenicity of PEGylated compounds.

References

Navigating the Regulatory Landscape: A Comparative Guide to Acid-PEG5-mono-methyl Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Acid-PEG5-mono-methyl ester with alternative linkers in Proteolysis Targeting Chimera (PROTAC) drug development, supported by experimental data and detailed methodologies.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase recruiter. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its therapeutic efficacy. This guide focuses on the regulatory considerations and comparative performance of this compound, a polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC development.

Regulatory Considerations for Novel Linkers in PROTACs

Currently, there are no specific regulatory guidelines from major agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) dedicated solely to PROTACs.[1] These novel therapeutics are generally evaluated under the existing frameworks for small molecules and biologics. A key consideration for a novel linker, such as this compound, is that it may be classified as a "novel excipient." A novel excipient is an inactive ingredient that has not been previously used in an FDA-approved drug product.[2][3][4]

The qualification of a novel excipient requires a substantial data package, including detailed information on its manufacture, characterization, and controls, alongside comprehensive non-clinical and clinical safety data.[5] The FDA has initiated a pilot program to allow for the review of novel excipients prior to their inclusion in a drug formulation, which could provide a pathway for new linkers.[6] For PROTACs, developers must adhere to Good Manufacturing Practice (GMP) standards and provide robust Chemistry, Manufacturing, and Controls (CMC) data to ensure product quality and consistency.[5]

The Ubiquitin-Proteasome System: The PROTAC Mechanism of Action

PROTACs leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds E3 Ligase UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Comparative Analysis: this compound vs. Alternative Linkers

The linker's composition and length are critical determinants of a PROTAC's performance.[7] While this compound offers distinct advantages due to its PEG composition, it is essential to compare it with other commonly used linkers, such as alkyl chains.

FeatureThis compound (PEG-based)Alkyl LinkerRegulatory & Performance Implications
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[7][8]Generally lower and more hydrophobic.[7][8]Improved aqueous solubility can be advantageous for formulation, bioavailability, and meeting CMC requirements.[7][9]
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.Permeability is variable and influenced by the overall hydrophobicity of the PROTAC.Permeability is a critical factor for oral bioavailability and efficacy, and must be experimentally determined.[10]
Metabolic Stability May be susceptible to oxidative metabolism.[8]Generally considered to have good metabolic stability.[7][8]Linker stability is crucial for maintaining PROTAC integrity in vivo and ensuring a consistent therapeutic effect.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[8][11]The conformational freedom of alkyl chains can also support ternary complex formation, but may lead to non-productive conformations.[8]Optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair and must be empirically determined.[11]
Synthetic Accessibility Synthesis can be more complex and costly.[7]Generally simpler and more cost-effective to synthesize.[7]Manufacturing complexity and cost are important considerations for CMC and commercial viability.

Experimental Protocols for PROTAC Characterization

A comprehensive evaluation of a PROTAC's performance requires a suite of biophysical and cell-based assays.

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Conjugation) Physicochem Physicochemical Characterization (Solubility, Permeability) Synthesis->Physicochem Binding Binding Affinity Assays (SPR, ITC) Physicochem->Binding Ternary Ternary Complex Formation (SPR) Binding->Ternary Degradation Protein Degradation Assay (Western Blot) Ternary->Degradation Viability Cell Viability Assay (MTT, CellTiter-Glo) Degradation->Viability Optimization Lead Optimization Viability->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.

Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one that endogenously expresses the target protein) in a multi-well plate and allow the cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a specified time course (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of the ternary complex.[14][15]

Methodology:

  • Immobilization: Immobilize one of the protein components (e.g., the biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[14]

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC to each protein individually, inject a series of PROTAC concentrations over the immobilized E3 ligase surface. Separately, immobilize the target protein and inject the PROTAC.

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface. The formation of the ternary complex will result in a binding signal.[14]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity factor (α), which indicates the stability of the ternary complex, can be calculated by comparing the binary and ternary binding affinities.[16]

Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17][18]

Methodology:

  • Sample Preparation: Prepare the protein (e.g., target protein or E3 ligase) and the PROTAC in an identical, well-matched buffer to minimize heats of dilution.[18] The protein solution is placed in the sample cell, and the PROTAC solution is loaded into the titration syringe.

  • Titration: A series of small injections of the PROTAC solution are made into the protein solution in the sample cell. The heat released or absorbed during each injection is measured.

  • Data Acquisition: The raw data is a series of peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.

  • Data Analysis: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the PROTAC to the protein. This curve is then fitted to a suitable binding model to determine the KD, n, and ΔH.[19]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are crucial for assessing the cytotoxic effects of the PROTAC on cells.

MTT Assay Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for the desired duration.[20]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1][20]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

CellTiter-Glo® Luminescent Cell Viability Assay Methodology:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[21]

  • Signal Stabilization and Measurement: Incubate for a short period to stabilize the luminescent signal and then measure the luminescence using a luminometer.[21]

Conclusion

The selection of a linker is a critical decision in the development of a PROTAC therapeutic. This compound, with its hydrophilic PEG backbone, offers potential advantages in terms of solubility and the facilitation of a productive ternary complex. However, these benefits must be weighed against potential liabilities such as metabolic stability. A comprehensive understanding of the regulatory landscape for novel excipients, coupled with rigorous experimental characterization using assays such as Western blotting, SPR, ITC, and cell viability assays, is paramount for the successful development of safe and effective PROTAC drugs. The data-driven comparison with alternative linkers, such as alkyl chains, will enable researchers to make informed decisions to optimize their PROTAC candidates for clinical success.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) derivatives, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides a comparative analysis of Acid-PEG5-mono-methyl ester and other heterobifunctional PEG linkers of varying lengths, offering researchers and drug developers insights into the trade-offs associated with linker selection.

Performance Comparison of PEG Linkers in Bioconjugates

The length of the PEG linker can significantly influence the physicochemical properties and in vivo performance of a bioconjugate. While this compound represents a mid-length option, both shorter and longer alternatives are available. The optimal choice is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome.

Longer PEG chains generally lead to increased hydrodynamic radius, which can shield the bioconjugate from renal clearance and proteolytic degradation, thereby extending its plasma half-life.[1][2] However, this increased size can also introduce steric hindrance, potentially reducing the binding affinity of the targeting moiety to its receptor and decreasing the in vitro potency of the conjugate.[1][3] Conversely, shorter PEG linkers may result in better cell permeability and higher in vitro potency but often at the cost of a shorter circulation time.

Below is a summary of quantitative data from studies comparing the effects of different PEG linker lengths on the performance of antibody-drug conjugates.

Performance MetricShort PEG Linker (e.g., 2-4 units)Medium PEG Linker (e.g., 5-8 units)Long PEG Linker (e.g., 12-24 units)
Plasma Exposure LowerModerate to HighHighest[4]
Tumor Accumulation LowerHigherHighest[4]
Tumor to Plasma Exposure Ratio LowerSignificantly HigherSignificantly Higher[4]
In Vitro Cytotoxicity (IC50) Potentially Lower (more potent)IntermediatePotentially Higher (less potent)[1]
In Vivo Efficacy (Tumor Reduction) 35-45% reduction75-85% reduction75-85% reduction[4]
Circulation Half-life ShorterLongerLongest[1][2]

Experimental Protocols

To evaluate the impact of PEG linker length on the performance of a bioconjugate, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key experiments.

Protocol 1: Conjugation of an Antibody with Acid-PEG-mono-methyl ester Linkers of Varying Lengths

Objective: To synthesize antibody-drug conjugates with PEG linkers of different lengths for comparative analysis.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Acid-PEGn-mono-methyl ester (where n = 3, 5, 7, etc.)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation

  • Amine-reactive payload (drug)

  • Reaction buffers (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Activation of Acid-PEGn-mono-methyl ester: Dissolve the Acid-PEGn-mono-methyl ester, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF). The molar ratio of PEG:NHS:EDC is typically 1:1.2:1.2. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to the Antibody: Add the activated PEG-NHS ester to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb). The reaction is typically carried out in PBS at pH 7.4-8.0 for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the PEGylated Antibody: Remove the excess, unreacted PEG linker and other small molecules by size-exclusion chromatography.

  • Conjugation of the Payload: The methyl ester group on the conjugated PEG linker is hydrolyzed to a carboxylic acid under basic conditions. This carboxyl group is then activated with NHS and EDC, as in step 1. The amine-reactive payload is then added to the activated PEGylated antibody and allowed to react.

  • Final Purification: Purify the final antibody-drug conjugate using SEC to remove any unconjugated payload and other impurities.

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To compare the in vitro potency of ADCs with different PEG linker lengths.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-96 hours).

  • Cell Viability Measurement: After the incubation period, measure the cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Protocol 3: Pharmacokinetic Study in Mice

Objective: To evaluate the in vivo plasma stability and clearance of ADCs with different PEG linker lengths.

Materials:

  • Balb/c mice (or other appropriate strain)

  • ADCs with varying PEG linker lengths

  • ELISA kit for detecting the human antibody

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each ADC to a group of mice.

  • Blood Sampling: Collect blood samples from the mice at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using an ELISA that specifically captures the antibody portion of the ADC.

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficacy of bioconjugates with different PEG linker lengths.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Conjugate Antibody with Acid-PEGn-mono-methyl ester (n=3, 5, 7) s2 Purify PEGylated Antibody (SEC) s1->s2 s3 Conjugate Payload to PEGylated Antibody s2->s3 s4 Final Purification of ADC (SEC) s3->s4 s5 Characterize ADCs (DAR, Purity) s4->s5 iv1 Cell-based Cytotoxicity Assay s5->iv1 ivv1 Pharmacokinetic Study in Mice s5->ivv1 iv2 Determine IC50 Values iv1->iv2 analysis Comparative Data Analysis iv2->analysis ivv2 Tumor Xenograft Efficacy Study ivv1->ivv2 ivv2->analysis

Comparative Experimental Workflow

This workflow outlines the key stages from the synthesis and characterization of antibody-drug conjugates with varying PEG linker lengths to their subsequent evaluation through in vitro and in vivo studies, culminating in a comparative analysis of their performance. This systematic approach allows for a comprehensive understanding of how the length of the PEG linker, such as that in this compound, impacts the overall therapeutic potential of a bioconjugate.

References

Safety Operating Guide

Proper Disposal of Acid-PEG5-mono-methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Acid-PEG5-mono-methyl ester, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended for researchers, scientists, and professionals in the field of drug development who handle such specialized chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful and requires careful handling. According to safety data sheets for this compound and similar chemical structures, the primary hazards include:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols are generated.To prevent respiratory tract irritation.

Step-by-Step Disposal Protocol

The following protocol outlines the immediate steps to be taken for the disposal of unused or waste this compound. This procedure should be performed in a designated chemical fume hood.

Experimental Protocol: Chemical Waste Neutralization and Collection

  • Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood to minimize inhalation exposure. Prepare a designated, properly labeled, and sealable chemical waste container. The container should be compatible with organic compounds.

  • Neutralization (for acidic waste): If the waste is acidic, it should be neutralized. Slowly add a weak base, such as a saturated sodium bicarbonate solution, to the waste solution while stirring gently. Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (pH 6-8). This step should be performed with caution as it may generate gas.

  • Collection: Carefully transfer the neutralized waste into the designated chemical waste container. Avoid splashing. If the original container is to be disposed of, rinse it with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate in the same waste container.

  • Labeling: Securely close the waste container and label it clearly. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The hazard pictograms (e.g., GHS07 for harmful).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials, heat, and ignition sources.[2][3]

  • Institutional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3][4]

For spills, evacuate the area, eliminate all ignition sources, and ventilate the space.[4] Absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[4] Use non-sparking tools for cleanup.[4]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe disposal of this compound and the logical relationships in hazard mitigation.

G cluster_prep Preparation Phase cluster_handling Handling & Disposal in Fume Hood cluster_final Final Steps A Assess Hazards B Don Appropriate PPE A->B C Neutralize Acidic Waste (if applicable) B->C D Transfer to Labeled Waste Container C->D E Rinse Original Container & Collect Rinsate D->E F Securely Seal & Label Container E->F G Store in Designated Area F->G H Arrange for EHS Pickup G->H

Caption: Disposal workflow for this compound.

G cluster_hazards Primary Hazards cluster_ppe Required PPE compound This compound H302 Harmful if Swallowed compound->H302 H315 Skin Irritation compound->H315 H319 Eye Irritation compound->H319 H335 Respiratory Irritation compound->H335 Gloves Gloves H315->Gloves Goggles Goggles H315->Goggles LabCoat Lab Coat H315->LabCoat Ventilation Ventilation H315->Ventilation H319->Gloves H319->Goggles H319->LabCoat H319->Ventilation H335->Gloves H335->Goggles H335->LabCoat H335->Ventilation

Caption: Hazard mitigation through appropriate PPE.

References

Essential Safety and Operational Guide for Handling Acid-PEG5-mono-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acid-PEG5-mono-methyl ester. Adherence to these protocols is essential for ensuring a safe and efficient laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation of aerosols, and accidental ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills. For larger quantities or where splashing is likely, consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Hazard Identification and Precautionary Measures

This compound is classified with the following hazards.[1] Understanding these is crucial for safe handling.

  • GHS07: Harmful.[1]

  • Signal Word: Warning.[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1309460-30-7[1]
Molecular Formula C15H28O9[2]
Molecular Weight 352.38 g/mol [2]
Physical Form Liquid[1]
Appearance Colorless to light yellow[2]
Boiling Point 469.4 ± 45.0 °C at 760 mmHg[1]
Storage Temperature 4°C for pure form (2 years) or -20°C (3 years)[1][2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2][3]

Operational Plan: Step-by-Step Handling and Storage

Preparation and Workspace Setup
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Workspace Decontamination: Ensure the workspace is clean and free of clutter before beginning any procedure.

  • Gather Materials: Assemble all necessary equipment and reagents, including PPE, spill containment materials, and waste containers, before handling the compound.

Handling the Compound
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For applications sensitive to moisture or air, consider handling under an inert gas such as argon or nitrogen.

  • Liquid Transfer: As the compound is a liquid, use calibrated micropipettes or syringes for accurate and safe transfer. Avoid splashing.

  • Avoid Inhalation: Always handle the compound in a well-ventilated area or fume hood to minimize inhalation of any aerosols or vapors.[1]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

Preparation of a Stock Solution (General Protocol)
  • For ease of handling, a stock solution can be prepared by dissolving the reagent in an appropriate solvent.[2]

  • Solvent Selection: Dimethylsulfoxide (DMSO) is a suitable solvent.[2][3]

  • Procedure:

    • In a chemical fume hood, carefully transfer the desired amount of this compound to a clean, dry vial.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.

    • Cap the vial securely and mix thoroughly by vortexing or gentle agitation until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Storage Procedures
  • Short-Term Storage (Stock Solution): Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] Aliquoting the stock solution is recommended to prevent degradation from repeated freeze-thaw cycles.[2]

  • Long-Term Storage (Pure Compound): The pure compound should be stored at 4°C for up to two years or -20°C for up to three years.[1][2]

  • Container: Keep the container tightly sealed to prevent contamination and degradation.[1]

  • Inert Atmosphere: For long-term stability, storing under an inert atmosphere is recommended.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

  • Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not discharge into the environment.

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Set up in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials equilibrate Equilibrate Reagent gather_materials->equilibrate transfer Transfer Reagent equilibrate->transfer Begin Procedure dissolve Dissolve in Solvent transfer->dissolve mix Mix Solution dissolve->mix aliquot Aliquot Stock Solution mix->aliquot Store or Use decontaminate Decontaminate Workspace mix->decontaminate After Use store Store at -20°C or -80°C aliquot->store dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG5-mono-methyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG5-mono-methyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。